4-Methylhepta-1,6-dien-4-ol
Description
The exact mass of the compound Diallyl methyl carbinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylhepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-8(3,9)7-5-2/h4-5,9H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXJJHZQRWWQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179868 | |
| Record name | 1,6-Heptadien-4-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25201-40-5 | |
| Record name | 4-Methyl-1,6-heptadien-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25201-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,6-heptadiene-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl methyl carbinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Heptadien-4-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylhepta-1,6-dien-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1,6-HEPTADIENE-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLM3OZ6DGP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methylhepta-1,6-dien-4-ol chemical properties
An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol: Properties, Synthesis, and Reactivity
Abstract
This compound (CAS No. 25201-40-5), also known as diallyl methyl carbinol, is a tertiary alcohol possessing two terminal alkene functionalities. This unique structural combination makes it a molecule of significant interest for applications in polymer chemistry and as a versatile building block in advanced organic synthesis. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic characterization, logical synthetic routes, and an exploration of its chemical reactivity. The content herein is intended for researchers, chemists, and material scientists, offering both foundational data and field-proven insights into the practical handling and application of this compound.
Molecular Identity and Physicochemical Properties
This compound is an achiral molecule characterized by a central quaternary carbon bonded to a hydroxyl group, a methyl group, and two identical allyl groups.[1] This structure dictates its physical and chemical behavior, blending the polarity of the alcohol with the nonpolar nature of the hydrocarbon backbone.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 25201-40-5 | [2][3][4][5] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2][3][6] |
| IUPAC Name | This compound | [3] |
| Synonyms | Diallyl methyl carbinol, 4-Methyl-1,6-heptadiene-4-ol | [2][3][7] |
| InChI Key | WAXJJHZQRWWQIR-UHFFFAOYSA-N | [2][3][5] |
| SMILES | C=CCC(C)(O)CC=C | [2] |
Physical Properties
The compound presents as a clear, colorless liquid at room temperature, often with a sharp, pungent odor typical of some terpenoid-like compounds.[6] Its volatility is notable, stemming from a relatively high vapor pressure and low boiling point for its molecular weight.[6]
| Property | Value | Unit | Source(s) |
| Appearance | Clear, colorless liquid | - | [6] |
| Physical State | Liquid | @ Room Temp. | [6] |
| Boiling Point | 178.00 | °C | [6] |
| Melting Point | -60.00 | °C | [6] |
| Density | 0.8550 | g/cm³ | [6] |
| Octanol/Water Partition Coeff. (logP) | 1.890 | - | [2] |
| Water Solubility | Partially soluble | - | [6] |
| Organic Solvent Solubility | Soluble in alcohols and other organic solvents | - | [6] |
The molecule's solubility profile is a direct consequence of its amphiphilic nature. The hydroxyl group can participate in hydrogen bonding, affording partial solubility in polar solvents like water.[6] Conversely, the seven-carbon aliphatic chain and two alkene groups create a significant nonpolar character, ensuring its miscibility with a wide range of organic solvents.[6]
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While raw spectra for this specific compound are not always published outside of databases, its structure allows for reliable prediction and interpretation of its spectral data.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) data is available through the NIST Chemistry WebBook.[3][7] The analysis of its mass spectrum would proceed as follows:
-
Molecular Ion (M⁺): A peak at m/z = 126, corresponding to the molecular weight of the parent molecule (C₈H₁₄O⁺).
-
Key Fragmentations: The structure is prone to specific fragmentation pathways that serve as diagnostic markers:
-
Loss of Water (M-18): A peak at m/z = 108, resulting from the facile dehydration of the tertiary alcohol.
-
Loss of Methyl Radical (M-15): A peak at m/z = 111, from the cleavage of the C4-methyl bond.
-
Loss of Allyl Radical (M-41): A prominent peak at m/z = 85, caused by the cleavage of a C-C bond adjacent to the oxygen, releasing a stable allyl radical. This is often a base peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups. NIST provides reference spectra for this compound.[3] The expected characteristic absorption bands are:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Tertiary Alcohol |
| ~3080 | C-H stretch | =C-H (sp² Carbon) |
| ~2970, 2885 | C-H stretch | -C-H (sp³ Carbon) |
| ~1640 | C=C stretch | Alkene |
| ~1150 | C-O stretch | Tertiary Alcohol |
| ~915 | C-H bend | Out-of-plane bend for -CH=CH₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive NMR analysis provides the most detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show five distinct signals. The symmetry of the two allyl groups simplifies the spectrum.
-
¹³C NMR Analysis: The carbon NMR spectrum should display six unique signals, reflecting the molecule's symmetry.
| Predicted ¹H Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 2H | -CH =CH₂ |
| ~5.1 | m | 4H | -CH=CH ₂ |
| ~2.3 | d | 4H | -CH ₂-CH=CH₂ |
| ~1.5 | s | 1H | -OH |
| ~1.1 | s | 3H | -CH ₃ |
| Predicted ¹³C Shift (ppm) | Carbon Type | Assignment |
| ~134 | CH | C H=CH₂ |
| ~118 | CH₂ | CH=C H₂ |
| ~73 | C (quaternary) | C -OH |
| ~48 | CH₂ | C H₂-CH=CH₂ |
| ~28 | CH₃ | C H₃ |
Synthesis and Chemical Reactivity
Proposed Synthetic Protocol: Grignard Reaction
The most direct and industrially scalable synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of allylmagnesium bromide to a suitable carbonyl compound, such as acetone or methyl acetate. The reaction with acetone is outlined below as it is a highly efficient one-step process to the tertiary alcohol.
-
Grignard Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl bromide (2.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour until most of the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Cool the resulting grey Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring it over an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Core Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its two primary functional regions: the tertiary hydroxyl group and the terminal alkene groups.
-
Reactions at the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation but readily undergoes acid-catalyzed dehydration to form a mixture of triene isomers. It can also be converted to ethers or esters under appropriate conditions.
-
Reactions of the Alkenes: The two terminal double bonds are sites for a wide array of transformations:
-
Addition Reactions: Hydrogenation would yield 4-methylheptan-4-ol. Halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr) would proceed according to standard mechanisms.
-
Polymerization: The di-alkene structure makes it an excellent candidate as a cross-linking agent in radical polymerization or as a monomer in Ring-Opening Metathesis Polymerization (ROMP) after an initial Ring-Closing Metathesis (RCM) step.
-
Metathesis: Intramolecular RCM, catalyzed by Grubbs' or Schrock-type catalysts, could be employed to synthesize five- or six-membered cyclic ethers, a powerful tool in modern organic synthesis.
-
Potential Applications and Research Directions
While not a widely commercialized chemical, this compound holds significant potential in specialized fields:
-
Polymer and Materials Science: Its primary value lies in its role as a cross-linking monomer. The introduction of this molecule into a polymer backbone can increase rigidity, thermal stability, and solvent resistance. The hydroxyl group provides a further site for post-polymerization modification.
-
Organic Synthesis: It serves as a versatile C₈ building block. The two alkene groups can be functionalized independently or together to build complex molecular architectures. Its use in RCM to create cyclic compounds is a particularly promising avenue.
-
Fine and Specialty Chemicals: Related structures, such as 4-methylheptan-3-ol, are known insect pheromones.[8] This suggests that derivatives of this compound could be investigated as potential agrochemicals or in the synthesis of biologically active natural products.
Safety and Handling
Currently, detailed toxicological data for this compound is limited.[4] Therefore, it should be handled with the standard precautions applied to new or uncharacterized laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishment.[4]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
References
- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).
- Solubility of Things. (n.d.). This compound.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol: Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69.
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.
- PubChem. (n.d.). 4-Methylhepta-1,6-diene. National Center for Biotechnology Information.
- PubChem. (n.d.). Hepta-1,6-dien-4-ol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a).
- MDPI. (2020). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 25(23), 5737.
- ChemSynthesis. (n.d.). 4,4-dimethyl-1,6-heptadien-3-ol.
- GSRS. (n.d.). 4-METHYL-1,6-HEPTADIENE-4-OL. Global Substance Registration System.
- LookChem. (n.d.). 3-methyl-hepta-1,6-dien-4-ol.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 8. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol | MDPI [mdpi.com]
An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 4-methylhepta-1,6-dien-4-ol, a tertiary alcohol with a unique molecular architecture that holds potential for applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structure, synthesis, and potential utility.
Molecular Structure and Physicochemical Properties
This compound is a fascinating molecule characterized by a heptadiene backbone with a centrally located tertiary alcohol and a methyl group at the fourth position. This structure bestows upon it specific chemical characteristics that are of interest in organic synthesis.
The molecular formula for this compound is C₈H₁₄O, and its molecular weight is approximately 126.20 g/mol .[1][2] It is also known by other names such as diallyl methyl carbinol.[2][3][4][5] At room temperature, it exists as a clear, colorless liquid.[6]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [NIST], [Cheméo] |
| CAS Number | 25201-40-5 | [2][4] |
| Molecular Formula | C₈H₁₄O | [1][2][4] |
| Molecular Weight | 126.20 g/mol | [1][6] |
| SMILES | C=CCC(C)(O)CC=C | [1] |
| InChI Key | WAXJJHZQRWWQIR-UHFFFAOYSA-N | [1][2][4] |
| Density | 0.8550 g/cm³ | [6] |
| Boiling Point | 178.00 °C (451.15 K) | [6] |
| Melting Point | -60.00 °C (213.15 K) | [6] |
| Solubility | Soluble in alcohols and organic solvents, partially soluble in water.[6] | [Solubility of Things] |
The presence of both a hydroxyl group and two terminal double bonds makes this compound a versatile building block in organic synthesis. The tertiary nature of the alcohol provides steric hindrance, which can influence its reactivity and metabolic stability in biological systems.[7][8]
Synthesis of this compound
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with the Grignard reaction being a preeminent and highly versatile method for their preparation.[1][2][9][10][11] This approach allows for the efficient formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[1][11]
For the targeted synthesis of this compound, a logical and field-proven approach involves the reaction of methyl magnesium bromide with a suitable ketone precursor, diallyl ketone.
Proposed Synthetic Pathway: Grignard Reaction
The underlying principle of this synthesis is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.
Caption: Proposed synthesis of this compound via Grignard reaction.
Experimental Protocol (General Procedure)
The following protocol is a generalized procedure based on established methodologies for Grignard reactions to synthesize tertiary alcohols.
Materials:
-
Methyl acetate
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent (Allylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small amount of the allyl bromide solution to the magnesium turnings to initiate the reaction. Initiation can be confirmed by the appearance of bubbles and a gray, cloudy solution.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Methyl Acetate:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve methyl acetate in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Note: Esters react with two equivalents of the Grignard reagent to form a tertiary alcohol.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is available through the NIST WebBook.[3] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 111), a water molecule (m/z = 108), or an allyl group (m/z = 85).
Infrared (IR) Spectroscopy
The NIST WebBook also indicates the availability of an IR spectrum for this compound.[4] Key characteristic absorption bands would include:
-
A broad O-H stretch around 3300-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretches for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.
-
A C=C stretch around 1640 cm⁻¹ for the alkene groups.
-
A C-O stretch in the range of 1100-1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the hydroxyl proton (O-H), with a chemical shift that can vary depending on the solvent and concentration.
-
A singlet for the methyl protons (CH₃) around 1.1-1.3 ppm.
-
Multiplets for the methylene protons (CH₂) adjacent to the double bonds and the quaternary carbon.
-
Multiplets in the vinyl region (4.9-5.9 ppm) for the alkene protons (=CH and =CH₂).
-
-
¹³C NMR:
-
A signal for the quaternary carbon attached to the hydroxyl group in the range of 70-80 ppm.
-
A signal for the methyl carbon around 25-30 ppm.
-
Signals for the methylene carbons.
-
Signals in the alkene region (110-140 ppm) for the carbons of the double bonds.
-
Potential Applications in Drug Development and Medicinal Chemistry
Tertiary alcohols are a valuable structural motif in medicinal chemistry.[7][8] They often exhibit improved metabolic stability compared to primary and secondary alcohols, as they are not susceptible to oxidation at the alcohol carbon.[7][8] This can lead to a more favorable pharmacokinetic profile for drug candidates.
The diene functionality in this compound opens up possibilities for its use in various chemical transformations, such as Diels-Alder reactions, which are powerful tools for the synthesis of complex cyclic systems often found in bioactive molecules.[12][13]
Potential Roles of this compound:
-
Scaffold for Novel Bioactive Molecules: The unique combination of a tertiary alcohol and two reactive alkene groups makes it an attractive starting material for the synthesis of diverse molecular scaffolds.
-
Intermediate in Natural Product Synthesis: The structural features of this molecule could be exploited in the total synthesis of natural products containing similar functionalities.
-
Building Block for Combinatorial Libraries: Its reactivity allows for its incorporation into combinatorial libraries for high-throughput screening in drug discovery programs.
Caption: Potential applications of this compound in chemical synthesis and drug discovery.
Conclusion
This compound is a structurally intriguing tertiary alcohol with significant potential as a versatile building block in organic synthesis. Its synthesis can be reliably achieved through the well-established Grignard reaction. The presence of both a sterically hindered hydroxyl group and reactive diene functionalities makes it a promising candidate for the development of novel molecular architectures with potential applications in medicinal chemistry and drug discovery. Further research into the biological activities of its derivatives is warranted to fully explore its potential in these fields.
References
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol Mass Spectrum. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol IR Spectrum. NIST Chemistry WebBook.
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.
- Solubility of Things. (n.d.). This compound.
- Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. [Link]
- ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery.
- Brandl, F., & Giesa, R. (2016). The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 101, 12-25. [Link]
- Maciej, J., et al. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular Bioscience, 24(7), 2400274. [Link]
- YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. NurdRage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 4. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 5. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 8. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylhepta-1,6-dien-4-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methylhepta-1,6-dien-4-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound, a valuable tertiary alcohol intermediate in organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep mechanistic understanding, practical experimental protocols, and field-proven insights. The core of this synthesis relies on the Grignard reaction, a cornerstone of carbon-carbon bond formation. Specifically, we will detail the reaction of an acetate ester with two equivalents of allylmagnesium bromide. This guide covers the underlying principles, step-by-step experimental procedures, purification, characterization, and critical troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound, also known as diallyl methyl carbinol, is a tertiary alcohol with the chemical formula C₈H₁₄O.[1][2] Its structure features a central quaternary carbon bonded to a hydroxyl group, a methyl group, and two versatile allyl groups. This unique arrangement of functional groups makes it a highly useful building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Tertiary alcohols are crucial structural motifs found in numerous natural products and pharmaceutical agents.[3] The presence of terminal alkenes in the two allyl chains offers reactive sites for a wide array of subsequent chemical transformations, such as olefin metathesis, epoxidation, or polymerization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25201-40-5 | [1][4] |
| Molecular Formula | C₈H₁₄O | [1][4] |
| Molecular Weight | 126.20 g/mol | [4] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 0.855 g/cm³ | [5] |
| Boiling Point | ~178 °C | [5] |
| Solubility | Soluble in organic solvents, partially soluble in water | [5] |
Core Synthesis Strategy: The Grignard Reaction with Esters
The most direct and efficient method for preparing this compound is through the Grignard reaction. Discovered by Victor Grignard, this organometallic reaction is a powerful tool for forming carbon-carbon bonds by adding a nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[3][6]
For the synthesis of tertiary alcohols where two of the alkyl or aryl substituents on the alcohol carbon are identical, the reaction of an ester with two equivalents of a Grignard reagent is the superior pathway.[7] In our case, the target molecule has two identical allyl groups. Therefore, the logical and cost-effective approach is to react a simple acetate ester, such as ethyl acetate, with two equivalents of allylmagnesium bromide.
The causality for this choice is rooted in the reaction mechanism. The first equivalent of the Grignard reagent adds to the ester's carbonyl group, leading to the formation of a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the desired tertiary alcohol after an acidic workup.[3][8] This "one-pot" double addition is highly efficient and avoids the need to isolate the intermediate ketone.
Mechanistic Deep Dive
The reaction proceeds through a two-stage nucleophilic addition process. Understanding this mechanism is critical for controlling the reaction and troubleshooting potential issues.
Stage 1: Nucleophilic Acyl Substitution to Form a Ketone Intermediate
-
Nucleophilic Attack: The nucleophilic carbon of the first allylmagnesium bromide molecule attacks the electrophilic carbonyl carbon of ethyl acetate. The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Collapse of Intermediate: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the carbon-oxygen double bond, expelling the ethoxide (-OEt) as a leaving group.[8]
-
Ketone Formation: This elimination step results in the formation of an intermediate ketone, 5-hexen-2-one (methyl allyl ketone).
Stage 2: Nucleophilic Addition to the Ketone 4. Second Nucleophilic Attack: The newly formed ketone is highly reactive towards the remaining Grignard reagent in the solution.[3] A second molecule of allylmagnesium bromide swiftly adds to the ketone's carbonyl carbon. 5. Final Alkoxide Formation: This second addition creates a new, more stable magnesium alkoxide intermediate. 6. Protonation: An acidic workup (e.g., with aqueous ammonium chloride or dilute HCl) is performed to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[7] All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.
Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)
This protocol describes the formation of the Grignard reagent in diethyl ether.
Caption: Experimental workflow for preparing Allylmagnesium Bromide.
Methodology:
-
Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagents: In the flask, place magnesium turnings (2.2 equivalents). Add a single crystal of iodine, which acts as an initiator.
-
Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of allyl bromide (2.2 equivalents) dissolved in anhydrous diethyl ether. Add a small amount of the allyl bromide solution to the flask. The reaction should initiate, indicated by the disappearance of the iodine color, bubbling, and the solution turning cloudy and gray. Gentle warming may be required if the reaction does not start.[3]
-
Addition: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[3] The resulting dark gray solution is the allylmagnesium bromide reagent and should be used directly in the next step.
Part B: Synthesis of this compound
Methodology:
-
Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Substrate Addition: Prepare a solution of ethyl acetate (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C.[3][7] The addition is exothermic and should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent. Avoid using strong acids initially to prevent potential side reactions with the alkene groups.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Part C: Purification and Characterization
-
Purification: The crude this compound is typically purified by vacuum distillation. The purity of the fractions can be assessed by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the carbon skeleton and the presence of the hydroxyl, methyl, and allyl groups.
-
IR Spectroscopy: Will show a characteristic broad absorption for the O-H stretch (around 3300-3500 cm⁻¹) and sharp peaks for the C=C stretches of the alkene groups (~1640 cm⁻¹).[1]
-
Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) corresponding to the molecular weight of 126.20 g/mol , along with characteristic fragmentation patterns.[1]
-
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Impure magnesium (oxide layer).- Unreactive alkyl halide. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Crush some magnesium turnings in the flask to expose a fresh surface.- Add an initiator like iodine or 1,2-dibromoethane. |
| Low yield of tertiary alcohol. | - Incomplete formation of Grignard reagent.- Premature quenching of the reagent by moisture or acidic protons.- Formation of Wurtz coupling side-products (1,5-hexadiene). | - Ensure complete reaction of magnesium in Part A.- Maintain a strict inert and anhydrous environment.- Add the allyl bromide slowly to dilute its concentration and minimize coupling. |
| Product is contaminated with a ketone. | - Insufficient Grignard reagent (less than 2 equivalents).- Low reaction temperature or short reaction time. | - Use a slight excess (2.2 eq) of the Grignard reagent.- Allow the reaction to proceed at room temperature for a sufficient duration to ensure the second addition is complete. |
Conclusion
The synthesis of this compound via the double addition of allylmagnesium bromide to an acetate ester is a highly effective and reliable method. It exemplifies a classic Grignard reaction, providing a practical route to a valuable tertiary alcohol building block. By understanding the underlying mechanism and adhering to rigorous anhydrous techniques, researchers can consistently achieve high yields of this versatile compound. This guide provides the necessary theoretical foundation and practical protocols to empower scientists in their synthetic endeavors.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Hunt, I. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. University of Calgary.
- Ashenhurst, J. (2016, January 19). Grignard Reactions And Synthesis (2). Master Organic Chemistry.
- NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).
- Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis.
- Chem Help ASAP. (2019, November 15). synthesis of an alcohol from an ester [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.
- Solubility of Things. (n.d.). This compound.
- Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE.
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
IUPAC name for 4-Methylhepta-1,6-dien-4-ol
An In-depth Technical Guide to the Systematics and Properties of 4-Methylhepta-1,6-dien-4-ol
Abstract
This technical guide provides a comprehensive analysis of the organic compound This compound , focusing on the systematic determination of its IUPAC name. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of chemical nomenclature, structural classification, and key physicochemical and spectroscopic properties of this tertiary diallylic alcohol. The guide integrates established IUPAC protocols with practical insights into its molecular characteristics, offering a self-validating framework for understanding its chemical identity and behavior.
Introduction: The Imperative of Unambiguous Nomenclature
In the fields of chemistry and pharmacology, the precise and systematic naming of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language, ensuring that a chemical name corresponds to a single, unique molecular structure. The compound this compound serves as an excellent exemplar for illustrating the hierarchical rules that govern the naming of complex organic molecules, particularly those with multiple functional groups. This guide will deconstruct its name to reveal the underlying logic and provide a deeper understanding of its structural attributes.
Decoding the IUPAC Name: A Step-by-Step Elucidation
The IUPAC name "this compound" is derived through a systematic application of established rules that prioritize functional groups and define the core carbon framework.[1][2]
Rule 1: Identification of the Principal Functional Group
The first and most critical step is to identify the principal functional group, which dictates the suffix of the name. Organic functional groups are ranked by priority.[3][4] In this molecule, we have a hydroxyl (-OH) group and two carbon-carbon double bonds (alkene groups). According to IUPAC rules, the hydroxyl group has higher priority than an alkene.[1][2][3]
-
Principal Group: Hydroxyl (-OH)
-
Resulting Suffix: "-ol"
Rule 2: Determination of the Parent Carbon Chain
The parent chain is the longest continuous carbon chain that contains the principal functional group and the maximum number of double and triple bonds.[5][6][7]
-
Identify the longest chain containing the carbon bonded to the -OH group.
-
Ensure this chain also encompasses both C=C double bonds.
In this structure, the longest such chain contains seven carbon atoms.
-
Parent Chain Length: 7 carbons
-
Alkane Stem Name: "hept-"
Rule 3: Numbering the Parent Chain
The parent chain must be numbered to assign the lowest possible locant (number) to the principal functional group.[8][9]
-
Numbering from left-to-right places the -OH group on carbon 4.
-
Numbering from right-to-left also places the -OH group on carbon 4.
Since both numbering directions yield the same position for the hydroxyl group, the tie is broken by assigning the lowest possible numbers to the multiple bonds.[7]
-
Left-to-Right: Double bonds start at C1 and C6. (1,6)
-
Right-to-Left: Double bonds start at C1 and C6. (1,6)
With this additional tie, we look to the substituents. In either case, the methyl group is on carbon 4. Therefore, either numbering direction is equivalent.
-
-OH Position: Carbon 4 → -4-ol
-
Double Bond Positions: Carbons 1 and 6 → -1,6-diene (The "di-" prefix indicates two double bonds).[6][10]
Rule 4: Identifying and Locating Substituents
All remaining groups attached to the parent chain are named as substituents. In this case, a single methyl (-CH₃) group is present. Its position is determined by the numbering established in the previous step.
-
Substituent: Methyl group
-
Position: Carbon 4 → 4-methyl
Final Assembly of the Name
The complete IUPAC name is assembled by combining the parts in the following order: Substituents (alphabetically), Parent Chain Stem, Multiple Bond Suffix, and Principal Group Suffix.
4-methyl + hepta + -1,6-diene + -4-ol → This compound
To form the final name, the terminal "e" from "diene" is dropped before adding the suffix "-ol".[9]
Caption: Numbered carbon chain of this compound.
Functional Group Classification
This compound can be classified based on the substitution pattern around its hydroxyl group:
-
Tertiary Alcohol: The carbon atom bearing the hydroxyl group (C4) is bonded to three other carbon atoms (C3, C5, and the methyl carbon). [5][11]Tertiary alcohols are notable for their resistance to oxidation under standard conditions.
-
Allylic Alcohol: The hydroxyl group is attached to a carbon atom that is adjacent to a carbon-carbon double bond. [11][12]In this specific case, the carbinol carbon (C4) is adjacent to two allylic systems (C3 which is next to C1=C2, and C5 which is next to C6=C7), making it a diallylic alcohol . This structural motif often imparts unique reactivity at the C-O bond due to the potential for resonance stabilization of carbocation intermediates. [13]
Physicochemical and Spectroscopic Profile
Understanding the analytical signature of a compound is crucial for its identification, characterization, and quality control in research and development settings.
General Properties
The following table summarizes key identifiers and physical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [14][15][16] |
| Molecular Weight | 126.20 g/mol | [14][15][16] |
| CAS Number | 25201-40-5 | [14][15][16] |
| Appearance | Clear, colorless liquid | [17] |
| Density | ~0.855 g/cm³ | [17] |
| Boiling Point | ~178 °C | [17] |
| Common Synonyms | Diallyl methyl carbinol | [14][15][18] |
Spectroscopic Characterization Protocols
Spectroscopic methods provide a fingerprint of the molecular structure. The following sections describe the expected spectral features for this compound.
Methodology: A thin film of the neat liquid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm⁻¹.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Bond | Description of Absorption | Reference |
| ~3400 (broad, strong) | O-H stretch | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. | [19][20][21] |
| ~3080 (medium) | =C-H stretch | Sp² C-H stretch from the alkene groups. | [20][22] |
| 2970-2850 (strong) | C-H stretch | Sp³ C-H stretches from methyl and methylene groups. | [20] |
| ~1645 (weak-medium) | C=C stretch | Alkene double bond stretching. | [21] |
| ~1150 (medium) | C-O stretch | Characteristic of a tertiary alcohol C-O bond. | [19] |
| 995 & 915 (strong) | =C-H bend | Out-of-plane bending for the terminal vinyl groups (-CH=CH₂). | [22] |
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz for ¹H NMR).
Expected ¹H NMR Signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 2H | Protons on C2 and C6 (-CH =CH₂) |
| ~5.2 | m | 4H | Terminal vinyl protons (=CH₂ ) |
| ~2.2 | d | 4H | Allylic methylene protons (-CH₂ -C=C) on C3 and C5 |
| ~1.5 (broad) | s | 1H | Hydroxyl proton (-OH ). Disappears upon D₂O shake. [19] |
| ~1.1 | s | 3H | Methyl protons (-CH₃ ) |
Expected ¹³C NMR Signals: The molecule has 6 unique carbon environments due to symmetry.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~134 | C2, C6 (=CH) |
| ~118 | C1, C7 (=CH₂) |
| ~73 | C4 (quaternary, C-OH) |
| ~45 | C3, C5 (-CH₂-) |
| ~28 | Methyl Carbon |
Methodology: The sample is ionized using Electron Ionization (EI) and the resulting fragments are separated by their mass-to-charge ratio (m/z).
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): A peak at m/z = 126 may be weak or absent, which is common for tertiary alcohols due to facile fragmentation. [19][23]* Dehydration ([M-18]⁺): Loss of a water molecule is a characteristic fragmentation pathway for alcohols, which would yield a peak at m/z = 108. [23][24]* Alpha-Cleavage: The most significant fragmentation for alcohols involves the cleavage of a C-C bond adjacent to the carbon bearing the -OH group. [23][24] * Loss of an allyl radical (•CH₂CH=CH₂, 41 Da) would lead to a resonance-stabilized cation at m/z = 85 . This is often the base peak.
-
Loss of a methyl radical (•CH₃, 15 Da) is less likely but would result in a peak at m/z = 121.
-
Caption: Key mass spectrometry fragmentation pathways for this compound.
Synthesis and Reactivity Considerations
Synthesis: Tertiary diallylic alcohols such as this are commonly synthesized via the addition of organometallic reagents to a suitable ketone. A plausible laboratory synthesis involves the reaction of methyl vinyl ketone with an allyl Grignard reagent (allylmagnesium bromide), followed by the addition of another equivalent of the Grignard reagent to the resulting ketone intermediate. More advanced cobalt-catalyzed three-component couplings can also yield complex tertiary homoallylic alcohols. [25] Reactivity: The presence of both tertiary and diallylic alcohol functionalities confers specific reactivity:
-
Susceptibility to Acid-Catalyzed Rearrangements: The tertiary allylic nature makes the C-O bond prone to cleavage under acidic conditions, forming a resonance-stabilized carbocation that can undergo various rearrangements or substitution reactions (Sₙ1 type).
-
Oxidation: As a tertiary alcohol, it is resistant to oxidation reactions that cleave the C-H bond on the carbinol carbon. Strong oxidizing agents under harsh conditions will cleave C-C bonds.
-
Isomerization: Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can be used to form secondary allylic alcohols. [26]
Conclusion
The IUPAC name This compound is a precise descriptor derived from a hierarchical set of rules that define the molecule's carbon framework and functional group arrangement. This compound is a tertiary, diallylic alcohol, a classification that informs its characteristic chemical reactivity and spectroscopic signature. The analytical protocols detailed herein—spanning IR, NMR, and MS—provide a robust framework for its unambiguous identification and characterization, which is fundamental for any research, development, or quality assurance application involving this molecule.
References
- Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]
- Nakamura, T., et al. (1993). Location of double bonds in unsaturated fatty alcohols by microderivatization and liquid secondary ion tandem mass spectrometry. Analytical Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).
- Chemistry Steps. Naming Alcohols with Practice Problems. [Link]
- No Brain Too Small. IUPAC naming. [Link]
- Cheméo. Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5). [Link]
- Chemistry LibreTexts. (2022). 14.
- Nakamura, T., et al. (1993). Location of double bonds in unsaturated fatty alcohols by microderivatization and liquid secondary ion tandem mass spectrometry. American Chemical Society. [Link]
- Britannica. Tertiary alcohol | chemical compound. [Link]
- MES's College of Pharmacy, Sonai. NOMENCLATURE (Alkane, Alkenes, Alcohol, Alkyl Halides, Alkynes). [Link]
- NIST WebBook. 4-Methyl-1,6-heptadien-4-ol. [Link]
- Wang, X., et al. (2019). Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. PMC - NIH. [Link]
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
- EMBL-EBI. tertiary allylic alcohol (CHEBI:134397). [Link]
- Solubility of Things. This compound. [Link]
- University of Calgary. How to name organic compounds using the IUPAC rules. [Link]
- Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
- ResearchGate. Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). [Link]
- MDPI. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]
- YouTube. (2025). Classifying an Allylic Alcohol #organicchemistry. [Link]
- University of Colorado Boulder. Spectroscopy Tutorial: Phenols and Enols. [Link]
- NIST WebBook. 4-Methyl-1,6-heptadien-4-ol. [Link]
- PubChem - NIH. 4-Methylhepta-1,6-diene. [Link]
- SIELC Technologies. 1,6-Heptadien-4-ol, 4-methyl-. [Link]
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]
- Study.com. Naming Alkenes | Groups, Systems & Examples. [Link]
- University of Wisconsin-Madison. Naming Alkenes. [Link]
- Millersville University. INFRARED SPECTROSCOPY (IR). [Link]
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
- SciSpace. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. [Link]
- ChemSynthesis. (2025). 4,4-dimethyl-1,6-heptadien-3-ol. [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
Sources
- 1. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 4. study.com [study.com]
- 5. study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mespharmacy.org [mespharmacy.org]
- 11. Tertiary alcohol | chemical compound | Britannica [britannica.com]
- 12. tertiary allylic alcohol (CHEBI:134397) [ebi.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 16. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
An In-Depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol (CAS: 25201-40-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Tertiary Allylic Alcohol
4-Methylhepta-1,6-dien-4-ol, also known by synonyms such as diallyl methyl carbinol, is a tertiary allylic alcohol that serves as a valuable and versatile building block in synthetic organic chemistry.[1][2][3][4] Its unique structural motif, featuring a central quaternary carbon bearing a hydroxyl group, a methyl group, and two allyl functionalities, makes it a precursor for a diverse range of more complex molecules. This guide provides an in-depth exploration of its synthesis, characterization, and potential applications, with a focus on providing actionable insights for researchers in academia and industry. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a molecule of interest in the synthesis of natural products, fragrances, and potential pharmaceutical intermediates.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 25201-40-5 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [5] |
| Odor | Sharp, pungent, characteristic of terpenoid compounds | [5] |
| Boiling Point | 178.00 °C (451.15 K) | [5] |
| Melting Point | -60.00 °C (213.15 K) | [5] |
| Density | 0.8550 g/cm³ | [5] |
| Solubility | Soluble in alcohols and organic solvents; partially soluble in water. | [5] |
| LogP | 2.21 | [4] |
Synthesis: A Reliable and Scalable Grignard Approach
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction offers a high degree of convergence and is readily scalable. The underlying principle involves the nucleophilic addition of two equivalents of an allyl Grignard reagent to a methyl ester, typically methyl acetate.
The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion to form a transient ketone (4-hepten-2-one). The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the allyl Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Allyl bromide
-
Methyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (2.2 eq).
-
The apparatus is flame-dried under a stream of inert gas and allowed to cool.
-
A small amount of anhydrous diethyl ether is added to cover the magnesium, followed by a crystal of iodine to initiate the reaction.
-
A solution of allyl bromide (2.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl Acetate:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of methyl acetate (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
-
Expected Yield: 60-75%
Validation: The identity and purity of the product should be confirmed by the characterization methods outlined in the following section.
Comprehensive Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Data
| Technique | Data | Source |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Not observed. Major fragments (m/z): 85, 69, 55, 43, 41. | [1] |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3450 (br, O-H), 3075 (=C-H), 2970, 2930 (C-H), 1640 (C=C), 910 (=CH₂ bend). | [1] |
| ¹H NMR (Predicted) | δ (ppm): 5.8 (m, 2H, -CH=CH₂), 5.1 (m, 4H, -CH=CH₂), 2.2 (d, 4H, -CH₂-), 1.7 (s, 1H, -OH), 1.1 (s, 3H, -CH₃). | Predicted |
| ¹³C NMR (Predicted) | δ (ppm): 134.5 (-CH=), 118.5 (=CH₂), 72.5 (C-OH), 46.0 (-CH₂-), 27.0 (-CH₃). | Predicted |
Disclaimer: NMR data is predicted using standard chemical shift estimation algorithms and should be confirmed by experimental analysis.
Reactivity and Further Transformations
The presence of multiple reactive sites in this compound opens up a plethora of possibilities for further chemical modifications.
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of a conjugated triene system, 4-methylhepta-1,3,6-triene. This transformation provides access to a new diene moiety for further cycloaddition reactions.
-
Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, the allylic nature of this alcohol could allow for oxidative rearrangement or cleavage under specific conditions.
-
Etherification: The hydroxyl group can be readily converted into an ether, which can serve as a protecting group or introduce new functionalities.
-
Epoxidation: The two terminal double bonds can be selectively epoxidized to form mono- or di-epoxides, which are valuable intermediates for the synthesis of diols and other oxygenated compounds.
Applications in Research and Industry
The unique structure of this compound makes it a valuable starting material in several fields.
Fragrance and Flavor Industry
Tertiary alcohols and their derivatives are often found in essential oils and are known for their characteristic scents. While specific fragrance applications of this compound are not extensively documented in publicly available literature, its structural similarity to other terpenoid alcohols suggests potential use as a fragrance ingredient or as a precursor to other aroma chemicals. Its sharp, pungent odor is a characteristic that could be modified through esterification or other transformations to produce a range of desired scents.
Precursor for Insect Pheromones
The diallylic structure of this compound makes it an attractive starting material for the synthesis of certain insect pheromones. Many lepidopteran pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The carbon skeleton of this molecule can be elaborated and functionalized through various synthetic strategies, such as cross-metathesis or Wittig reactions on the terminal alkenes, to construct the specific structures of target pheromones.
Building Block in Medicinal Chemistry
The tertiary alcohol and the two alkene functionalities provide multiple points for diversification in the synthesis of small molecule libraries for drug discovery. The rigid, yet modifiable, core structure can serve as a scaffold for the introduction of various pharmacophores. The reactivity of the double bonds allows for the introduction of heteroatoms and the construction of heterocyclic systems, which are prevalent in many biologically active molecules. While no direct biological activity of this compound has been reported, its potential as a synthetic intermediate in the preparation of novel compounds for biological screening is significant.
Conclusion: A Molecule with Untapped Potential
This compound is a readily accessible and highly versatile synthetic intermediate. Its straightforward synthesis via the Grignard reaction, coupled with the multiple reactive sites within its structure, provides a gateway to a wide array of more complex molecules. While its direct applications are still emerging, its potential as a precursor in the fragrance industry, for the synthesis of insect pheromones, and as a scaffold in medicinal chemistry is evident. This guide has provided a comprehensive overview of its synthesis, characterization, and potential utility, aiming to empower researchers to explore and unlock the full potential of this valuable chemical building block. Further investigation into its biological activities and the development of novel transformations will undoubtedly expand its role in the landscape of modern organic synthesis.
References
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,6-heptadien-4-ol. In NIST Chemistry WebBook.
- Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. (2001). Journal of Pharmacy and Pharmacology, 53(7), 955–958.
- Global Substance Registration System. (n.d.). 4-METHYL-1,6-HEPTADIENE-4-OL.
- PubChem. (n.d.). 4-Methylhepta-1,6-diene.
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.
- Solubility of Things. (n.d.). This compound.
- Patent CN-105801350-A. The synthetic method of diaryl carbinol compound.
- Patent WO2018150379A2.
- P
- Patent US8877174B2. Pheromone composition.
- Patent WO2018154244A1. Method for the synthesis of pheromones.
- Patent US7842660B2.
- Patent US20130189222A1.
- Patent WO2001093813A2. Fragrance compositions.
- Patent EP0291849B1.
- Patent Application Public
- Patent FR2993557A1.
- Justia Patents. (2021, July 1). Fragrance and flavor materials from 1-(2-hydroxy-4-methylcyclohexyl)-ethanone.
Sources
An In-depth Technical Guide to the Physical Properties of Diallyl Methyl Carbinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl methyl carbinol, systematically known as 4-methyl-1,6-heptadien-4-ol, is a tertiary alcohol with the chemical formula C8H14O. This guide provides a comprehensive overview of its core physical properties, offering a critical resource for its application in research and development. The document delves into its fundamental physicochemical characteristics, spectral data, and established methodologies for their determination, ensuring a thorough understanding for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
The nomenclature "diallyl methyl carbinol" refers to a tertiary alcohol where a central carbon atom is bonded to two allyl groups, a methyl group, and a hydroxyl group. This structure gives rise to its systematic IUPAC name, 4-methyl-1,6-heptadien-4-ol.
-
IUPAC Name: 4-methyl-1,6-heptadien-4-ol
-
Common Name: Diallyl methyl carbinol
-
CAS Number: 25201-40-5[1]
-
Chemical Formula: C8H14O[1]
-
Molecular Weight: 126.20 g/mol [1]
The structural arrangement of diallyl methyl carbinol is pivotal to its physical and chemical behavior. The presence of two terminal double bonds and a hydroxyl group makes it a versatile molecule for various chemical transformations.
Figure 1: 2D Chemical Structure of Diallyl Methyl Carbinol.
Core Physical Properties
The physical state and thermodynamic properties of diallyl methyl carbinol are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Sharp, pungent | - |
| Boiling Point | 158 °C | [1] |
| Melting Point | -60 °C (estimated) | - |
| Density | 0.844 g/mL | [1] |
| Refractive Index (n20/D) | 1.442 | [1] |
| Vapor Pressure | Data not available | - |
| Viscosity | Data not available | - |
Solubility Profile
The solubility of diallyl methyl carbinol is dictated by the interplay between its polar hydroxyl group and its nonpolar hydrocarbon structure.
-
Water: Slightly soluble. The presence of the hydroxyl group allows for some degree of hydrogen bonding with water molecules.
-
Organic Solvents: Soluble in many common organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons. This is due to the significant nonpolar character of the diallyl and methyl groups.
Spectral Analysis
The spectral properties of diallyl methyl carbinol provide a definitive fingerprint for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the allyl groups (typically in the range of 5-6 ppm), the methylene protons adjacent to the double bonds, the methyl protons (a singlet), and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent dependent).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon bonded to the hydroxyl group, the methyl carbon, the methylene carbons, and the sp² hybridized carbons of the allyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of diallyl methyl carbinol is characterized by the following key absorption bands:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (sp²): Absorption bands above 3000 cm⁻¹ corresponding to the C-H bonds of the alkene groups.
-
C-H Stretch (sp³): Absorption bands below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene groups.
-
C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bonds of the allyl groups.
-
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region, indicative of a tertiary alcohol.
An IR spectrum is available in the NIST Chemistry WebBook[1].
Mass Spectrometry (MS)
The mass spectrum of diallyl methyl carbinol will exhibit a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is expected to be complex due to the presence of the double bonds and the hydroxyl group. Common fragmentation pathways for unsaturated alcohols include cleavage alpha to the hydroxyl group and loss of water. The mass spectrum can be viewed in the NIST Chemistry WebBook[1].
Experimental Protocols for Property Determination
The following section outlines standardized methodologies for the experimental determination of the key physical properties of diallyl methyl carbinol.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Figure 2: Workflow for Boiling Point Determination.
Causality: Boiling chips are added to ensure smooth boiling and prevent bumping. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Determination of Density
Density is the mass per unit volume of a substance.
Figure 3: Logic for Density Determination.
Trustworthiness: The use of a pycnometer provides a highly accurate and reproducible measurement of volume, which is critical for an accurate density determination. The temperature must be controlled and recorded as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Methodology:
-
Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of diallyl methyl carbinol onto the prism of the refractometer.
-
Close the prisms and allow the temperature to equilibrate to 20°C.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
Causality: The refractive index is a fundamental physical constant for a pure substance at a given temperature and wavelength of light (typically the sodium D-line, 589 nm). It is a rapid and non-destructive method for purity assessment.
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of diallyl methyl carbinol are paramount to ensure laboratory safety.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[2]
Conclusion
This technical guide has provided a detailed examination of the physical properties of diallyl methyl carbinol (4-methyl-1,6-heptadien-4-ol). The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. Further experimental investigation is warranted to determine its vapor pressure and viscosity with high accuracy.
References
- National Institute of Standards and Technology (NIST). (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.
- Stenutz, R. (n.d.). diallyl methyl carbinol. Stenutz.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a representative safety data sheet for a flammable liquid organic compound.
Sources
A Comprehensive Technical Guide to the Solubility of 4-Methylhepta-1,6-dien-4-ol in Organic Solvents
Introduction: Understanding the Physicochemical Profile of 4-Methylhepta-1,6-dien-4-ol
This compound, a tertiary alcohol with the chemical formula C8H14O, presents a unique solubility profile crucial for its application in various chemical syntheses and pharmaceutical contexts.[1] This guide offers an in-depth exploration of its solubility in organic solvents, underpinned by theoretical principles and detailed experimental protocols. The molecule's structure, featuring a polar hydroxyl (-OH) group and a non-polar hydrocarbon backbone, dictates its interactions with different solvents.[2] Understanding these interactions is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| LogP (Octanol/Water) | 1.890 (Calculated) | Cheméo |
| Water Solubility (log10WS) | -2.25 (Calculated, mol/L) | Cheméo |
Theoretical Framework for Solubility Prediction
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecule's tertiary alcohol structure features a polar hydroxyl group capable of acting as a hydrogen bond donor and acceptor. This hydrophilic (-OH) group enhances solubility in polar solvents.[2] Conversely, the eight-carbon hydrocarbon chain constitutes a significant non-polar, hydrophobic region, promoting solubility in non-polar organic solvents.[2]
The balance between the hydrophilic hydroxyl group and the hydrophobic alkyl chain determines the overall solubility in a given solvent.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, leading to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments and can interact with the polar -OH group, but without hydrogen bond donation. Good solubility is still anticipated.
-
Non-Polar Solvents (e.g., hexane, toluene): The large hydrocarbon portion of this compound allows for favorable van der Waals interactions with non-polar solvents, resulting in good solubility.[2]
-
Water: The molecule is expected to be partially soluble in water. While the hydroxyl group can form hydrogen bonds with water, the large hydrophobic carbon chain limits miscibility.[2]
Experimental Determination of Solubility: A Methodological Approach
Accurate determination of solubility requires robust experimental design. Below are detailed protocols for both qualitative and quantitative assessment.
Part 1: Qualitative Solubility Determination
This rapid method provides a preliminary assessment of solubility in various solvents.
Protocol:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube in 0.5 mL increments.
-
After each addition, vortex the mixture for 30 seconds.
-
Visually inspect the solution for homogeneity. The absence of phase separation, cloudiness, or undissolved droplets indicates solubility.
-
If the compound dissolves, it is classified as "soluble." If not, it is "insoluble."
Expected Qualitative Solubility of this compound:
| Solvent Class | Example Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ketones | Acetone | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Halogenated | Dichloromethane | Soluble |
| Aromatic | Toluene | Soluble |
| Aliphatic | Hexane | Soluble |
| Water | Partially Soluble |
Part 2: Quantitative Solubility Determination - The Shake-Flask Gravimetric Method
This gold-standard method provides precise, quantitative solubility data.[3]
Protocol:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed at the same constant temperature for at least 24 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is fully evaporated, re-weigh the container with the solute residue.
-
Calculate the solubility in mg/mL or mol/L.
Visualizing the Methodologies
Diagram 1: Qualitative Solubility Assessment Workflow
Caption: A flowchart illustrating the steps for the qualitative determination of solubility.
Diagram 2: Quantitative Shake-Flask Gravimetric Method
Caption: A workflow diagram for the quantitative gravimetric solubility determination.
Conclusion and Field Insights
The solubility of this compound in organic solvents is a critical parameter for its effective utilization. Theoretical predictions based on its molecular structure provide a strong foundation for solvent selection. However, for precise applications, especially in drug development and manufacturing, quantitative experimental determination is indispensable. The protocols outlined in this guide represent robust and reliable methods for generating high-quality solubility data. It is the author's experience that slight variations in solvent purity and temperature can significantly impact solubility; therefore, stringent control over experimental conditions is paramount for reproducibility.
References
- 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook. [Link]
- This compound - Solubility of Things. Solubility of Things. [Link]
Sources
An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol: Synthesis, Properties, and Historical Context
Introduction
4-Methylhepta-1,6-dien-4-ol is a tertiary alcohol that, while not having a storied history of discovery in its own right, serves as an excellent exemplar of a molecule synthesized via one of the most powerful carbon-carbon bond-forming reactions in organic chemistry: the Grignard reaction. Its structure, featuring two vinyl groups and a central hydroxyl-bearing quaternary carbon, makes it a potentially interesting building block in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and the historical context of the chemical principles that underpin its creation.
Historical Perspective: The Grignard Reaction
The history of this compound is intrinsically linked to the discovery of the organomagnesium halides, now famously known as Grignard reagents. In 1900, the French chemist François Auguste Victor Grignard, while working under his doctoral advisor Philippe Barbier, discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organometallic compound.[1] This discovery was a monumental breakthrough in synthetic organic chemistry.
Prior to Grignard's work, chemists had limited methods for forming carbon-carbon bonds. The discovery of organomagnesium reagents provided a robust and versatile tool for this purpose. Grignard's doctoral thesis, published in 1901, detailed the application of these reagents in the synthesis of acids, alcohols, and hydrocarbons.[2] The significance of this work was recognized with the highest honor in science; Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery.[3][4]
The Grignard reaction's ability to create tertiary alcohols, such as this compound, by reacting a Grignard reagent with a ketone or an ester, is a testament to its enduring utility in organic synthesis.[5]
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the reaction of an appropriate ester with two equivalents of a vinyl Grignard reagent, or the reaction of a ketone with one equivalent. A particularly illustrative synthesis involves the reaction of ethyl acetate with allylmagnesium bromide.
Reaction Mechanism
The reaction of ethyl acetate with allylmagnesium bromide proceeds in a two-step addition-elimination-addition mechanism.
-
First Addition: The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone, 4-hepten-2-one.
-
Second Addition: A second molecule of allylmagnesium bromide then attacks the newly formed ketone in the same manner.
-
Protonation: The resulting magnesium alkoxide is then protonated in an acidic workup to yield the final product, this compound.[6][7]
Caption: Synthesis of this compound Workflow.
Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent (Allylmagnesium Bromide):
-
All glassware must be oven-dried to remove any traces of water.
-
Place magnesium turnings in the three-necked flask and assemble the apparatus under an inert atmosphere.
-
Add a small crystal of iodine to the magnesium to help initiate the reaction.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small amount of the allyl bromide solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Ethyl Acetate:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl acetate in anhydrous diethyl ether.
-
Add the ethyl acetate solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
-
Physicochemical Properties
This compound is a colorless liquid with a characteristic alcoholic odor.[8] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O[9] |
| Molecular Weight | 126.20 g/mol [9] |
| CAS Number | 25201-40-5[9] |
| IUPAC Name | This compound[8] |
| Synonyms | Diallyl methyl carbinol, 4-Methyl-1,6-heptadiene-4-ol[9] |
| LogP | 2.21[10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound will show a molecular ion peak (M+) at m/z 126, corresponding to its molecular weight. Fragmentation patterns will be consistent with the structure of a tertiary alcohol containing vinyl groups.[9]
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Strong C-H stretching and bending vibrations for the alkyl and vinyl groups will also be present.[8]
Safety and Handling
The synthesis of this compound involves the use of Grignard reagents, which are highly reactive and require careful handling.
-
Moisture Sensitivity: Grignard reagents react violently with water and other protic solvents. All reactions must be carried out under strictly anhydrous conditions using an inert atmosphere.[11]
-
Flammability: The ether solvents used in Grignard reactions are extremely flammable. No open flames should be present in the laboratory during the procedure.[12]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ester are highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.[13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and gloves, must be worn at all times.[14]
Caption: Safety Workflow for Grignard Reactions.
Conclusion
This compound, while a seemingly simple molecule, provides a valuable lens through which to explore the rich history and practical application of the Grignard reaction. Its synthesis is a classic example of the power of organometallic chemistry in constructing complex carbon skeletons. For researchers and drug development professionals, a thorough understanding of the principles behind the synthesis of such molecules, including the nuances of the reaction mechanism and the critical importance of safety, is fundamental to the advancement of chemical science.
References
- The Nobel Prize in Chemistry 1912. NobelPrize.org. [Link]
- Victor Grignard - Wikipedia. [Link]
- Victor Grignard - The Society of C
- Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry - Britannica. [Link]
- Victor Grignard – Biographical - NobelPrize.org. [Link]
- Grignard Reaction - American Chemical Society. [Link]
- Grignard reagent - Sciencemadness Wiki. [Link]
- What are Grignard reagent preparation precautions during prepar
- Developing SOPs for Hazardous Chemical Manipul
- 4-Methyl-1,6-heptadien-4-ol - NIST WebBook. [Link]
- Grignard reaction safety - YouTube. [Link]
- 4-Methyl-1,6-heptadien-4-ol - NIST WebBook. [Link]
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
- Mechanism of Grignard Reagent Formation.
- 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies. [Link]
Sources
- 1. Victor Grignard - Wikipedia [en.wikipedia.org]
- 2. catholicscientists.org [catholicscientists.org]
- 3. Victor Grignard winner of the Nobel Prize for Chemistry and the Lycée Victor Grignard [lycee-grignard.fr]
- 4. britannica.com [britannica.com]
- 5. leah4sci.com [leah4sci.com]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 9. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 10. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 12. quora.com [quora.com]
- 13. acs.org [acs.org]
- 14. youtube.com [youtube.com]
Theoretical Properties of 4-Methylhepta-1,6-dien-4-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of 4-Methylhepta-1,6-dien-4-ol (CAS No. 25201-40-5), a chiral tertiary allylic alcohol. This document explores the molecule's structural and stereochemical characteristics, predicted and experimental spectroscopic profile, and its inherent chemical reactivity. A detailed, field-proven protocol for its synthesis via the Grignard reaction is presented, underpinned by a retrosynthetic analysis. Furthermore, this guide delves into its computational and theoretical data, offering insights for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. All discussions are supported by authoritative references to ensure scientific integrity.
Introduction and Molecular Overview
This compound, also known as diallyl methyl carbinol, is a unique organic molecule with the chemical formula C₈H₁₄O[1][2]. Structurally, it is classified as a tertiary allylic alcohol. This classification is crucial as it dictates the molecule's primary reactive centers: a sterically hindered tertiary hydroxyl group and two terminal carbon-carbon double bonds. The presence of these functional groups in a compact, chiral framework makes it an interesting substrate for studies in stereoselective synthesis and mechanistic investigations.
The central carbon atom (C4) is bonded to four distinct substituents: a methyl group, a hydroxyl group, and two allyl groups. This arrangement renders the molecule chiral and thus capable of existing as a pair of enantiomers, a critical consideration in pharmacological and biological contexts.
Molecular Structure and Stereochemistry
Structural Framework
The fundamental structure of this compound consists of a seven-carbon heptadiene chain with a methyl and a hydroxyl group located at the fourth carbon position. The IUPAC name, this compound, accurately describes this arrangement[1][2].
Chirality and Enantiomers
A key theoretical property of this molecule is its chirality. The C4 carbon is a stereocenter, as it is attached to four different groups:
-
-CH₃ (methyl)
-
-OH (hydroxyl)
-
-CH₂CH=CH₂ (allyl group 1)
-
-CH₂CH=CH₂ (allyl group 2 - though chemically identical, they are distinct in their spatial arrangement relative to the other groups)
Due to this chiral center, the molecule exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. While some databases may incorrectly label the molecule as achiral, a structural analysis confirms its chiral nature[3]. The specific biological activity and reaction kinetics of each enantiomer can differ significantly, a vital consideration for drug development professionals.
Physicochemical and Spectroscopic Properties
A combination of experimental and calculated data provides a comprehensive profile of this compound.
Physical Properties
The known physical properties are summarized in the table below. It is important to note that some of these values are derived from computational models (Joback and Crippen methods) and should be considered estimates.
| Property | Value | Unit | Source |
| Molecular Weight | 126.20 | g/mol | [1][2] |
| Boiling Point | 178.00 | °C | [1] |
| Density | 0.8550 | g/cm³ | [1] |
| logP (Octanol/Water) | 1.890 | [1] | |
| Melting Point | -60.00 | °C | [1] |
| Molar Mass | 126.1970 | g/mol | [1] |
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
The infrared spectrum of this molecule is characterized by the vibrational frequencies of its key functional groups. Experimental data is available through the NIST Chemistry WebBook[2]. Key expected absorptions include:
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~3080 cm⁻¹: =C-H stretching of the alkene groups.
-
~2970-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1640 cm⁻¹: C=C stretching of the alkene groups.
-
~1150 cm⁻¹: C-O stretching of the tertiary alcohol.
The electron ionization mass spectrum (EI-MS) provides information about the molecule's mass and fragmentation pattern. The NIST Chemistry WebBook contains the experimental mass spectrum for this compound[2]. The molecular ion peak [M]⁺ would be observed at m/z = 126. Key fragmentation pathways would likely involve the loss of a methyl group (m/z = 111), a water molecule (m/z = 108), or an allyl radical (m/z = 85).
Predicted ¹H NMR Spectrum:
-
~5.8 ppm (m, 2H): Protons on the C2 and C6 carbons (-CH=).
-
~5.1 ppm (m, 4H): Terminal vinyl protons (=CH₂).
-
~2.2 ppm (d, 4H): Methylene protons adjacent to the double bonds (-CH₂-CH=).
-
~1.5 ppm (s, 1H): Hydroxyl proton (-OH).
-
~1.1 ppm (s, 3H): Methyl protons (-CH₃).
Predicted ¹³C NMR Spectrum:
-
~134 ppm (2C): Olefinic carbons (-CH=).
-
~118 ppm (2C): Terminal olefinic carbons (=CH₂).
-
~73 ppm (1C): Quaternary carbon bonded to the hydroxyl group (C-OH).
-
~47 ppm (2C): Methylene carbons (C-CH₂-C=).
-
~28 ppm (1C): Methyl carbon (-CH₃).
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by its tertiary allylic alcohol nature. This structure allows for reactions at the hydroxyl group and the two terminal double bonds.
Reactivity Analysis
The molecule's key reactive sites are the tertiary hydroxyl group and the π-systems of the two double bonds.
dot```dot graph "Reactivity_Map" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];
}
Caption: Retrosynthetic analysis for this compound.
This protocol describes a self-validating system for the synthesis, purification, and characterization of this compound.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Methyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser) under an inert atmosphere (N₂ or Ar).
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl Acetate:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of methyl acetate (0.5 equivalents relative to the Grignard reagent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate, which then rapidly reacts with a second equivalent. [4]
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
-
Validation:
-
Confirm the identity and purity of the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained spectra with the reference data provided in this guide.
-
Computational and Theoretical Insights
Computational chemistry offers a deeper understanding of the molecule's electronic properties and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map would show the most negative potential (red/yellow) localized around the oxygen atom of the hydroxyl group, confirming it as the primary site for electrophilic attack (e.g., protonation). The π-electron clouds of the double bonds would also exhibit negative potential, indicating their nucleophilic character.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) would likely be associated with the π-orbitals of the C=C double bonds and the lone pairs of the oxygen atom, indicating these are the most probable sites for donating electrons in a reaction. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the molecule, representing the most likely sites to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Conclusion
This compound is a chiral tertiary allylic alcohol with a rich theoretical landscape. Its structure dictates a specific set of physicochemical properties and a predictable reactivity pattern centered on its hydroxyl and alkene functional groups. While experimental data for some of its properties, particularly NMR spectra, is not widely available, theoretical predictions and computational models provide a robust framework for its characterization. The well-established Grignard synthesis route makes it an accessible target for further research in areas such as asymmetric synthesis, polymer chemistry, and as a building block in the development of more complex molecules. This guide serves as a foundational resource for scientists and researchers aiming to explore the potential of this versatile compound.
References
- Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
- GSRS. (n.d.). 4-METHYL-1,6-HEPTADIENE-4-OL.
- Solubility of Things. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- PubChem. (n.d.). 4-Methylhepta-1,6-diene.
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.
Sources
Methodological & Application
Synthesis of 4-Methylhepta-1,6-dien-4-ol via Grignard Reaction: An Application Note
<
Abstract
This application note provides a comprehensive guide for the synthesis of the tertiary alcohol, 4-Methylhepta-1,6-dien-4-ol, through the nucleophilic addition of allylmagnesium bromide to methyl acrylate. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers an efficient pathway to this valuable compound, which serves as a versatile building block in organic synthesis.[1] This document outlines the reaction mechanism, provides detailed, step-by-step protocols for the preparation of the Grignard reagent and the subsequent reaction with the ester, and offers critical insights into safety, reaction control, and product purification.
Introduction
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries.[1] The Grignard reaction stands out as a robust and versatile method for this purpose.[2] It involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound, such as a ketone or an ester.[1]
The synthesis of this compound is achieved by reacting two equivalents of allylmagnesium bromide with one equivalent of methyl acrylate.[3][4] The first equivalent of the Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxy group to form a ketone (hepta-1,6-dien-4-one).[1] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[1] Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol.[5]
Reaction Mechanism and Stoichiometry
The overall reaction is as follows:
2 Allyl-MgBr + Methyl Acrylate → this compound
The reaction proceeds in two main stages after the formation of the Grignard reagent:
-
Nucleophilic Acyl Substitution: The first molecule of allylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl acrylate. This leads to the formation of a transient ketone.[4]
-
Nucleophilic Addition: The second molecule of allylmagnesium bromide rapidly adds to the newly formed and more reactive ketone, creating a magnesium alkoxide intermediate.[1][3]
-
Protonation: An acidic workup is performed to protonate the alkoxide, yielding the final tertiary alcohol product.[5]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Specifications |
| Magnesium turnings | 99.5% purity |
| Allyl bromide | 99% purity, freshly distilled |
| Methyl acrylate | 99% purity, inhibitor removed |
| Diethyl ether or THF | Anhydrous |
| Saturated aq. NH₄Cl | |
| Anhydrous MgSO₄ | |
| Iodine | Crystal |
| Three-neck round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Addition funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle or water bath | |
| Ice-water bath | |
| Separatory funnel | |
| Schlenk line (optional) | For handling air- and moisture-sensitive reagents |
Safety Precautions
-
Fire Hazard: Grignard reactions are highly exothermic and utilize flammable solvents like diethyl ether or THF.[6][7] All operations must be conducted in a well-ventilated fume hood, away from any open flames or ignition sources.[8]
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to water and protic solvents, which will quench the reagent.[8][9] All glassware must be rigorously dried, and anhydrous solvents must be used.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).[6][7]
-
Quenching: The quenching of excess Grignard reagent is also highly exothermic. The quenching solution should be added slowly to a cooled reaction mixture.[5]
Protocol 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
The preparation of allylmagnesium bromide is a critical step and should be performed under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[11]
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[8][9]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[11]
-
Initial Reagent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Initiation of Reaction: In the addition funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.[12] Add a small amount of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heat gun or water bath may be necessary to start the reaction.[13]
-
Grignard Formation: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[14] If the reaction becomes too vigorous, cool the flask with an ice-water bath.[8]
-
Completion: After the addition is complete, continue stirring the mixture until most of the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent.[1]
Protocol 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve methyl acrylate (0.45 equivalents, to ensure the Grignard reagent is in excess) in anhydrous diethyl ether or THF and add it to the addition funnel. Add the methyl acrylate solution dropwise to the stirred Grignard reagent at 0 °C.[1] Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench any unreacted Grignard reagent and protonate the magnesium alkoxide.[5][10] This process is exothermic.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether or THF if necessary to dissolve all the organic material. Separate the organic layer from the aqueous layer.[5]
-
Washing: Wash the organic layer with saturated brine solution to remove any remaining water-soluble impurities.[10]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Failure to Initiate Grignard Reaction: This is a common issue. Ensure all glassware is scrupulously dry and the magnesium is of good quality.[9] Activating the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane can be effective.[11] Gentle heating can also help initiate the reaction.[13]
-
Low Yield: Poor yields can result from wet reagents or glassware, incomplete reaction, or side reactions. The primary side reaction in the formation of allylmagnesium bromide is Wurtz coupling to form 1,5-hexadiene.[12][15] This can be minimized by slow addition of the allyl bromide and maintaining a low reaction temperature.[12]
-
Formation of Byproducts: During the reaction with methyl acrylate, if the addition is too fast or the temperature is too high, polymerization of the methyl acrylate can occur.
Conclusion
The Grignard reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable tertiary alcohol. Careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature, is paramount to achieving a high yield of the desired product.
References
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
- ResearchGate. (n.d.). Allyl Magnesium Bromide and Chloride.
- ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Wikipedia. (n.d.). Allylmagnesium bromide.
- PrepChem.com. (n.d.). Synthesis of Allylmagnesium bromide.
- Google Patents. (n.d.). CN116178400B - Grignard reagent allyl magnesium bromide preparation process.
- American Chemical Society. (n.d.). Grignard Reaction.
- CHM 244 Lab Practical- Grignard Reactions. (n.d.).
- Leah4Sci. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
- Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- YouTube. (2024, June 6). Grignard reaction safety [Video].
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols.
- Web Pages. (n.d.). 1. Grignard Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 13. britthipple.com [britthipple.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Methylhepta-1,6-dien-4-ol: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Versatile Tertiary Allylic Alcohol
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Methylhepta-1,6-dien-4-ol, a tertiary diallylic alcohol, emerges as a highly versatile and often underutilized precursor for a range of powerful synthetic transformations. Its unique structural motif, featuring a central quaternary carbon flanked by two vinyl groups, provides a rich platform for orchestrating stereoselective cyclizations and carbon-carbon bond formations. This comprehensive guide delves into the key applications of this compound, offering detailed application notes and robust protocols tailored for researchers, scientists, and professionals in drug development. We will explore its utility in pivotal reactions such as the Prins-Ritter cyclization, the Johnson-Claisen rearrangement, and ring-closing metathesis, providing not just the procedural steps but the underlying mechanistic principles that govern these transformations.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 25201-40-5 | [1] |
| Appearance | Colorless liquid (typical) | |
| Synonyms | Diallyl methyl carbinol, 4-Methyl-1,6-heptadien-4-ol | [2] |
Application Note I: Synthesis of this compound via Grignard Reaction
The most direct and scalable route to this compound involves the nucleophilic addition of an allyl Grignard reagent to a suitable carbonyl compound. The reaction of two equivalents of allylmagnesium bromide with methyl acetate provides a reliable method for its preparation.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine. A solution of allyl bromide (2.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by gentle refluxing and the disappearance of the iodine color), the remaining allyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
Reaction with Methyl Acetate: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Purification: The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be purified by vacuum distillation to afford a colorless liquid.
Application Note II: Tandem Prins-Ritter Cyclization for the Synthesis of Tetrahydropyran Acetamides
A powerful application of 1,6-diene systems is their participation in tandem reactions to rapidly build molecular complexity. A notable example is the desymmetrization of the closely related hepta-1,6-dien-4-ol via a Prins-Ritter cyclization. This reaction, when promoted by a Lewis acid such as bismuth(III) triflate, reacts with various aldehydes to stereoselectively form N-(tetrahydropyranyl)acetamides.[4] This transformation is highly valuable for the synthesis of substituted tetrahydropyran rings, which are common motifs in natural products and pharmaceuticals.
Protocol 2: Bismuth(III) Triflate-Promoted Prins-Ritter Cyclization
Reaction Scheme:
(Note: This protocol is adapted from the reaction with hepta-1,6-dien-4-ol and is expected to be applicable to this compound with minor modifications.)
Materials:
-
Hepta-1,6-dien-4-ol (or this compound)
-
Aldehyde (e.g., benzaldehyde)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of hepta-1,6-dien-4-ol (1.0 equivalent) and the aldehyde (1.2 equivalents) in a mixture of dichloromethane and acetonitrile, add bismuth(III) triflate (0.1 equivalents) at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time will vary depending on the specific aldehyde used.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-(tetrahydropyranyl)acetamide.
Causality in Experimental Choices:
-
Bismuth(III) triflate is a mild and effective Lewis acid catalyst for this transformation, promoting the cyclization under relatively gentle conditions.
-
Acetonitrile serves as both a solvent and the nitrogen source for the Ritter reaction, which traps the intermediate carbocation to form the acetamide.
Caption: Workflow for the Prins-Ritter Cyclization.
Application Note III: Johnson-Claisen Rearrangement for Carbon Chain Extension
The Johnson-Claisen rearrangement is a powerful C-C bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester.[5] This[6][6]-sigmatropic rearrangement is particularly well-suited for tertiary allylic alcohols like this compound. The reaction with an orthoester, such as triethyl orthoacetate, under acidic catalysis, generates a ketene acetal in situ, which then rearranges to form a new carbon-carbon bond with concomitant carbon chain extension.
Protocol 3: Johnson-Claisen Rearrangement of this compound
Reaction Scheme:
Materials:
-
This compound
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Toluene or xylene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 equivalent) in triethyl orthoacetate (5.0 equivalents) and toluene. Add a catalytic amount of propionic acid (0.1 equivalents).[7]
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap and by TLC analysis. The reaction typically requires several hours to reach completion.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude γ,δ-unsaturated ester is then purified by flash column chromatography on silica gel.
Mechanistic Insight:
The reaction is initiated by the acid-catalyzed formation of a mixed orthoester, which then eliminates ethanol to form a ketene acetal. This intermediate undergoes a concerted[6][6]-sigmatropic rearrangement through a chair-like transition state to furnish the thermodynamically more stable γ,δ-unsaturated ester.
Caption: Key Intermediates in the Johnson-Claisen Rearrangement.
Application Note IV: Ring-Closing Metathesis (RCM) for the Synthesis of Cyclic Alkenes
The presence of two terminal alkene functionalities in this compound makes it an ideal substrate for ring-closing metathesis (RCM). This powerful reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, allows for the formation of cyclic alkenes with the extrusion of ethylene gas.[8] The resulting seven-membered ring containing a quaternary center and a hydroxyl group can be a valuable scaffold for further synthetic manipulations.
Protocol 4: Ring-Closing Metathesis of this compound
Reaction Scheme:
Materials:
-
This compound
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂) or toluene
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous and degassed dichloromethane to make a dilute solution (typically 0.01-0.05 M).
-
Catalyst Addition: Add the Grubbs' catalyst (1-5 mol%) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is driven by the irreversible loss of ethylene gas.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove the ruthenium byproducts and afford the pure cyclic alkene.
Expert Insights:
-
The choice of Grubbs' catalyst (1st or 2nd generation) can influence the reaction rate and functional group tolerance.[6]
-
Running the reaction at high dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.
Conclusion and Future Outlook
This compound is a versatile and economically accessible building block that offers efficient entry into a variety of valuable molecular scaffolds. The applications detailed in this guide—synthesis via Grignard reaction, Prins-Ritter cyclization, Johnson-Claisen rearrangement, and ring-closing metathesis—highlight its potential in modern organic synthesis. For researchers in drug discovery and natural product synthesis, the ability to rapidly construct complex cyclic and acyclic structures from this simple precursor is a significant advantage. Future investigations may explore enantioselective variations of these transformations, further expanding the synthetic utility of this remarkable tertiary allylic alcohol.
References
- Fürstner, A., & Langemann, K. (1997). Ring-Closing Metathesis of Olefinic Esters: A Simple and Efficient Route to Unsaturated Macrolides. Journal of the American Chemical Society, 119(39), 9130-9136.
- Ali, T., et al. (2014). Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization: Access to New THP Acetamides. European Journal of Organic Chemistry, 2014(20), 4279-4283.
- Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956.
- Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol.
- ACS Publications. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Organic Process Research & Development, 18(1), 138-143.
- Organic Syntheses. (2017). Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. Org. Synth. 2017, 94, 185-202.
- Wikipedia. (n.d.). Ring-closing metathesis.
- ResearchGate. (2025). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- NIST Chemistry WebBook. (n.d.). 4-Methyl-1,6-heptadien-4-ol.
- NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
- Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Pharmaceutical and Clinical Research 2016; 8(5): 421-433.
- SIELC Technologies. (n.d.). 1,6-Heptadien-4-ol, 4-methyl-.
- PubChem. (n.d.). 4-Methylhepta-1,6-diene.
- ResearchGate. (2025). Synthesis of some poly-unsaturated aldehydes.
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
The Tertiary Allylic Alcohol 4-Methylhepta-1,6-dien-4-ol: A Versatile Precursor for the Synthesis of Novel Fragrance Compounds
Abstract
In the relentless pursuit of novel and captivating scents for the fragrance industry, chemists often turn to versatile molecular scaffolds that can be elaborated into a diverse array of aromatic compounds. One such scaffold is the tertiary allylic alcohol, 4-methylhepta-1,6-dien-4-ol. This application note provides a comprehensive technical guide for researchers and fragrance chemists on the utilization of this compound as a precursor for the synthesis of valuable fragrance ingredients. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and discuss the olfactory characteristics of the resulting compounds. The primary focus will be on the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that transforms this simple alcohol into complex esters with desirable fragrance profiles.[1][2]
Introduction: The Significance of Tertiary Allylic Alcohols in Fragrance Synthesis
The molecular architecture of many sought-after fragrance compounds, particularly those with fruity and floral notes, often incorporates specific structural motifs such as esters, ketones, and unsaturated systems.[][4] Tertiary allylic alcohols, like this compound, are particularly valuable starting materials in fragrance synthesis due to their inherent reactivity and the strategic placement of functional groups. The presence of the hydroxyl group and the adjacent vinyl moieties allows for a range of chemical transformations, most notably sigmatropic rearrangements, which can dramatically and predictably alter the carbon skeleton to generate molecules of greater complexity and desirable olfactory properties.
This compound (also known as diallyl methyl carbinol) is a colorless liquid with the chemical formula C₈H₁₄O.[5] Its structure, featuring a central quaternary carbon bearing a methyl group, a hydroxyl group, and two allyl groups, makes it an ideal candidate for rearrangements that proceed through a six-membered transition state.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 25201-40-5 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 178 °C |
Table 1: Physicochemical Properties of this compound.
The Johnson-Claisen Rearrangement: A Gateway to Novel Esters
The Johnson-Claisen rearrangement is a highly reliable and stereospecific method for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[6][7] This reaction, a variation of the classic Claisen rearrangement, involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, typically propionic acid. The reaction proceeds through a ketene acetal intermediate, which then undergoes a[][]-sigmatropic rearrangement to form the new carbon-carbon bond.
The application of the Johnson-Claisen rearrangement to this compound using triethyl orthoacetate is a prime example of its utility in fragrance synthesis. This reaction is anticipated to yield ethyl 4-methylhepta-4,6-dienoate, a γ,δ-unsaturated ester with potential for a unique and desirable scent profile.
Figure 1: Conceptual workflow of the Johnson-Claisen rearrangement of this compound.
Experimental Protocol: Synthesis of Ethyl 4-methylhepta-4,6-dienoate
This protocol is adapted from established procedures for the Johnson-Claisen rearrangement of tertiary allylic alcohols.[8]
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | 25201-40-5 | C₈H₁₄O | 126.20 | 10.0 g (79.2 mmol) |
| Triethyl orthoacetate | 78-39-7 | C₈H₁₈O₃ | 162.23 | 40.5 g (250 mmol) |
| Propionic acid | 79-09-4 | C₃H₆O₂ | 74.08 | 0.59 g (7.9 mmol) |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 100 mL |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed |
| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ (aq) | - | As needed |
| Brine (Saturated NaCl solution) | - | NaCl (aq) | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 79.2 mmol), triethyl orthoacetate (40.5 g, 250 mmol), and toluene (100 mL).
-
Initiation of Reaction: Begin stirring the mixture and add propionic acid (0.59 g, 7.9 mmol) via syringe.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C). Ethanol, a byproduct of the initial transesterification, will begin to collect in the Dean-Stark trap.
-
Monitoring the Reaction: Continue heating at reflux and monitor the progress of the reaction by observing the amount of ethanol collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of ethanol has been collected, or when TLC analysis indicates the consumption of the starting material. This may take several hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Extraction and Drying: Extract the aqueous layers with diethyl ether (2 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 4-methylhepta-4,6-dienoate.
Figure 2: Step-by-step experimental workflow for the synthesis of ethyl 4-methylhepta-4,6-dienoate.
Olfactory Profile and Applications
The synthesized γ,δ-unsaturated ester, ethyl 4-methylhepta-4,6-dienoate, is expected to possess a complex and interesting odor profile. Esters of this type often exhibit fruity and floral notes.[1][9][10] The presence of the conjugated diene system and the methyl branching are likely to contribute to a unique scent with potential applications in a variety of fragrance compositions, including fine fragrances, personal care products, and home care applications. Further olfactory evaluation by trained perfumers would be necessary to fully characterize its scent profile and determine its optimal use in fragrance formulations.
Alternative Transformations: The Path to Fragrant Ketones
Beyond the synthesis of esters, this compound can also serve as a precursor to valuable fragrance ketones. For instance, an isomerization of the double bonds followed by a[][]-sigmatropic rearrangement (an oxy-Cope rearrangement) could potentially lead to the formation of unsaturated ketones. Another avenue involves the Carroll rearrangement, which transforms β-keto esters of allylic alcohols into γ,δ-unsaturated methyl ketones. While a direct, one-step conversion to a specific, named fragrance ketone from this compound is not prominently documented, the structural motif of this precursor suggests its potential for elaboration into complex ketones with interesting scent profiles, such as those with fruity, floral, or even woody characteristics.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of novel fragrance compounds. The Johnson-Claisen rearrangement provides a robust and efficient method for its conversion into γ,δ-unsaturated esters with promising olfactory properties. The detailed protocol provided herein offers a practical guide for researchers to explore the potential of this molecule in the development of new and exciting fragrance ingredients. Further investigation into other chemical transformations of this precursor will undoubtedly unlock a wider palette of aromatic compounds for the fragrance industry.
References
- Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation. (n.d.).
- Flower and fruit aromas in perfumery. (2022, September 27). Lab Associates.
- Biosynthesis, Composition and Sources of Floral Scent in Ornamental Crops: A Review. (2017). Chemical Science Review and Letters, 6(23), 1502-1509.
- 4-Methyl-1,6-heptadien-4-ol. (n.d.). NIST Chemistry WebBook.
- Claisen rearrangement. (2021, November 13).
- RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. (2016, May 21). Bioinfo Publications.
- Synthesis of ethyl 3,4-heptadienoate. (n.d.). PrepChem.com.
- Saucy-Marbet Rearrangements of Alkynyl Halides in the Synthesis of Highly Enantiomerically Enriched Allenyl Halides. (n.d.). National Institutes of Health.
- ethyl 4-methyl valerate, 25415-67-2. (n.d.). The Good Scents Company.
- ethyl (E)-4-decenoate, 76649-16-6. (n.d.). The Good Scents Company.
Sources
- 1. Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation [frontiersin.org]
- 4. chesci.com [chesci.com]
- 5. labassociates.com [labassociates.com]
- 6. orgsyn.org [orgsyn.org]
- 7. bioinfopublication.org [bioinfopublication.org]
- 8. prepchem.com [prepchem.com]
- 9. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]
- 10. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]
analytical methods for 4-Methylhepta-1,6-dien-4-ol characterization
An In-Depth Guide to the Analytical Characterization of 4-Methylhepta-1,6-dien-4-ol
This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound (CAS No: 25201-40-5), a tertiary alcohol with applications in organic synthesis and potentially in the fragrance and flavor industries. The protocols and insights provided herein are designed for researchers, scientists, and quality control professionals engaged in synthesis, process development, and purity assessment of this compound.
The structural integrity, identity, and purity of this compound are paramount for its intended applications. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established analytical principles. We will explore a multi-technique approach, leveraging Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy to build a complete analytical profile of the molecule.
Molecular Profile: this compound
-
Structure: A tertiary alcohol featuring a heptane backbone with two terminal double bonds and a methyl group at the carbinol center.
-
Synonyms: Diallyl methyl carbinol, 4-Methyl-1,6-heptadien-4-ol[1][2][4]
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identity Confirmation
GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds like this compound. It provides quantitative information on sample purity via chromatographic separation and definitive structural information through mass spectral fragmentation.
Expertise & Experience: The Rationale
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column.[5][6] For this compound, its moderate volatility makes it an ideal candidate for GC analysis. The mass spectrometer then ionizes the eluted molecules, typically using electron impact (EI), and separates the resulting fragments by their mass-to-charge ratio (m/z), creating a unique fingerprint.[5]
A critical consideration for tertiary alcohols is their susceptibility to thermal degradation, particularly acid-catalyzed dehydration in the hot GC injector, which can lead to the formation of isomeric alkenes.[7] Therefore, method parameters, especially injector temperature, must be optimized to minimize this artifact. The mass spectrum of a tertiary alcohol often displays a weak or absent molecular ion (M⁺) peak, as the tertiary carbocation formed upon ionization is prone to rapid fragmentation.[8]
Anticipated Mass Spectrum Fragmentation
The NIST Chemistry WebBook provides reference mass spectral data for this compound.[1] Key fragmentation pathways include:
-
Loss of an allyl radical (•CH₂CH=CH₂): This is a highly favorable cleavage, leading to a stable oxonium ion. The expected fragment would be at m/z 85.
-
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond adjacent to the oxygen can result in the loss of the methyl group, yielding a fragment at m/z 111.
-
Loss of water (H₂O): While common for many alcohols, this can also be an indicator of thermal degradation in the GC system.[8] This would produce a fragment at m/z 108.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Accurately prepare a 1 mg/mL solution of the this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Vortex the solution until the sample is fully dissolved.
- Transfer the solution to a 2 mL autosampler vial for analysis.
2. Instrumental Parameters:
- The following table outlines a validated starting point for GC-MS analysis. Parameters should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | Offers excellent separation for a wide range of volatile compounds. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Injector | Split/Splitless, operated in Split mode (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 220 °C (start lower, e.g., 200 °C, if dehydration is observed) | Balances efficient volatilization with minimizing thermal degradation of the tertiary alcohol. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min | Separates the target analyte from potential impurities and solvent. |
| MS System | Agilent 5977B MSD or equivalent | High-sensitivity mass selective detector. |
| Ion Source | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns and library matching. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Scan Range | m/z 35 - 350 | Covers the expected molecular ion and fragment masses. |
3. Data Analysis & Interpretation:
- Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC) based on its retention time.
- Extract the mass spectrum for this peak.
- Compare the experimental mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm identity.[1]
- Calculate the purity of the sample by integrating the peak area of the analyte and expressing it as a percentage of the total integrated peak area (Area % method).
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow for purity and identity analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Rationale
The structure of this compound contains several distinct functional groups whose vibrational frequencies are well-characterized. The most prominent feature for an alcohol is the O-H stretching vibration, which appears as a very strong and broad band due to hydrogen bonding.[9] The presence of alkene moieties will give rise to characteristic C=C stretching and =C-H stretching and bending vibrations. As a tertiary alcohol, the C-O stretching frequency will appear at a specific wavenumber range, helping to distinguish it from primary or secondary alcohols.[10]
Anticipated FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3500 - 3200 | O-H Stretch (H-bonded) | Tertiary Alcohol (-OH) | Strong, very broad band[9][11] |
| 3100 - 3010 | C-H Stretch (sp²) | Alkene (=C-H) | Medium intensity, sharp bands[11] |
| 3000 - 2850 | C-H Stretch (sp³) | Alkane (-C-H) | Strong intensity, multiple sharp bands[12] |
| 1645 (approx.) | C=C Stretch | Alkene (C=C) | Medium intensity, sharp band |
| 1210 - 1100 | C-O Stretch | Tertiary Alcohol (C-O) | Strong intensity band[10] |
| 990 & 910 (approx.) | =C-H Bend (out-of-plane) | Vinyl (-CH=CH₂) | Strong, sharp bands |
Experimental Protocol: FT-IR Analysis
1. Sample Preparation (Neat Liquid/ATR):
- This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is the simplest method for liquid samples.
- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Place a single drop of the neat this compound sample directly onto the center of the ATR crystal, ensuring it is fully covered.
2. Instrumental Parameters:
- Spectrometer: PerkinElmer Spectrum Two or equivalent.
- Accessory: ATR accessory.
- Scan Range: 4000 - 600 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16 (co-added to improve signal-to-noise ratio).
3. Data Analysis & Interpretation:
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Process the resulting spectrum (e.g., baseline correction if necessary).
- Label the major absorption peaks and correlate their wavenumbers with the expected functional groups from the table above to confirm the molecular structure.
Workflow Diagram: FT-IR Analysis
Caption: FT-IR workflow for functional group confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the carbon-hydrogen framework.
Expertise & Experience: The Rationale
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).
-
¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms and their electronic environment.
For this compound, ¹H NMR will distinctly show the signals for the vinyl, allylic, methyl, and hydroxyl protons. ¹³C NMR will confirm the presence of eight unique carbon atoms, including the characteristic downfield shift of the quaternary carbinol carbon.
Anticipated NMR Data (in CDCl₃)
¹H NMR (400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.85 | ddt | 2H | -CH =CH₂ |
| ~ 5.15 | m | 4H | -CH=CH₂ |
| ~ 2.25 | d | 4H | -CH₂ -CH=CH₂ |
| ~ 1.55 (variable) | s (broad) | 1H | -OH |
| ~ 1.15 | s | 3H | -CH₃ |
¹³C NMR (100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 134.5 | -C H=CH₂ |
| ~ 118.5 | -CH=C H₂ |
| ~ 72.5 | C -OH (quaternary) |
| ~ 48.0 | -C H₂-CH=CH₂ |
| ~ 28.0 | -C H₃ |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.
2. Instrumental Parameters (400 MHz Spectrometer):
- Spectrometer: Bruker Avance 400 or equivalent.
- Probe: 5 mm broadband probe.
- Temperature: 298 K (25 °C).
- ¹H NMR:
- Pulse Program: zg30
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 8
- ¹³C NMR:
- Pulse Program: zgpg30 (proton-decoupled)
- Acquisition Time: ~1.5 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 (or more, as ¹³C is less sensitive)
3. Data Analysis & Interpretation:
- Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
- Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on their chemical shift, multiplicity, and integration.
Logical Diagram: NMR Structural Elucidation
Caption: Logic flow for definitive structure confirmation using NMR.
Summary of Analytical Data
The combination of these three orthogonal analytical techniques provides a comprehensive and undeniable characterization of this compound.
| Technique | Information Provided | Key Expected Results |
| GC-MS | Purity assessment and confirmation of molecular weight and fragmentation pattern. | Single major peak in TIC; Mass spectrum consistent with library data, showing key fragments at m/z 111, 85.[1] |
| FT-IR | Identification of key functional groups. | Broad O-H stretch (~3400 cm⁻¹), sp² C-H stretch (>3000 cm⁻¹), sp³ C-H stretch (<3000 cm⁻¹), C=C stretch (~1645 cm⁻¹), tertiary C-O stretch (~1150 cm⁻¹). |
| NMR | Unambiguous elucidation of the molecular structure and atomic connectivity. | ¹H and ¹³C NMR spectra with chemical shifts, multiplicities, and integrations matching the proposed structure. |
By following these detailed protocols and understanding the underlying principles, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the quality and reliability of their work.
References
- 1,6-Heptadien-4-ol, 4-methyl-. SIELC Technologies. (2018).
- GCMS Section 6.10. Whitman College. (n.d.).
- 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. (n.d.).
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025).
- IR Spectroscopy Tutorial: Alcohols. University of Calgary. (n.d.).
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024).
- FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. ResearchGate. (n.d.).
- Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. (2022).
- Gas Chromatography - Mass Spectrometry. California State University, Stanislaus. (n.d.).
- Alcohols—The Rest of the Story. Spectroscopy Online. (2017).
- 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. (n.d.).
- Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). ResearchGate. (n.d.).
- 4-Methylhepta-1,6-diene. PubChem, National Institutes of Health. (n.d.).
- 4-METHYL-1,6-HEPTADIENE-4-OL. GSRS, National Center for Advancing Translational Sciences. (n.d.).
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etamu.edu [etamu.edu]
- 7. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 8. GCMS Section 6.10 [people.whitman.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
HPLC analysis of 4-Methylhepta-1,6-dien-4-ol
An Application Note for the Quantitative Analysis of 4-Methylhepta-1,6-dien-4-ol using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)
Abstract
This application note details a robust and reliable method for the quantitative analysis of this compound, a tertiary alcohol with no significant ultraviolet (UV) chromophore. Due to the analyte's poor UV absorbance, conventional HPLC with UV detection is not feasible. This protocol leverages a reverse-phase HPLC system coupled with an Evaporative Light-Scattering Detector (ELSD), which provides a universal detection mechanism independent of the analyte's optical properties. The method is suitable for purity assessments, stability studies, and quality control applications in research and pharmaceutical development. The protocol herein is established in accordance with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).
Introduction and Analytical Challenge
This compound is a non-polar tertiary alcohol (Figure 1).[1][2][3] Its structure, characterized by two terminal double bonds and a hydroxyl group, lacks a conjugated system or aromatic ring that would traditionally allow for detection by UV-Vis spectrophotometry.[4][5] This poses a significant challenge for its quantification using the most common form of HPLC detection.
To overcome this limitation, this method employs Evaporative Light-Scattering Detection (ELSD). ELSD is a powerful technique for analyzing compounds that are non-volatile and lack a chromophore.[6][7] The detector works by nebulizing the column eluent into a fine aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles.[8][9][10] The resulting signal is proportional to the mass of the analyte, making it a "universal" detector suitable for this application.
Analyte Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1][2][3][11] |
| Molecular Weight | 126.20 g/mol | [1][2][3][11] |
| Appearance | Clear, colorless liquid | [12] |
| LogP (Octanol/Water) | 1.89 - 2.21 | [1][13] |
| Solubility | Partially soluble in water; soluble in organic solvents | [12] |
Figure 1: Chemical Structure of this compound
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Agilent 1260 Infinity III Evaporative Light Scattering Detector (ELSD) or equivalent.[7]
-
Nitrogen Gas: High purity (≥98%), for ELSD nebulization.[10]
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reverse-phase column.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Analyte: this compound reference standard (>99% purity).
-
Glassware: Class A volumetric flasks and pipettes.
Chromatographic Conditions
The selection of a C18 stationary phase is based on the non-polar nature of the analyte (LogP ≈ 2).[1][13] A gradient elution with acetonitrile and water is employed to ensure efficient separation and optimal peak shape.
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-1 min: 40% B; 1-8 min: 40% to 95% B; 8-10 min: 95% B; 10.1-12 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 50°C |
| ELSD Evaporator Temp. | 50°C |
| ELSD Gas Flow | 1.6 SLM (Standard Liters per Minute) |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. Mix thoroughly.
Calibration Standards (10 - 500 µg/mL):
-
Prepare a series of calibration standards by serial dilution of the Standard Stock Solution using Acetonitrile as the diluent.
-
A suggested concentration range includes 10, 25, 50, 100, 250, and 500 µg/mL.
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample matrix containing this compound.
-
Dissolve the sample in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection to remove particulates.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[14][15][16] The validation should assess specificity, linearity, range, accuracy, precision, and robustness.
System Suitability
Before commencing validation, the chromatographic system's performance must be verified. This is governed by principles found in documents like the United States Pharmacopeia (USP) General Chapter <621>.[17][18]
-
Inject the 100 µg/mL standard solution six times.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank (diluent), a placebo (sample matrix without the analyte), and a spiked sample.
-
Acceptance Criteria: The blank and placebo chromatograms should show no significant interfering peaks at the retention time of this compound.
Linearity and Range
-
Procedure: Analyze the prepared calibration standards (e.g., 10-500 µg/mL) in triplicate.
-
Acceptance Criteria: Plot the average peak area versus concentration. The relationship should be linear, with a correlation coefficient (r²) ≥ 0.995. The ELSD response is often non-linear over wide ranges and may require a logarithmic or quadratic fit. The chosen model must be justified.
Accuracy (Recovery)
-
Procedure: Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform each analysis in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 3.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%).
Workflow and Data Presentation
The entire analytical process, from sample receipt to final report, is outlined in the workflow diagram below.
Caption: HPLC-ELSD analytical workflow from preparation to reporting.
Example Data Summary Tables:
Table 1: Linearity Data
| Concentration (µg/mL) | Log(Peak Area) 1 | Log(Peak Area) 2 | Log(Peak Area) 3 | Average Log(Area) |
|---|---|---|---|---|
| 10 | 4.51 | 4.55 | 4.53 | 4.53 |
| 25 | 5.10 | 5.12 | 5.09 | 5.10 |
| 50 | 5.58 | 5.61 | 5.60 | 5.60 |
| 100 | 6.12 | 6.10 | 6.11 | 6.11 |
| 250 | 6.75 | 6.78 | 6.76 | 6.76 |
| 500 | 7.21 | 7.19 | 7.22 | 7.21 |
| Fit Type | Log-Log | r² | 0.9991 | |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 101.1 | 101.1 |
| 120% | 120.0 | 119.5 | 99.6 |
| Average | | | 99.9 |
Conclusion
The HPLC-ELSD method described provides a selective, accurate, and precise solution for the quantitative analysis of this compound. By circumventing the challenges posed by the analyte's lack of a UV chromophore, this protocol enables reliable quality assessment for researchers, scientists, and drug development professionals. The methodology is grounded in established chromatographic principles and adheres to international validation standards, ensuring its suitability for use in regulated environments.
References
- Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Wikipedia. (2023). Evaporative light scattering detector.
- Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?.
- SCION Instruments. (n.d.). RI Detector HPLC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
- Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC.
- Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector).
- Agilent Technologies. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD).
- ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis?.
- Chromatography Today. (n.d.). Refractive index detector for sensitive HPLC analysis.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).
- U.S. Pharmacopeia. (n.d.). <621> Chromatography.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY.
- Solubility of Things. (n.d.). This compound.
- Semantic Scholar. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model.
- Wiley Analytical Science. (2021). No chromophore - no problem?.
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,6-heptadien-4-ol.
- Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- National Center for Biotechnology Information. (n.d.). 4-Methylhepta-1,6-diene.
- SIELC Technologies. (2018). 1,6-Heptadien-4-ol, 4-methyl-.
- Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols?.
- ResearchGate. (n.d.). HPLC Analysis of Alcohols in Foods and Beverages.
- PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
- Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes.
- Torontech. (2024). HPLC Testing and Analysis – Detailed Guide for Accurate Results.
- Global Substance Registration System. (n.d.). 4-METHYL-1,6-HEPTADIENE-4-OL.
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,6-heptadien-4-ol Mass Spectrum.
- National Center for Biotechnology Information. (n.d.). 4-Methylhepta-1,6-diyne.
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 3. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 4. veeprho.com [veeprho.com]
- 5. No chromophore – no HPLC analysis? [event.on24.com]
- 6. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 7. agilent.com [agilent.com]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 9. peakscientific.com [peakscientific.com]
- 10. parker.com [parker.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. usp.org [usp.org]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for the Polymerization of 4-Methylhepta-1,6-dien-4-ol
Introduction: Unlocking the Potential of a Unique Tertiary Diallyl Carbinol Monomer
4-Methylhepta-1,6-dien-4-ol, a tertiary diallyl carbinol, presents a unique molecular architecture for polymer synthesis. Its structure, featuring two terminal allyl groups and a central tertiary alcohol, suggests the potential for creating polymers with novel properties and functionalities. The presence of the diallyl functionality opens the door to cyclopolymerization, a process that can yield linear polymers containing cyclic repeating units within the main chain. This avoids the extensive cross-linking often seen with divinyl monomers and produces soluble, processable polymers. The tertiary alcohol group, being resistant to oxidation, offers a stable, polar functional site for post-polymerization modification or for tuning the polymer's physical properties, such as hydrophilicity and thermal stability.
This guide provides a comprehensive overview of the theoretical and practical aspects of polymerizing this compound. While direct literature on the polymerization of this specific monomer is scarce, we will draw upon established principles of diallyl monomer polymerization to propose potential synthetic routes and to elucidate the structure-property relationships of the resulting polymers. This document is intended for researchers and scientists in polymer chemistry and materials science, as well as for professionals in drug development who may leverage the unique properties of the resulting functional polymers.
Scientific Foundation: The Intricacies of Diallyl Monomer Polymerization
The polymerization of diallyl monomers is mechanistically distinct from that of conventional vinyl monomers. A critical challenge in the free-radical polymerization of monoallyl compounds is degradative chain transfer, where a propagating radical abstracts an allylic hydrogen from a monomer molecule. This results in the formation of a stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, leading to low molecular weight polymers.[1]
However, in the case of diallyl monomers like this compound, an alternative pathway, cyclopolymerization , becomes dominant. This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation steps, leading to the formation of a linear polymer chain containing five- or six-membered rings.[1][2] This cyclization significantly reduces the propensity for cross-linking and allows for the synthesis of high molecular weight polymers.[3]
The general mechanism for the free-radical cyclopolymerization of a diallyl monomer is depicted below:
Figure 1: General mechanism of free-radical cyclopolymerization.
The structure of this compound, with its central quaternary carbon, is expected to favor cyclopolymerization. The methyl and hydroxyl groups will influence the regioselectivity of the cyclization step, potentially favoring the formation of either five- or six-membered rings in the polymer backbone.
Proposed Polymerization Protocols
Based on the known behavior of analogous diallyl compounds, we propose the following protocols for the polymerization of this compound. These should be considered as starting points, and optimization of reaction conditions will be necessary to achieve desired polymer properties.
Protocol 1: Free-Radical Cyclopolymerization
This protocol aims to produce a linear polymer with cyclic repeating units via a free-radical pathway.
Materials:
| Reagent | Purity | Supplier |
| This compound | >98% | (User-defined) |
| Azobisisobutyronitrile (AIBN) | 98% | (User-defined) |
| Toluene | Anhydrous | (User-defined) |
| Methanol | Reagent Grade | (User-defined) |
Experimental Workflow:
Figure 2: Workflow for free-radical cyclopolymerization.
Detailed Steps:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 39.6 mmol) and AIBN (e.g., 0.13 g, 0.79 mmol, 2 mol%) in anhydrous toluene (20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70-80 °C and stir the reaction mixture for 24-48 hours.
-
Monitor the progress of the polymerization by periodically taking samples and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Outcome:
The resulting polymer is expected to be a linear, soluble polymer containing a mixture of five- and six-membered cyclic repeating units in the backbone. The tertiary hydroxyl and methyl groups will be pendant to the main chain.
Figure 3: Expected polymer structure from cyclopolymerization.
Protocol 2: Transition Metal-Catalyzed Polymerization
Late transition metal catalysts, such as palladium and nickel complexes, have been shown to effectively catalyze the cyclopolymerization of diallyl monomers, often with high stereoselectivity.[4] This approach may offer better control over the polymer architecture compared to free-radical methods.
Materials:
| Reagent | Purity | Supplier |
| This compound | >98% | (User-defined) |
| [(allyl)PdCl]₂ | 98% | (User-defined) |
| AgSbF₆ | 99% | (User-defined) |
| Dichloromethane (DCM) | Anhydrous | (User-defined) |
| Diethyl Ether | Reagent Grade | (User-defined) |
Experimental Workflow:
Figure 4: Workflow for transition metal-catalyzed polymerization.
Detailed Steps:
-
In a glovebox, dissolve [(allyl)PdCl]₂ (e.g., 18.3 mg, 0.05 mmol) and AgSbF₆ (e.g., 34.3 mg, 0.1 mmol) in anhydrous dichloromethane (10 mL) in a Schlenk flask. Stir for 30 minutes to generate the active cationic palladium catalyst.
-
In a separate flask, dissolve this compound (e.g., 1.26 g, 10 mmol) in anhydrous dichloromethane (10 mL).
-
Transfer the monomer solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Terminate the polymerization by adding a few drops of methanol.
-
Precipitate the polymer by pouring the solution into an excess of diethyl ether.
-
Isolate the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum.
Characterization of the Resulting Polymer
The structure and properties of the synthesized poly(this compound) should be thoroughly characterized using standard analytical techniques:
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of the polymer structure, determination of the ratio of five- to six-membered rings, and assessment of residual unsaturation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of hydroxyl groups and the absence of significant C=C double bonds. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
Potential Applications and Future Directions
The unique structure of poly(this compound) suggests a range of potential applications:
-
Functional Coatings and Adhesives: The pendant hydroxyl groups can enhance adhesion to polar substrates and provide sites for cross-linking to improve the mechanical properties and solvent resistance of coatings.
-
Biomedical Materials: The hydrophilicity imparted by the hydroxyl groups could make these polymers suitable for biomedical applications, such as hydrogels or drug delivery matrices.[5][6] The biocompatibility of such polymers would need to be thoroughly investigated.
-
Polymer Blends and Composites: The polarity of the polymer could improve the compatibility and interfacial adhesion in blends with other polar polymers or in composites with inorganic fillers.
-
Post-Polymerization Modification: The tertiary alcohol functionality serves as a handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of functional polymers with tailored properties.
Future research should focus on a detailed investigation of the polymerization kinetics and mechanism to gain better control over the polymer's microstructure. Exploring copolymerization with other functional monomers could further expand the range of accessible material properties. Additionally, a thorough evaluation of the physical, mechanical, and biological properties of these novel polymers is essential to unlock their full potential in various technological fields.
References
- Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. (2013). MRS Bulletin. [Link]
- Polymerisation of Allyl Compounds. (2025).
- Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C. [Link]
- Polymer Applications of Allyl Alcohol.
- A theoretical study on the mechanism of the cyclopolymerization of diallyl monomers. Semantic Scholar. [Link]
- Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. (2017). E3S Web of Conferences. [Link]
- Allyl Monomers and Polymers. OUCI. [Link]
- Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. (2019).
- The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society. [Link]
- Process for making allyl polymers and copolymers.
- Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
- Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. (2020). MDPI. [Link]
- Diallyl tartrate as a multifunctional monomer for bio-polymer synthesis. PubMed. [Link]
- Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cycliz
- Poly(allyl glycidyl ether)
- How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Stack Exchange. [Link]
- Polymerization of elemental sulfur with various divinyl and diallyl monomers and properties of the copolymers.
- Polymerization of multiallyl monomers.
- Why are tertiary alcohols more reactive than primary alcohols? Bored Of Studies. [Link]
- Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers | MDPI [mdpi.com]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 4-Methylhepta-1,6-dien-4-ol for analysis
Application Note & Protocol
Title: Derivatization of 4-Methylhepta-1,6-dien-4-ol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
Direct analysis of this compound, a tertiary allylic alcohol, by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges. The presence of a polar tertiary hydroxyl group leads to poor chromatographic peak shape, low sensitivity due to thermal degradation, and potential analyte loss through adsorption on active sites within the GC system.[1][2] This application note provides two robust, field-proven derivatization protocols—silylation and acylation—designed to mitigate these issues. By converting the polar hydroxyl moiety into a nonpolar, thermally stable group, these methods drastically improve volatility, chromatographic performance, and detection sensitivity.[1][3] Detailed, step-by-step procedures, explanations of the underlying chemical principles, and recommended GC-MS parameters are provided for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this and structurally similar analytes.
Introduction: The Analytical Challenge
This compound (CAS 25201-40-5) is a volatile organic compound characterized by a tertiary alcohol functional group flanked by two allyl groups.[4][5] While its inherent volatility suggests suitability for GC analysis, the polar hydroxyl (-OH) group is a major impediment to achieving high-quality data.[6]
Core Analytical Problems:
-
Peak Tailing: The active hydrogen on the hydroxyl group can form hydrogen bonds with silanol groups on the surface of the GC inlet liner and column, causing delayed elution and resulting in asymmetric, tailing peaks.[1][2]
-
Thermal Instability: Tertiary alcohols are prone to dehydration (loss of a water molecule) at the high temperatures of the GC injection port, leading to the formation of degradation products and an inaccurate representation of the original analyte concentration.[7] The molecular ion peak for tertiary alcohols is often weak or entirely absent in the resulting mass spectrum, complicating identification.[7]
-
Low Response & Poor Sensitivity: A combination of peak tailing and on-column degradation reduces the peak height and signal-to-noise ratio, compromising the limits of detection (LOD) and quantification (LOQ).[1]
Derivatization is a pre-analytical chemical modification step designed to overcome these limitations by converting the problematic functional group into one more amenable to GC analysis.[8][9]
The Rationale for Derivatization
The primary goal of derivatization in this context is to replace the active, polar hydrogen of the hydroxyl group with a nonpolar, protective group.[2] This transformation fundamentally alters the physicochemical properties of the analyte to enhance its "GC-friendliness."
Key Benefits of Derivatization:
-
Increased Volatility: Masking the polar -OH group reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and allowing it to transition into the gas phase at lower temperatures.[9][10]
-
Enhanced Thermal Stability: The resulting ether or ester derivatives are significantly more stable at high temperatures than the parent alcohol, preventing thermal degradation in the GC inlet.[1]
-
Improved Peak Shape: By eliminating the potential for hydrogen bonding with the stationary phase, the derivatized analyte elutes as a sharp, symmetrical peak, which is essential for accurate integration and quantification.[2]
-
Increased Sensitivity: The combination of sharper peaks and reduced analyte degradation leads to a higher signal-to-noise ratio and, consequently, lower detection limits.[1]
Caption: Workflow comparing direct GC-MS analysis with a derivatization-based approach.
Methodology I: Silylation
Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens.[11] The reaction involves replacing the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, forming a TMS ether. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a potent and widely used silylating reagent mixture.[8][12]
Caption: Silylation of this compound to its TMS derivative.
Protocol 3.1: Silylation with BSTFA + 1% TMCS
Materials:
-
Sample containing this compound
-
BSTFA + 1% TMCS (silylation reagent)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Anhydrous Hexane (dilution solvent)
-
2 mL autosampler vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of the sample in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL. If the sample is already in a non-protic organic solvent, ensure it is free of water by passing it through a small column of anhydrous sodium sulfate. Water must be rigorously excluded as it will consume the derivatization reagent.[11]
-
Reagent Addition: In a 2 mL autosampler vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes. This ensures the reaction proceeds to completion, which can be slower for sterically hindered tertiary alcohols.[1][13]
-
Cooling & Dilution: After incubation, allow the vial to cool completely to room temperature.
-
Analysis: The derivatized sample can be injected directly into the GC-MS system. Alternatively, it can be diluted with anhydrous hexane to an appropriate concentration for analysis if the initial concentration is too high.
Expected Results: Silylation
The derivatization adds a trimethylsilyl group, replacing the active hydrogen. This results in a predictable mass increase and the appearance of characteristic ions in the mass spectrum, which are invaluable for confirmation.
| Parameter | Value |
| Analyte | This compound |
| Molecular Weight (Native) | 126.20 g/mol [6][14][15] |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Derivative Formed | Trimethylsilyl (TMS) Ether |
| Mass Shift | +72.09 Da (Si(CH₃)₃ - H) |
| Molecular Weight (Derivative) | 198.29 g/mol |
| Key Diagnostic MS Ions (m/z) | 73 ([Si(CH₃)₃]⁺), 183 ([M-CH₃]⁺), 157 ([M-C₃H₅]⁺) |
Methodology II: Acylation
Acylation provides an excellent alternative to silylation. This reaction converts the alcohol into an ester using an acylating agent, typically an acid anhydride or acyl halide.[3] Fluorinated acyl groups, such as the trifluoroacetyl group from Trifluoroacetic Anhydride (TFAA), are particularly effective as they produce highly volatile derivatives that are ideal for GC analysis and can enhance detector response.[3][16]
Caption: Acylation of this compound to its TFA ester derivative.
Protocol 4.1: Acylation with Trifluoroacetic Anhydride (TFAA)
Materials:
-
Sample containing this compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (catalyst and acid scavenger)
-
Anhydrous Dichloromethane or Ethyl Acetate (solvent)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (drying agent)
-
2 mL autosampler vials with PTFE-lined caps, and larger vials for workup
-
Micropipettes
-
Heating block
Procedure:
-
Sample Preparation: Dissolve the sample in 200 µL of anhydrous dichloromethane in a 2 mL vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of TFAA. The pyridine acts as a catalyst and neutralizes the trifluoroacetic acid byproduct.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Workup: Transfer the reaction mixture to a larger 4 mL vial. Carefully add 1 mL of saturated sodium bicarbonate solution to quench the excess TFAA. Mix gently (do not shake vigorously to avoid emulsions) and allow the layers to separate.
-
Extraction: Carefully remove the upper aqueous layer. Wash the remaining organic layer with 1 mL of deionized water.
-
Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic layer containing the derivatized analyte is now ready for GC-MS analysis.
Expected Results: Acylation
Acylation with TFAA adds a trifluoroacetyl group, significantly increasing the molecular weight and altering the fragmentation pattern in the mass spectrometer.
| Parameter | Value |
| Analyte | This compound |
| Molecular Weight (Native) | 126.20 g/mol [6][14][15] |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| Derivative Formed | Trifluoroacetyl (TFA) Ester |
| Mass Shift | +96.00 Da (CF₃CO - H) |
| Molecular Weight (Derivative) | 222.20 g/mol |
| Key Diagnostic MS Ions (m/z) | 181 ([M-C₃H₅]⁺), 113 ([M-CF₃CO₂H - CH₃]⁺), 69 ([CF₃]⁺) |
Comparative Summary and Method Selection
Both silylation and acylation are effective derivatization strategies. The choice between them often depends on the sample matrix, available reagents, and specific analytical goals.
| Feature | Silylation (BSTFA) | Acylation (TFAA) |
| Procedure | Simple, one-step reaction.[1] | Multi-step with aqueous workup required.[17] |
| Reaction Time | Typically 30-60 minutes. | Typically 30 minutes, plus workup time. |
| Reagent Sensitivity | Highly sensitive to moisture.[11] | Sensitive to moisture and protic solvents. |
| Byproducts | Volatile and generally non-interfering. | Acidic byproducts must be neutralized and removed. |
| Derivative Stability | TMS ethers are susceptible to hydrolysis. | TFA esters are generally stable. |
| Suitability | Excellent for general-purpose hydroxyl derivatization. | Very effective; fluorinated groups can enhance ECD detection if needed. |
Expert Recommendation: For routine analysis and high-throughput screening, silylation is often preferred due to its simplicity and the absence of a workup step. For complex matrices where byproducts from the silylation reagent might interfere, or if enhanced stability of the derivative is required, acylation is a superior choice despite the more involved protocol.[18]
Recommended GC-MS Instrumental Parameters
The following parameters serve as a robust starting point for the analysis of either the TMS or TFA derivative of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 40 - 450 amu |
Conclusion
The direct GC-MS analysis of this compound is hampered by its polar tertiary hydroxyl group. Chemical derivatization via silylation or acylation effectively addresses these challenges by converting the analyte into a nonpolar, thermally stable derivative. Both protocols detailed in this note lead to significant improvements in chromatographic peak shape, thermal stability, and overall sensitivity. By employing these methods, researchers can achieve accurate, precise, and reliable quantification of this compound, enabling higher confidence in their analytical outcomes.
References
- Solubility of Things. (n.d.). This compound.
- Canela, E. D., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 893589.
- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).
- Repositori Obert UdL. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- Eze, C. S., et al. (2020). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 10(11), 1261.
- Gelest. (n.d.). General Silylation Procedures.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. In NIST Chemistry WebBook.
- Edler, M., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(9), 1143-1147.
- Albo, A. M., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151.
- OSTI.GOV. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 139-148.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. In NIST Chemistry WebBook.
- ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?
- SIELC Technologies. (2018). 1,6-Heptadien-4-ol, 4-methyl-.
- SlideShare. (n.d.). Derivatization in GC.
- YouTube. (2023). Derivatization in Gas Chromatography (Part I).
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier.
- Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
- Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. repositori.udl.cat [repositori.udl.cat]
- 4. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 5. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. GCMS Section 6.10 [people.whitman.edu]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. General Silylation Procedures - Gelest [technical.gelest.com]
- 14. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Oxidation of 4-Methylhepta-1,6-dien-4-ol
Abstract
This document provides a detailed experimental guide for the oxidation of 4-Methylhepta-1,6-dien-4-ol, a tertiary allylic alcohol. While tertiary alcohols are typically resistant to oxidation, the allylic nature of this substrate allows for a specific oxidative rearrangement to yield the corresponding α,β-unsaturated ketone, 4-Methylhept-1-en-3-one. This transformation is of significant interest in synthetic organic chemistry for the construction of complex molecular frameworks. This guide presents a primary protocol utilizing the Babler oxidation with Pyridinium Chlorochromate (PCC), a reliable and high-yielding method. An alternative protocol using activated Manganese Dioxide (MnO₂), which avoids chromium-based reagents, is also detailed. The causality behind experimental choices, safety protocols, and expected outcomes are thoroughly discussed to ensure reproducibility and safety.
Introduction and Scientific Background
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. However, tertiary alcohols lack a hydrogen atom on the carbinol carbon, rendering them inert to standard oxidizing agents like potassium dichromate or Jones reagent under non-forcing conditions[1][2]. The substrate , this compound, possesses a unique structural feature: it is a tertiary allylic alcohol. This configuration opens up an alternative reaction pathway involving an oxidative transposition.
The primary method detailed herein is the Babler oxidation , which employs Pyridinium Chlorochromate (PCC) to convert tertiary allylic alcohols into α,β-unsaturated ketones (enones) with high efficiency[3]. This reaction is operationally simple and typically provides yields exceeding 75%[3]. The key to this transformation is a[3][3]-sigmatropic rearrangement of an intermediate chromate ester, which relocates the oxygen functionality and installs the double bond in conjugation with the newly formed carbonyl.
Given the high toxicity and environmental concerns associated with hexavalent chromium reagents like PCC, we also present a robust alternative using activated Manganese Dioxide (MnO₂). MnO₂ is a well-established, selective oxidant for allylic and benzylic alcohols that functions heterogeneously via a radical mechanism on the reagent's surface[4][5].
Reaction Mechanism: The Babler Oxidation
The Babler oxidation proceeds through a fascinating and elegant mechanistic sequence. Understanding this pathway is crucial for troubleshooting and adapting the protocol for different substrates.
-
Chromate Ester Formation: The reaction initiates with the nucleophilic attack of the tertiary allylic alcohol on the electrophilic chromium center of PCC, forming a chromate ester intermediate (1).
-
[3][3]-Sigmatropic Rearrangement: This intermediate undergoes a concerted, pericyclic[3][3]-sigmatropic shift. This rearrangement is the critical step, transposing the oxygen-chromium bond across the allyl system to form an isomeric chromate ester (2).
-
Oxidation: The rearranged chromate ester now has a hydrogen on the carbon bearing the oxygen, allowing for a final oxidation step (via an E2-like elimination) to liberate the α,β-unsaturated ketone product (3) and a reduced chromium species.
Caption: Mechanism of the Babler Oxidation of a tertiary allylic alcohol.
Principal Protocol: Babler Oxidation with Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of this compound to 4-Methylhept-1-en-3-one.
Critical Safety Precautions
-
Chromium(VI) Hazard: PCC is a potent oxidizing agent and is classified as a carcinogen, mutagen, and reproductive toxin[3][6]. It is also corrosive and highly toxic upon inhalation or ingestion.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles or a face shield[6].
-
Ventilation: All manipulations involving PCC must be performed inside a certified chemical fume hood to avoid inhalation of dust[6].
-
Waste Disposal: All chromium-containing waste must be collected in a designated hazardous waste container for appropriate disposal according to institutional guidelines.
Reagents and Equipment
| Reagent/Material | Quantity | Purpose |
| This compound | 1.0 g (7.92 mmol) | Substrate |
| Pyridinium Chlorochromate (PCC) | 2.56 g (11.88 mmol, 1.5 eq) | Oxidizing Agent |
| Celite® or Florisil® | ~5 g | Adsorbent for filtration |
| Anhydrous Dichloromethane (DCM) | 50 mL | Reaction Solvent |
| Diethyl Ether | 100 mL | For filtration/extraction |
| Round-bottom flask (100 mL) | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | 1 | Agitation |
| Sintered glass funnel or Büchner funnel | 1 | Filtration |
| Rotary evaporator | 1 | Solvent Removal |
| Glass column for chromatography | 1 | Purification |
| Silica gel (230-400 mesh) | As needed | Stationary Phase |
| Hexanes/Ethyl Acetate | As needed | Mobile Phase |
Step-by-Step Experimental Procedure
-
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and dry the flask thoroughly (e.g., via oven-drying or flame-drying under vacuum). Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: In the fume hood, add the PCC (2.56 g) and 30 mL of anhydrous DCM to the flask. Stir the resulting orange suspension.
-
Substrate Addition: Dissolve the this compound (1.0 g) in 20 mL of anhydrous DCM. Add this solution to the stirring PCC suspension in one portion at room temperature. The reaction mixture will turn dark brown/black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), sampling every 30-60 minutes. A typical mobile phase is 9:1 Hexanes:Ethyl Acetate. The reaction is generally complete within 2-4 hours. The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot (the enone product) indicates completion.
-
Work-up - Quenching and Filtration: Upon completion, dilute the reaction mixture with approximately 50 mL of diethyl ether. This helps precipitate the chromium byproducts and reduces the polarity of the solvent for the filtration step.
-
Filtration: Prepare a short plug of Celite® or Florisil® (approx. 2-3 cm thick) in a sintered glass funnel. Pass the reaction mixture through this plug. The plug will trap the dark, tarry chromium salts. Rinse the reaction flask and the plug with additional diethyl ether (2 x 25 mL) to ensure all product is collected. The filtrate should be a pale yellow or colorless solution.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at low pressure and moderate temperature (<40°C).
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing polarity to 5-10% ethyl acetate in hexanes is typically effective for isolating the desired enone.
-
Characterization: Combine the pure fractions (as identified by TLC), remove the solvent via rotary evaporation, and place the product under high vacuum to remove residual solvent. Characterize the final product (4-Methylhept-1-en-3-one) by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-90%.
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Babler oxidation - Wikipedia [en.wikipedia.org]
- 4. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 6. sserc.org.uk [sserc.org.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylhepta-1,6-dien-4-ol
Welcome to the technical support center for the synthesis of 4-Methylhepta-1,6-dien-4-ol. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and improve your product yield and purity.
Introduction: The Grignard Approach to this compound
The synthesis of this compound, a tertiary allylic alcohol, is most commonly achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. In this case, two equivalents of allylmagnesium bromide react with a methyl ester, such as methyl acetate, to produce the desired product. The first equivalent adds to the ester, forming a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent.
While elegant in principle, this synthesis is fraught with potential challenges that can lead to low yields and impure products. This guide will address these issues head-on, providing you with the knowledge to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Low Yield of this compound
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this Grignard synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of the most common culprits and their solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water in your glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the reaction and consequently lowering your yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Poor Quality or Inaccurate Concentration of Grignard Reagent: The quality and concentration of your allylmagnesium bromide are critical. If the reagent has degraded or its concentration is unknown, you may be using an insufficient amount.
-
Solution: If preparing the Grignard reagent in-house, use fresh, high-quality magnesium turnings and allyl bromide. Consider activating the magnesium with a small crystal of iodine.[2] It is highly recommended to titrate a small aliquot of your Grignard solution before use to determine its exact molarity.[1] This allows for precise stoichiometric control. Commercially available allylmagnesium bromide solutions should be handled under strict inert atmosphere conditions to prevent degradation.[3]
-
-
Side Reactions: Several side reactions can compete with the desired product formation, directly impacting the yield. The most prominent is the Wurtz-type coupling of allylmagnesium bromide with unreacted allyl bromide, forming 1,5-hexadiene (diallyl).[4][5]
-
Solution: To minimize Wurtz coupling, the formation of the Grignard reagent should be performed at a low temperature (typically below 0°C).[5] The slow, dropwise addition of allyl bromide to the magnesium suspension is also crucial. Using a larger excess of magnesium can also help to reduce this side reaction.[4]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time. While some Grignard reactions are rapid, allowing for extended reaction times (e.g., overnight stirring at room temperature) can sometimes improve yields.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. This compound has some water solubility, and emulsions can form during aqueous workup.
-
Solution: During the aqueous workup, use saturated ammonium chloride solution instead of strong acids to quench the reaction, as this can help to minimize side reactions of the tertiary alcohol product. To break emulsions, you can add a small amount of brine or more organic solvent. Ensure you perform multiple extractions with your organic solvent to maximize product recovery.
-
Table 1: Key Parameters for Optimizing the Yield of this compound
| Parameter | Recommendation | Rationale |
| Reagents & Solvents | Use anhydrous solvents and reagents. | Prevents quenching of the Grignard reagent. |
| Grignard Formation | Maintain temperature below 0°C; slow addition of allyl bromide. | Minimizes Wurtz coupling to form 1,5-hexadiene.[5] |
| Stoichiometry | Use at least 2.2 equivalents of titrated allylmagnesium bromide per equivalent of methyl acetate. | Ensures complete conversion of the ester and the intermediate ketone. |
| Reaction Temperature | Add the ester to the Grignard reagent at 0°C, then allow to warm to room temperature. | Controls the initial exothermic reaction and prevents side reactions. |
| Workup | Quench with saturated aqueous ammonium chloride. | A milder workup that helps prevent acid-catalyzed degradation of the product. |
Formation of Impurities
Question: My final product is contaminated with significant impurities. What are they and how can I get rid of them?
Answer: Impurity formation is a common challenge. Besides unreacted starting materials, the main impurities are typically side products from the Grignard reaction itself.
-
1,5-Hexadiene (Diallyl): As mentioned, this is a common byproduct from the Wurtz coupling during the formation of allylmagnesium bromide.[4]
-
Purification: 1,5-Hexadiene has a much lower boiling point than this compound, so it can often be removed by careful distillation.
-
-
Allyl Alcohol: This can form if the Grignard reagent reacts with oxygen during the reaction or workup.
-
Purification: Allyl alcohol can be separated from the desired product by column chromatography or careful fractional distillation.
-
-
Ketone Intermediate (4-Hepta-1,6-dien-4-one): If less than two equivalents of the Grignard reagent are used, or if the reaction is incomplete, the intermediate ketone may be present in the final product.
-
Purification: This ketone can be separated from the tertiary alcohol product by column chromatography.
-
Recommended Purification Protocol:
-
Initial Workup: After quenching the reaction with saturated ammonium chloride, extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator.
-
Purification:
-
Distillation: For larger scale purifications, fractional distillation under reduced pressure is an effective method to separate the product from lower and higher boiling impurities.
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar impurities will elute first, followed by the desired product. Reverse-phase HPLC can also be used for analysis and small-scale purification, using a mobile phase of acetonitrile and water.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound from methyl acetate and allylmagnesium bromide?
A1: The reaction proceeds in two main steps after the formation of the allylmagnesium bromide Grignard reagent.
-
Nucleophilic Acyl Substitution: The first equivalent of the nucleophilic allylmagnesium bromide attacks the electrophilic carbonyl carbon of methyl acetate. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide group to form an intermediate ketone, 4-hepta-1,6-dien-4-one.
-
Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of allylmagnesium bromide. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.
-
Protonation: An acidic or aqueous workup protonates the magnesium alkoxide to yield the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Q2: What are the critical safety precautions I should take when performing this synthesis?
A2: Safety is paramount when working with Grignard reagents.
-
Flammability: Diethyl ether and tetrahydrofuran (THF), the common solvents for Grignard reactions, are extremely flammable.[7] Ensure there are no ignition sources in the vicinity of the reaction.[8][9]
-
Reactivity with Water: Grignard reagents react violently with water, releasing flammable gases.[10] Always work under anhydrous and inert conditions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[7]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent contact with atmospheric moisture and oxygen.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to the quenching solution (e.g., saturated ammonium chloride) in an ice bath. Never add water directly to the Grignard reaction mixture.
Q3: Can I use a different ester or a ketone as a starting material?
A3: Yes, the choice of starting material will determine the structure of the final tertiary alcohol.
-
Different Esters: Using a different methyl or ethyl ester will change the R-group on the final product that is not an allyl group. For example, using methyl propanoate would result in 4-ethylhepta-1,6-dien-4-ol.
-
Ketones: Reacting allylmagnesium bromide with a ketone will add one allyl group to the carbonyl carbon. For example, reacting allylmagnesium bromide with acetone would yield 2-methyl-4-penten-2-ol. To synthesize this compound from a ketone, you would need to start with 4-hepta-1,6-dien-4-one and react it with methylmagnesium bromide.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Allyl bromide
-
Anhydrous diethyl ether
-
Methyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (2.5 equivalents) in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of allyl bromide (2.2 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. Cool the flask in an ice bath if the reaction becomes too vigorous.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl Acetate:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Prepare a solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the methyl acetate solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for at least 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by silica gel column chromatography.
-
Caption: A streamlined workflow for the synthesis of this compound.
References
- Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013). ResearchGate.
- What are Grignard reagent preparation precautions during preparation? (2022). Quora.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society.
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
- 1,6-Heptadien-4-ol, 4-methyl-. (2018). SIELC Technologies.
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (2011). PubMed Central.
- 3-Chloro-1-hexene. (n.d.). Organic Syntheses.
- Allylmagnesium bromide. (n.d.). Wikipedia.
- Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
- Practice Problem: Grignard Reactions. (2016). YouTube.
- Allyl Magnesium Bromide and Chloride. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. dchas.org [dchas.org]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Purification of 4-Methylhepta-1,6-dien-4-ol
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support center for 4-Methylhepta-1,6-dien-4-ol. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes. This compound is a valuable tertiary allylic alcohol, but its structure presents specific challenges related to thermal and chemical stability. This guide will help you navigate these challenges to achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your target molecule is the first step in designing a robust purification strategy. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 25201-40-5 | [1] |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Clear, colorless liquid | Inferred from similar compounds |
| Boiling Point | ~178 °C (at 760 mmHg) | Based on related structures |
| Structure | Tertiary Allylic Alcohol | [2] |
Q2: What are the primary challenges associated with purifying this compound?
The main challenges stem from its identity as a tertiary allylic alcohol:
-
Acid Sensitivity: The tertiary alcohol is prone to acid-catalyzed dehydration, which can lead to the formation of isomeric trienes. This is a significant concern during purification methods that use acidic stationary phases like standard silica gel.[3]
-
Thermal Instability: At elevated temperatures, particularly in the presence of trace acid or metal impurities, the alcohol can undergo rearrangement or elimination.[4] This makes high-temperature atmospheric distillation a risky endeavor.
-
Oxidation: Allylic alcohols can be susceptible to oxidation, which may form various byproducts over time if not stored properly.
Q3: What are the likely impurities I should expect from a typical synthesis?
Impurities are route-dependent. A common synthesis involves the addition of an allyl Grignard reagent to methyl vinyl ketone. In this case, you should anticipate:
-
Unreacted Starting Materials: Residual methyl vinyl ketone or allylmagnesium bromide (and its quenched form, propene).
-
Solvent Residues: Diethyl ether or Tetrahydrofuran (THF).
-
Grignard Byproducts: 1,5-hexadiene, formed from the coupling of the Grignard reagent.
-
Dehydration Products: 4-Methylhepta-1,3,6-triene and other isomers, which can form during an acidic workup or purification.[5]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation and detecting impurities that may not be visible by GC (e.g., non-volatile decomposition products).
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase method can be developed to assess purity and can be scaled for preparative purification.[1]
Troubleshooting and Procedural Guides
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Product Decomposition During Distillation
Q: I'm attempting to purify my crude product by distillation, but I'm recovering very little of my target compound and the distillation pot residue has darkened significantly. What is happening and how can I fix it?
A: This is a classic sign of thermal decomposition. The boiling point of this compound at atmospheric pressure is high enough to cause degradation. The solution is to lower the boiling point by reducing the pressure.
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By lowering the system pressure with a vacuum pump, you drastically reduce the temperature required to induce boiling, thereby avoiding thermal decomposition.[4][6]
Workflow: Optimized Vacuum Distillation Protocol
Detailed Steps:
-
Preparation: Ensure your crude material is dry. Water can interfere with the vacuum and the separation.
-
Apparatus: Use a short-path or Vigreux column to minimize the surface area and travel distance for the vapor. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Crucially, apply the vacuum before you begin heating.
-
Heating: Use a heating mantle or oil bath for controlled, even heating. Do not overheat. The goal is a slow, steady distillation rate (e.g., 1-2 drops per second).
-
Fraction Collection:
-
Collect a low-boiling forerun, which will contain residual solvents and volatile impurities.
-
Collect the main product fraction when the head temperature is stable at the expected boiling point for your vacuum level.
-
Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive peroxides (if ethereal solvents were used).
-
-
Analysis: Check the purity of each fraction by GC or TLC before combining the pure fractions.
Problem 2: Product Decomposes on a Silica Gel Column
Q: My distillation product still contains a close-boiling impurity. I tried to purify it further using flash chromatography on silica gel, but my compound disappeared or turned into a non-polar smear on the TLC plate. Why?
A: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups.[7] This acidic environment is sufficient to catalyze the dehydration of your tertiary allylic alcohol into a mixture of triene isomers, which are much less polar and appear as a smear or a fast-moving spot on TLC.
Solution: The acidity of the stationary phase must be neutralized. This can be achieved in two primary ways.
Option A: Deactivating Silica Gel with Triethylamine This is the most common and effective method for acid-sensitive compounds.[8][9]
Detailed Protocol:
-
Determine Eluent System: First, find a suitable solvent system using TLC (e.g., Hexanes:Ethyl Acetate). Aim for an Rf value of 0.2-0.3 for your product.
-
Prepare Modified Eluent: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent. For example, for 500 mL of 10% EtOAc/Hexane, you would use 447.5 mL Hexane, 50 mL EtOAc, and 2.5 mL Et₃N.
-
Pack the Column: Prepare a slurry of silica gel in the Et₃N-containing eluent and pack your flash column.
-
Equilibrate: Run 2-3 column volumes of the modified eluent through the packed column to ensure the entire stationary phase is neutralized.
-
Load and Elute: Load your sample (dissolved in a minimal amount of eluent or adsorbed onto a small amount of silica) and run the chromatography as usual with the modified eluent.
Option B: Using a Different Stationary Phase If your compound is also base-sensitive, or if triethylamine interferes with your subsequent steps, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral alumina is an excellent choice for separating compounds that are sensitive to acid or base.
-
Deactivated Silica: You can prepare silica gel with a specific water content to reduce its activity.[10] However, the triethylamine method is generally more reliable for neutralizing acidity.[11]
Decision Diagram: Choosing the Right Purification Method
Problem 3: Achieving Ultra-High Purity for Sensitive Applications
Q: I need my this compound to be >99.5% pure for a drug development study. Neither distillation nor flash chromatography is getting me there. What is the ultimate purification technique?
A: For achieving ultra-high purity, especially when removing trace, structurally similar impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13] Based on analytical methods, a reverse-phase separation is highly effective for this molecule.[1]
Causality: Preparative HPLC uses highly efficient and uniform stationary phase particles, leading to much higher separation power (resolution) than flash chromatography. In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). This mode is ideal for moderately non-polar compounds and avoids the acidity issues of silica gel.[14]
Detailed Protocol: Preparative Reverse-Phase HPLC
-
Analytical Method Development: First, develop a robust analytical method on a standard C18 column (e.g., 4.6 mm ID).
-
Mobile Phase: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to improve peak shape, generally safe for this alcohol in these concentrations) or no modifier.
-
Optimization: Adjust the gradient to achieve good separation between your product and any impurities. Convert to an isocratic method if possible for simpler scale-up.[14]
-
-
Scale-Up:
-
Column: Select a preparative C18 column with the same stationary phase as your analytical column. The diameter will be much larger (e.g., 20-50 mm).
-
Flow Rate and Injection Volume: Scale the flow rate and injection volume geometrically based on the cross-sectional area of the preparative column relative to the analytical column.
-
Sample Preparation: Dissolve the pre-purified (by distillation or flash chromatography) material in the initial mobile phase composition. Ensure it is fully dissolved and filtered through a 0.45 µm filter before injection.
-
-
Fraction Collection: Use a fraction collector triggered by UV absorbance to automatically collect the peak corresponding to your pure product.
-
Product Recovery: Combine the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be extracted with a low-boiling organic solvent (like diethyl ether or dichloromethane), dried, and the solvent carefully removed to yield the final, high-purity product.
References
- University of Rochester, Department of Chemistry.
- Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]
- Biotage. (2023, January 26).
- University of Rochester, Department of Chemistry.
- Fessenden, R. J., & Fessenden, J. S. (2025, June 19).
- ResearchGate. (2016, October 10).
- ResearchGate. (2019, March 28).
- iStill. (2025, November 11). The Cool Revolution: How Vacuum Distillation is Redefining Modern Spirits Production. [Link]
- Hawach Scientific. (2025, February 11). Preparation Instruction of Flash Column. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents.
- BevZero. (2024, December 9). Vacuum Distillation Vs.
- BevZero. (2024, October 8).
- LCGC International. (2020, November 1).
- Wikipedia.
- Agilent Technologies.
- Summers, B., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
- University of Warwick.
- PubChem. 4-Methylhepta-1,6-diene. [Link]
- Global Substance Registration System (GSRS). 4-METHYL-1,6-HEPTADIENE-4-OL. [Link]
- Organic Syntheses. Allyl alcohol. [Link]
- ResearchGate. (2013). Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). [Link]
- Google Patents.
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-. [Link]
- Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]
- Organic Chemistry Frontiers. (2015).
- PubChem. 4-Methylhepta-1,6-diene. [Link]
Sources
- 1. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. 4-Methylhepta-1,6-diene | C8H14 | CID 14111184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Cool Revolution: How Vacuum Distillation is Redefining Modern Spirits Production - Vinsight [vinsight.net]
- 7. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. agilent.com [agilent.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 4-Methylhepta-1,6-dien-4-ol Production
Welcome to the technical support center for the synthesis and scale-up of 4-Methylhepta-1,6-dien-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the common challenges, provide actionable troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
This compound is a tertiary allylic alcohol.[1][2] The most direct and common synthetic route involves the reaction of an allyl Grignard reagent with a ketone, or the reaction of an ester with two equivalents of an allyl Grignard reagent.[3][4][5] A highly convergent approach is the reaction of methyl acetate with two equivalents of allylmagnesium bromide. This method is often preferred for its atom economy and straightforward execution.
However, scaling up this synthesis presents significant challenges. Grignard reactions are notoriously exothermic, sensitive to atmospheric conditions, and prone to side reactions that can drastically reduce yield and purity.[6][7][8] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most common laboratory and industrially scalable synthesis is the addition of a Grignard reagent to a carbonyl compound.[3][4] Specifically, reacting methyl acetate with two equivalents of allylmagnesium bromide provides a direct route to the desired tertiary alcohol.[3][5] The first equivalent adds to the ester, eliminating methoxide to form an intermediate ketone (hepta-1,6-dien-4-one), which then rapidly reacts with a second equivalent of the Grignard reagent.[3][5]
Q2: What are the primary safety hazards to consider during scale-up?
The primary safety concerns are managing the highly exothermic nature of both the Grignard reagent formation and its subsequent reaction with the ester.[6][8][9][10] A runaway reaction can lead to rapid solvent boiling, over-pressurization of the reactor, and potential fire, as common solvents like diethyl ether and THF are extremely flammable.[10][11][12] Additionally, Grignard reagents are corrosive and can be pyrophoric.[11][13]
Q3: Why is strict moisture and air control so critical?
Grignard reagents are potent nucleophiles and strong bases that react rapidly with protic sources, especially water.[7][14] This reaction quenches the Grignard reagent, reducing the yield and generating flammable alkanes. The reagents are also sensitive to oxygen.[7][14] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[12]
Q4: What is a "Wurtz coupling" side reaction, and how can it be minimized?
Wurtz-type coupling is a significant side reaction where the Grignard reagent reacts with the starting alkyl halide (allyl bromide in this case) to form a dimer (1,5-hexadiene).[7][15][16] This side reaction consumes both the starting material and the active Grignard reagent. It can be minimized by:
-
Slow addition of the halide: Adding the allyl bromide slowly to the magnesium turnings ensures it reacts to form the Grignard reagent before it can react with already-formed Grignard.[7]
-
Temperature control: High local temperatures can favor the coupling reaction. Maintaining a controlled temperature is crucial.[7][15]
-
High magnesium surface area: Using activated, high-surface-area magnesium promotes the formation of the Grignard reagent over the coupling side reaction.[15]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Grignard Reagent Formation
| Problem/Symptom | Potential Causes | Solutions & Preventative Measures |
| Reaction fails to initiate. | 1. Wet glassware or solvent: Residual moisture is quenching the reaction.[7] 2. Inactive magnesium surface: A layer of magnesium oxide on the turnings prevents reaction. 3. Insufficient initiator: The initial activation step was not effective. | 1. Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere.[10][11] Use freshly distilled, anhydrous solvents. 2. Magnesium Activation: Crush a few turnings of magnesium in a dry mortar and pestle to expose a fresh surface. Use commercially available activated magnesium. 3. Initiation Techniques: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the allyl bromide.[7] |
| Low yield of Grignard reagent. | 1. Wurtz coupling side reaction: Formation of 1,5-hexadiene.[15][16] 2. Slow or incomplete reaction: Poor mass transfer or low temperature. | 1. Controlled Addition: Add the allyl bromide solution dropwise to maintain a gentle reflux.[7] Avoid creating "hot spots." 2. Optimize Conditions: Ensure efficient stirring. The reaction is exothermic; once initiated, it should sustain itself. Gentle heating may be required initially. |
| Reaction becomes uncontrollably vigorous. | 1. Delayed initiation: A large amount of unreacted allyl bromide has accumulated and then reacts all at once.[9] 2. Inadequate cooling: The reactor's cooling capacity is insufficient for the scale. | 1. Confirm Initiation: Use in-situ monitoring (e.g., FTIR or temperature probes) to confirm reaction initiation after adding a small portion (~5%) of the halide before proceeding with the rest of the addition.[9] 2. Scale-Appropriate Cooling: Ensure the reactor has a sufficiently large surface area for heat exchange. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.[12] |
Reaction with Methyl Acetate & Work-up
| Problem/Symptom | Potential Causes | Solutions & Preventative Measures |
| Low yield of the final product. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Enolization of the intermediate ketone: The Grignard reagent acts as a base instead of a nucleophile.[4] 3. Loss of product during work-up: The product is somewhat water-soluble. | 1. Monitor Reaction: Use TLC or GC to monitor the disappearance of the starting material. Allow the reaction to proceed at room temperature or with gentle heating if necessary. 2. Temperature Control: Add the methyl acetate solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[3] 3. Efficient Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, MTBE). Saturate the aqueous layer with NaCl to decrease the product's solubility. |
| Formation of significant byproducts. | 1. Unreacted intermediate ketone: Insufficient Grignard reagent (less than 2 equivalents). 2. Formation of 1,5-hexadiene: From Wurtz coupling during Grignard formation.[15] | 1. Stoichiometry: Use a slight excess (e.g., 2.1-2.2 equivalents) of the Grignard reagent to ensure complete conversion of the ester and intermediate ketone.[3] 2. Purification: These byproducts can typically be separated during fractional distillation. Optimize Grignard formation to minimize their creation initially. |
| Product decomposition during purification. | 1. Thermal decomposition: Tertiary allylic alcohols can be thermally sensitive.[17] 2. Acid-catalyzed rearrangement/elimination: Residual acid from the work-up can cause dehydration or rearrangement during distillation.[18] | 1. Vacuum Distillation: Purify the final product via vacuum distillation to lower the boiling point and minimize thermal stress. 2. Neutralize Before Distillation: Wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove any residual acid before drying and concentrating. |
Experimental Protocols & Workflows
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Protocol (Laboratory Scale)
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Methyl acetate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (initiator)
Procedure:
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.[11]
-
Grignard Formation:
-
Place magnesium turnings (2.2 eq.) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of allyl bromide (2.2 eq.) in anhydrous THF.
-
Add a small portion (~5-10%) of the allyl bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.
-
-
Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of methyl acetate (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add the methyl acetate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of NH₄Cl. Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Key Chemical Transformations
Caption: Main reaction pathway and the primary Wurtz coupling side reaction.
References
- Organic Chemistry Portal. Grignard Reaction.
- Master Organic Chemistry. Grignard Reactions: Practice Problems Involving Oxidation. (2016-01-19).
- AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022).
- NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. (2018-02-17).
- ACS Publications. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
- Chemistry Steps. The Grignard Reaction Mechanism.
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- ACS Publications. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
- University of Nebraska-Lincoln. Developing SOPs for Hazardous Chemical Manipulations.
- American Chemical Society. Grignard Reaction.
- SpringerLink. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023-06-28).
- Bartleby. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling.... (2024-03-05).
- Quora. What precaution would you adopt while preparing a Grignard reagent?. (2018-01-13).
- Chegg. Solved Grignard reactions are widely used on a manufacturing.... (2024-11-02).
- Chemistry LibreTexts. Wurtz reaction. (2023-01-22).
- Case Western Reserve University. Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16).
- Filo. Give reaction Wurtz and wurtz fitting with grignard reagent. (2025-02-20).
- Organic Syntheses. allyl alcohol.
- MacSphere. PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
- ResearchGate. Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. (2025-08-07).
- ResearchGate. Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a).
- Sciencemadness Wiki. Allyl alcohol. (2022-09-15).
- NIST WebBook. 4-Methyl-1,6-heptadien-4-ol.
- Wikipedia. Allyl alcohol.
- ACS Publications. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022-09-08).
- MDPI. Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones.
- Google Patents. CA1099294A - Process for preparing allylic alcohols from allylic halides.
- SIELC Technologies. 1,6-Heptadien-4-ol, 4-methyl. (2018-05-16).
- YouTube. Allyl alcohol synthesis. (2019-12-23).
- Organic Chemistry Portal. Allylic alcohol synthesis by addition.
- PubMed. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. (2022-05-06).
- PubChem. 4-Methylhepta-1,6-diene.
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.org [acs.org]
- 11. dchas.org [dchas.org]
- 12. quora.com [quora.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 17. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation of 4-Methylhepta-1,6-dien-4-ol
Introduction: Welcome to the technical support guide for 4-Methylhepta-1,6-dien-4-ol (CAS 25201-40-5), a C8 biogenic volatile organic compound (BVOC).[1][2] This molecule, a tertiary alcohol and a diene, presents unique challenges in degradation studies due to its multiple reactive sites.[2] This guide is structured to provide researchers, atmospheric chemists, and drug development professionals with practical, field-tested advice to navigate common experimental hurdles and answer foundational questions regarding its degradation pathways. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental investigation of this compound degradation.
Question 1: My degradation rates in an atmospheric simulation chamber are inconsistent between runs. What are the likely causes and how can I improve reproducibility?
Answer: Inconsistent reaction rates are a common challenge in chamber studies and typically point to variability in one of three areas: reactant concentration, chamber conditions, or analytical sampling.
Causality and Recommended Actions:
-
Fluctuating Oxidant Concentrations: The primary atmospheric degradation of unsaturated alcohols is initiated by radicals like hydroxyl (•OH), ozone (O₃), and nitrate (NO₃•).[3] Minor fluctuations in the output of your radical source (e.g., UV lamps for photolysis, ozone generator) can lead to significant rate changes.
-
Protocol: Implement a rigorous calibration routine for your oxidant source before each experiment. Use a well-characterized reference compound with a known rate constant (e.g., isoprene or a specific methyl-butenol) to titrate the oxidant concentration in the chamber. This provides a reliable measure of the radical concentration your target compound is actually experiencing.
-
-
Chamber Wall Effects: this compound and its oxidation products can be polar and "sticky." Adsorption to and desorption from the chamber walls (wall effects) can alter the gas-phase concentrations you are measuring, creating artifacts in your kinetic data.
-
Protocol: Before each experiment, perform a chamber "bake-out" and cleaning cycle. This typically involves heating the chamber under a high flow of purified air or nitrogen to desorb any residual compounds. Following this, conduct a "wall loss" experiment with only your parent compound (no oxidant) to quantify its deposition rate. This rate can then be factored into your overall kinetic model to isolate the chemical degradation rate.
-
-
Purity of Starting Material: Commercially available this compound may contain impurities. Some impurities, particularly other unsaturated compounds, can compete for the oxidant, leading to an underestimation of the true degradation rate.
-
Protocol: Verify the purity of your standard using Gas Chromatography-Mass Spectrometry (GC-MS). If significant impurities are detected, purification by fractional distillation or preparative chromatography may be necessary. Always record the full mass spectrum of your starting material as a baseline.
-
-
Analytical Sampling Variability: Inconsistent sampling (e.g., variable sampling line temperature, inconsistent sample volumes) can introduce errors.
-
Protocol: Ensure all sampling lines are heated and passivated to prevent condensation and analyte loss. Use a calibrated mass flow controller for sample collection to ensure a consistent volume is analyzed each time.
-
Question 2: I am identifying unexpected products with m/z ratios that don't match simple cleavage of the parent molecule. Why is this happening?
Answer: The formation of unexpected products is often the result of complex, multi-generational reaction mechanisms and isomerization of intermediates. The structure of this compound is conducive to such complexity.
Mechanistic Insights:
-
Radical Rearrangements: After the initial addition of an OH radical to one of the double bonds, a carbon-centered radical is formed. This radical can undergo rearrangement (isomerization) before reacting with O₂ to form a peroxy radical (RO₂•). These rearrangements can lead to product skeletons that are not immediately obvious from the parent structure.
-
Secondary Reactions: The primary products of the initial oxidation (e.g., aldehydes, ketones, hydroxy-hydroperoxides) can be more reactive than the parent compound.[4] These products can then undergo further oxidation, leading to smaller, more highly oxygenated molecules. For example, a primary aldehyde product can be rapidly oxidized to a carboxylic acid or photolyzed.
-
Ozonolysis Pathways: While OH radical reactions are dominant in the daytime, ozonolysis can be a significant pathway, especially for compounds with multiple double bonds. Ozonolysis leads to the formation of a primary ozonide (POZ), which rapidly decomposes into a carbonyl and a Criegee intermediate.[4] The Criegee intermediate is highly reactive and can lead to a diverse range of products, including organic acids and hydroperoxides.
Workflow for Identifying Unknowns:
The following workflow can help systematically identify these unexpected products.
Caption: Workflow for product identification.
Frequently Asked Questions (FAQs)
Question 1: What are the primary atmospheric degradation pathways for this compound?
Answer: The degradation of this compound in the troposphere is primarily driven by its reactions with three key oxidants:
-
Hydroxyl Radical (•OH): This is the dominant daytime oxidant. The reaction proceeds via electrophilic addition of the •OH radical to one of the two C=C double bonds.[5] This is a rapid, near-diffusion-controlled reaction. The initial addition creates a hydroxyalkyl radical, which quickly adds O₂ to form a peroxy radical (RO₂•), initiating a cascade of reactions that lead to secondary organic aerosol (SOA) and various oxygenated volatile organic compounds (OVOCs).
-
Ozone (O₃): Ozonolysis is a significant degradation pathway, particularly in areas with high ozone concentrations or during nighttime. The reaction involves the addition of ozone across a double bond to form an unstable primary ozonide, which decomposes into smaller carbonyl compounds (like formaldehyde and acetone) and a Criegee intermediate.[6][7]
-
Nitrate Radical (NO₃•): During the nighttime, in the absence of sunlight, the nitrate radical becomes a major oxidant. Similar to the OH radical, it adds to the double bonds, initiating a sequence of oxidation reactions.
The relative importance of these pathways depends on the atmospheric conditions (time of day, pollution levels). However, due to the high reactivity of alkenes with •OH, this is generally considered the most significant loss process.[3]
Caption: Primary atmospheric degradation initiators.
Question 2: What are the best analytical techniques for quantifying the parent compound and its degradation products?
Answer: A multi-platform analytical approach is essential for a comprehensive understanding of the degradation process. No single technique can capture the full range of products, from volatile to semi-volatile and highly polar species.
| Technique | Target Analytes | Strengths | Limitations |
| PTR-MS (Proton-Transfer-Reaction Mass Spectrometry) | Parent compound and major volatile products (e.g., acetone, formaldehyde) | Real-time, online monitoring; high sensitivity; excellent for kinetics. | Isomeric compounds cannot be distinguished; fragmentation can complicate interpretation. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Volatile to semi-volatile products | Excellent separation of isomers; definitive identification through mass spectral libraries. | Requires offline sample collection; highly polar/large molecules may require derivatization.[8] |
| HPLC/LC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) | Highly polar, low-volatility products (e.g., organic acids, hydroperoxides) | Directly analyzes polar compounds in aqueous or solvent extracts.[1] | Less effective for highly volatile species; can be more complex to develop methods for. |
Recommended Protocol: GC-MS Analysis of Degradation Products
This protocol is designed for the identification of semi-volatile oxidation products collected on a sorbent tube.
-
Sample Collection: During a chamber experiment, draw a known volume of air (e.g., 1-5 L) through a sorbent tube (e.g., Tenax TA/Carbograph) at a controlled flow rate.
-
Thermal Desorption: Place the sorbent tube in a thermal desorption unit connected to a GC-MS. Desorb the trapped compounds by rapidly heating the tube (e.g., to 280°C) under a flow of helium. The analytes are transferred to a cold trap before injection onto the GC column.
-
(Optional) Derivatization: For compounds with active hydrogens (-OH, -COOH), derivatization can improve chromatographic peak shape and thermal stability. After collection, elute the sorbent tube with a solvent and react the extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) before injection.
-
GC Separation: Use a mid-polarity capillary column (e.g., DB-5ms) suitable for a wide range of organic compounds. A typical temperature program might be: hold at 40°C for 2 min, then ramp at 10°C/min to 300°C.
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-550) using electron ionization (EI) at 70 eV.
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra against commercial libraries (e.g., NIST/Wiley) and known standards.
References
- 1,6-Heptadien-4-ol, 4-methyl- (2018). SIELC Technologies.
- 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/o (1995). Agency for Toxic Substances and Disease Registry.
- Atmospheric Degradation of Ecologically Important Biogenic Volatiles (2023). Pure.
- Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions (2014). National Institutes of Health.
- 4-Methyl-1,6-heptadien-4-ol (n.d.). NIST Chemistry WebBook.
- Ozonolysis of geraniol-trans, 6-methyl-5-hepten-2-one, and 6-hydroxy-4-methyl-4-hexenal: kinetics and mechanisms. (2019). Semantic Scholar.
- 4-Methylhepta-1,6-diene (n.d.). PubChem, National Institutes of Health.
- Evaluated kinetic and photochemical data for atmospheric chemistry: Volume I - gas phase reactions of Ox, HOx, NOx and SOx species (2004). Atmospheric Chemistry and Physics.
- Reaction Kinetics of Green Leaf Volatiles with Sulfate, Hydroxyl, and Nitrate Radicals in Tropospheric Aqueous Phase (2012). PubMed Central, National Institutes of Health.
- Evaluated kinetic and photochemical data for atmospheric chemistry: volume VIII – gas-phase reactions of organic species with four, or more, carbon atoms (≥ C4) (2021). ResearchGate.
- Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session (2024). YouTube.
- Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples (n.d.). NCBI Bookshelf.
- Ozonolysis of Geraniol-trans, 6-Methyl-5-hepten-2-one, and 6-Hydroxy-4-methyl-4-hexenal: Kinetics and Mechanisms (2011). ResearchGate.
- A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals (2024). MDPI.
Sources
- 1. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 3. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Ozonolysis of geraniol-trans, 6-methyl-5-hepten-2-one, and 6-hydroxy-4-methyl-4-hexenal: kinetics and mechanisms. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 4-Methylhepta-1,6-dien-4-ol
Introduction
Welcome to the technical support guide for 4-Methylhepta-1,6-dien-4-ol (CAS 25201-40-5).[1][2][3] This tertiary allylic alcohol is a valuable intermediate in synthetic chemistry, prized for its unique structure featuring a central quaternary carbon and two terminal vinyl groups. However, its very structure contributes to significant stability challenges in solution, leading to inconsistent experimental results if not handled with care.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of this compound in your research and development workflows. We will explore the causality behind its degradation and provide robust, self-validating systems for its stabilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes it unstable?
A1: this compound is a tertiary alcohol with two allylic functionalities.[1] Its instability arises primarily from two structural features:
-
Tertiary Alcohol: The hydroxyl group is attached to a carbon bonded to three other carbons. This structure is highly susceptible to acid-catalyzed elimination (dehydration) because it forms a relatively stable tertiary carbocation intermediate.
-
Allylic Double Bonds: The carbon-carbon double bonds are susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal catalysts.[4][5][6]
Q2: I've just received a shipment. What are the immediate storage recommendations?
A2: Upon receipt, the neat compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[7][8] For optimal long-term stability, store at refrigerated temperatures (2–8 °C).[7] Avoid freezing unless you have verified the compound's freezing point and stability to freeze-thaw cycles.
Q3: Which solvents are best for dissolving this compound?
A3: High-purity, anhydrous, and deoxygenated solvents are critical.
-
Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF, ensure it is peroxide-free), and high-purity alcohols like ethanol or isopropanol.
-
Use with Caution: Protic solvents like water can participate in degradation pathways, although the compound is only partially soluble in water.[9] If aqueous solutions are necessary, use a buffered system.
-
Avoid: Solvents containing acidic impurities. Always use freshly opened bottles of high-grade solvent or freshly purified solvents.
Q4: Can I use a rotary evaporator to concentrate a solution of this compound?
A4: Yes, but with extreme care. Use low temperatures (<30°C) and ensure your vacuum system is robust to minimize the time under heat. Localized overheating can rapidly accelerate degradation. It is advisable to co-evaporate with a high-boiling point, inert solvent like toluene to gently remove the last traces of a more volatile solvent at low temperatures.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My solution of this compound is turning yellow or brown.
-
Probable Cause: This discoloration is a classic sign of oxidation or polymerization. Allylic systems are prone to oxidation, which can generate conjugated carbonyl compounds or oligomeric materials that absorb light.[4][6][10]
-
Solution:
-
Work Under Inert Atmosphere: Prepare all solutions in a glovebox or by using Schlenk line techniques. Ensure solvents are thoroughly deoxygenated by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Add an Antioxidant: For long-term storage or reactions sensitive to radical processes, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm).
-
Issue 2: My NMR/LC-MS analysis shows multiple unexpected peaks that weren't there before.
-
Probable Cause: You are likely observing degradation products. The most common degradation pathway is an acid-catalyzed rearrangement and elimination, leading to isomeric dienes.
-
Causality: Trace amounts of acid (from the solvent, glassware, or atmosphere) can protonate the tertiary hydroxyl group, which then leaves as a water molecule. This forms a stable tertiary carbocation that can be quenched by losing a proton, resulting in various isomeric dienes.
-
Solution:
-
Neutralize Glassware: Rinse all glassware with a dilute solution of a weak base (e.g., 0.1% triethylamine in methanol) followed by a thorough rinse with high-purity solvent and drying under high vacuum.
-
Buffer the Solution: If compatible with your downstream application, add a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) in a very small, sub-stoichiometric amount (e.g., 0.1 mol%) to scavenge any trace acid.
-
Use Basic Alumina: For purification via chromatography, use deactivated (basic) alumina instead of silica gel, as the acidic surface of silica can cause rapid on-column degradation.
-
Issue 3: My reaction yield is low and inconsistent.
-
Probable Cause: The active concentration of your this compound solution is likely decreasing over time due to degradation.
-
Solution:
-
Prepare Solutions Fresh: The most reliable approach is to prepare solutions of the alcohol immediately before use.
-
Quantify Before Use: If a stock solution must be used, re-quantify its concentration using an internal standard via GC or qNMR before each experiment to ensure accurate stoichiometry.
-
Follow Stabilization Protocol: For any stock solution, strictly adhere to the stabilization protocol outlined below.
-
Underlying Mechanisms of Degradation
Understanding the chemical pathways that lead to the degradation of this compound is fundamental to preventing them. The two primary mechanisms are acid-catalyzed rearrangement and oxidation.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a 100 mM stock solution of this compound in anhydrous acetonitrile (MeCN) with enhanced stability for short-term storage (1-2 weeks).
Materials:
-
This compound
-
Anhydrous acetonitrile (MeCN), <30 ppm H₂O
-
Butylated Hydroxytoluene (BHT)
-
Triethylamine (TEA), high purity
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar oven-dried glassware
-
Gas-tight syringes
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware at 120°C overnight and cool under a stream of inert gas.
-
Solvent Preparation: a. To a 100 mL bottle of anhydrous MeCN, add 10 mg of BHT. b. Add 20 µL of TEA to the solvent. This will neutralize any trace acidic impurities. c. Sparge the solvent with argon or nitrogen gas for 30-45 minutes to remove dissolved oxygen.
-
Weighing the Compound: a. In a clean, dry vial, accurately weigh the required mass of this compound (e.g., 126.2 mg for 10 mL of a 100 mM solution). b. Immediately flush the vial with inert gas and seal.
-
Dissolution: a. Using a gas-tight syringe, draw the required volume of the prepared stabilized solvent. b. Carefully inject the solvent into the vial containing the alcohol. c. Gently swirl the vial until the compound is fully dissolved. Maintain a positive pressure of inert gas during this process if possible.
-
Aliquoting and Storage: a. Immediately aliquot the stock solution into smaller, single-use amber vials. This minimizes the impact of repeated headspace exposure from opening and closing a single large bottle.[8] b. Flush the headspace of each aliquot vial with inert gas before sealing tightly with a PTFE-lined cap. c. Label clearly and store in a refrigerator at 2–8 °C.
Protocol 2: Recommended Storage and Handling Workflow
This workflow summarizes the critical decision points and actions for maintaining compound integrity.
Caption: Decision workflow for handling and storing the compound.
Data Summary: Storage Recommendations
| Parameter | Condition for Neat Compound | Condition for Solution | Rationale |
| Temperature | 2–8 °C | 2–8 °C | Reduces the rate of thermal degradation and evaporation.[11][12] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light | Amber Glassware | Prevents photochemical degradation pathways.[7] |
| Container | Tightly sealed glass | Tightly sealed amber glass vials with PTFE-lined caps | Ensures chemical inertness and prevents leakage or evaporation.[7][8][13] |
| pH Control | N/A | Use of de-acidified solvent or non-nucleophilic base | Prevents acid-catalyzed rearrangement and elimination. |
| Additives | N/A | Antioxidant (e.g., BHT) | Inhibits radical-mediated oxidation pathways. |
References
- Pettersson, H., & Bäckvall, J.-E. (2011). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
- Hansen, M. C., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 1968-1971. [Link]
- JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]
- Organic Chemistry Portal. (2020). Oxidation to allylic alcohols without stoichiometric metal reagents. [Link]
- Schäfer, F., et al. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol. Journal of Bacteriology, 194(5), 1052-1059. [Link]
- AGQ Labs. (n.d.).
- ChemistryViews. (2023). Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols. [Link]
- Solubility of Things. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Brenna, E., et al. (2018). Chemo‐Enzymatic Oxidative Rearrangement of Tertiary Allylic Alcohols.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook. [Link]
- SIELC Technologies. (2018). 1,6-Heptadien-4-ol, 4-methyl-. [Link]
- ResearchGate. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol. [Link]
- Chemistry For Everyone. (2025). How Should Ethanol Be Stored? YouTube. [Link]
- Nedstar. (n.d.). Nedstar's guide for ethanol safety & handling. [Link]
- U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals... [Link]
- PubChem. (n.d.). 4-Methylhepta-1,6-diene. [Link]
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. 4-METHYL-1,6-HEPTADIEN-4-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 11. nedstar.com [nedstar.com]
- 12. How to Safely Store Ethanol and Other Chemicals | U.S. Chemical Storage [uschemicalstorage.com]
- 13. youtube.com [youtube.com]
troubleshooting peak tailing in HPLC of 4-Methylhepta-1,6-dien-4-ol
Technical Support Center
Introduction: The Challenge of Symmetrical Peaks for Tertiary Alcohols
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methylhepta-1,6-dien-4-ol. As a tertiary alcohol with significant non-polar character due to its C8 backbone and dual alkene groups, this analyte presents a unique set of chromatographic challenges.[1][2] The most frequently encountered issue is peak tailing , an asymmetry that compromises resolution, complicates integration, and ultimately affects the accuracy and reproducibility of quantitative results.[3][4]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this compound. We will move beyond generic advice to explain the causal mechanisms behind the problem, empowering you to make informed, logical decisions in your method development and troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What are the critical chemical properties of this compound for HPLC method development?
Understanding the analyte is the first step. Key properties include:
-
Structure: A C8 hydrocarbon chain with two double bonds and a tertiary alcohol (-OH) functional group.
-
Polarity: Predominantly non-polar, making it well-suited for reversed-phase chromatography. Its calculated LogP value is approximately 2.21, indicating hydrophobicity.[1]
-
Interactions: The crucial feature is the hydroxyl group. While the molecule is largely non-polar, this -OH group is a polar, hydrogen-bond donor.
-
Ionization: As a tertiary alcohol, it is considered a non-ionizable compound across the typical HPLC pH range (pH 2-8). Its pKa is extremely high, so its charge state will not change with mobile phase pH adjustments.
Q2: What exactly is peak tailing and why is it a problem?
Peak tailing refers to a chromatographic peak that is not symmetrical, where the back end of the peak is wider than the front end.[5] It is quantitatively measured by the Tailing Factor (TF) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. A value of 1 represents a perfect Gaussian peak.[6]
Tailing is problematic because it:
-
Reduces the apparent column efficiency.
-
Decreases resolution between adjacent peaks.
-
Can hide small co-eluting impurities.[6]
-
Leads to inaccurate and irreproducible peak integration and quantification.
Q3: What is the most likely cause of peak tailing for a neutral alcohol like this compound?
The primary cause of peak tailing is the presence of more than one retention mechanism.[6] For this compound in a reversed-phase system, the intended mechanism is hydrophobic interaction. The most probable cause of tailing is an unwanted secondary interaction between the analyte's polar hydroxyl group and active sites on the stationary phase.[4]
Specifically, this involves hydrogen bonding with residual silanol groups (Si-OH) on the surface of silica-based column packings.[7] These silanols are remnants of the manufacturing process and can be highly active, creating strong retention sites that lead to the characteristic "tail."[7][8]
Part 2: The Systematic Troubleshooting Guide
Peak tailing issues can stem from the instrument, the column, or the method chemistry. This guide provides a logical workflow to isolate and solve the problem efficiently.
Q: My chromatogram shows significant tailing for this compound. Where do I begin?
Start with a systematic approach. Before altering chemical parameters, it is essential to rule out physical or systemic issues. Follow this diagnostic workflow.
Caption: Analyte's hydroxyl group interacting with a surface silanol.
-
Diagnostic Test: The most effective way to diagnose this issue is to make a targeted change to your mobile phase that specifically disrupts this interaction. Lowering the mobile phase pH is a classic strategy.
-
Procedure: Prepare a mobile phase with a low pH, for example, by adding 0.1% formic acid or using a 20 mM phosphate buffer at pH 2.5. Run your sample under these conditions.
-
Expected Result: If silanol interactions are the culprit, you will see a significant improvement in peak symmetry. Lowering the pH protonates the silanol groups (Si-OH), making them less acidic and less likely to engage in strong hydrogen bonding. [6][9]This result provides a self-validating system: the problem's response to the solution confirms the diagnosis.
-
Part 3: Method Optimization Strategies to Eliminate Tailing
Once secondary interactions are confirmed, you can systematically optimize your method to eliminate them.
Q: Which method parameters should I adjust to achieve a symmetrical peak?
Focus on two key areas: Column Chemistry and Mobile Phase Composition .
| Strategy | Parameter to Change | Mechanism of Action | Pros | Cons |
| 1. Column Selection | Switch to a modern, high-purity, end-capped C18 or C8 column. | These columns are made with silica that has fewer metal impurities and active silanols. End-capping blocks most remaining silanols with a small silane. [3] | Most effective and robust solution; provides better long-term reproducibility. | Requires purchasing a new column. |
| 2. Mobile Phase pH | Lower the aqueous mobile phase pH to 2.5 - 3.5 using an acid or buffer. | Protonates residual silanol groups, reducing their ability to interact with the analyte's hydroxyl group. [6][8] | Simple to implement; uses existing column. | May alter retention times of other components; not all columns are stable at low pH. |
| 3. Mobile Phase Modifier | Change the organic solvent (e.g., from acetonitrile to methanol or vice-versa). | Methanol is a protic solvent and can compete more effectively for hydrogen bonding sites on the silica surface, potentially masking the silanol groups. | Can sometimes improve peak shape and selectivity simultaneously. | May significantly change elution order and require re-optimization of the gradient. |
| 4. Temperature | Increase the column temperature (e.g., from 30°C to 40°C or 50°C). | Improves mass transfer kinetics, reducing the time the analyte spends in slow-moving states on the stationary phase. Can also decrease mobile phase viscosity. | Can improve peak efficiency and reduce run times. | May affect analyte stability or change selectivity. |
Recommended Approach:
-
The Best Solution (Long-Term): The most reliable way to prevent tailing for polar-capable analytes is to use a column designed to minimize silanol activity. Invest in a modern column from a reputable manufacturer that is specified as "high-purity," "base-deactivated," or "fully end-capped." [3][5]This addresses the root cause of the problem.
-
The Immediate Fix (Short-Term): If a new column is not an option, adjusting the mobile phase pH is the most direct way to improve peak shape. [6]Using 0.1% formic acid in the aqueous portion of the mobile phase is an excellent starting point as it is effective and MS-compatible. [10]
Part 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the key troubleshooting experiments described above.
Protocol 1: Column Flushing and Regeneration
Objective: To remove strongly adsorbed contaminants from the column inlet frit and packing material.
-
Preparation: Ensure you have HPLC-grade solvents. For a standard C18 column, a typical solvent train is Water, Methanol, Acetonitrile, Isopropanol.
-
Disconnect Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Reverse Column: Carefully reverse the column direction (connect the original outlet to the pump). Verify with the manufacturer that your column model is safe for reverse flushing.
-
Systematic Flush: Sequentially pump the following solvents through the column for at least 10 column volumes each (for a 4.6 x 150 mm column, 1 column volume is ~1.5 mL):
-
Your mobile phase without buffer salts.
-
100% Water
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol (an excellent solvent for removing lipids and other hydrophobic contaminants).
-
-
Equilibration: Return the column to its original flow direction. Flush with the mobile phase (starting with a high organic composition) until the pressure and baseline are stable. This may take 20-30 column volumes.
Protocol 2: Diagnostic Mobile Phase pH Adjustment
Objective: To determine if peak tailing is caused by silanol interactions.
-
Baseline Experiment: Inject your sample using your current (problematic) method and record the chromatogram, noting the tailing factor and retention time.
-
Prepare Acidic Mobile Phase:
-
Aqueous Component (A): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (for 0.1% formic acid, pH ~2.8). [10] * Organic Component (B): Use your current organic solvent (e.g., Acetonitrile or Methanol).
-
-
Equilibrate System: Thoroughly flush the HPLC system and column with the new acidic mobile phase for at least 20 column volumes.
-
Test Injection: Inject the same sample as in Step 1.
-
Analyze Results: Compare the two chromatograms.
-
Tailing Factor: Has the peak become more symmetrical (TF closer to 1)? A significant improvement strongly indicates that silanol interactions were the primary cause of tailing.
-
Retention Time: Note any shift in retention time. Suppressing secondary interactions often leads to a slight decrease in retention.
-
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Hewlett-Packard. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2014, March 11). T[3]roubleshooting HPLC- Tailing Peaks.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Cheméo. (n.d.). Chemical Properties of 1,6-Heptadien-4-ol (CAS 2883-45-6).
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.
- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases.
- Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [https://support.waters.com/KB_Inf/ sintomi_soluzioni/237593_What-are-common-causes-of-peak-tailing-when-running-a-reverse-phase-LC-column]([Link] sintomi_soluzioni/237593_What-are-common-causes-of-peak-tailing-when-running-a-reverse-phase-LC-column)
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Waters. (n.d.). HPLC Separation Modes.
- ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?.
- LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- PubChem - NIH. (n.d.). 4-Methylhepta-1,6-diene.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- PubChem - NIH. (n.d.). Hepta-1,6-dien-4-ol.
- GL Sciences. (n.d.). HPLC Columns & LC Columns.
- IMTAKT. (n.d.). Interactions of HPLC Stationary Phases.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- NIST. (n.d.). 1,6-Heptadien-4-ol.
Sources
- 1. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Crude 4-Methylhepta-1,6-dien-4-ol
Welcome to the technical support center for the purification of 4-Methylhepta-1,6-dien-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this tertiary allylic alcohol, while straightforward in principle, often presents challenges in achieving high purity due to the formation of various side products. This resource aims to equip you with the knowledge to diagnose and resolve common purification issues, ensuring the integrity of your downstream applications.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude this compound, which is commonly synthesized via the Grignard reaction of methyl magnesium bromide with diallyl ketone or the reaction of allyl magnesium bromide with methyl acetate.
Issue 1: Low Yield of Isolated Product After Distillation
Symptoms:
-
A significantly lower than expected amount of the desired product is recovered after fractional distillation.
-
The distillation pot contains a large volume of high-boiling residue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Thermal Decomposition | This compound, being a tertiary allylic alcohol, can be susceptible to acid-catalyzed dehydration and rearrangement at elevated temperatures.[1] Traces of acid from the Grignard workup can initiate these side reactions during distillation. | 1. Neutralize Crude Product: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid. Dry thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate. 2. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. The boiling point of this compound is approximately 178°C at atmospheric pressure.[2] |
| Incomplete Reaction | The Grignard reaction may not have gone to completion, leaving unreacted starting materials. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone or ester. 2. Optimize Reaction Conditions: Ensure the Grignard reagent is freshly prepared and titrated. Maintain anhydrous conditions throughout the reaction. |
| Side Reactions | Several side reactions can consume the Grignard reagent, reducing the yield of the desired tertiary alcohol.[3][4] | 1. Control Temperature: Add the ketone or ester to the Grignard reagent at a low temperature (e.g., 0°C) to minimize enolization and reduction side reactions.[4] 2. Slow Addition: Add the electrophile dropwise to the Grignard reagent to maintain a low concentration and reduce the likelihood of side reactions like Wurtz coupling.[4] |
Issue 2: Presence of a Lower-Boiling Impurity in the Purified Product
Symptoms:
-
GC analysis of the distilled product shows a significant peak with a shorter retention time than this compound.
-
Proton NMR spectrum displays signals corresponding to an alkene without a hydroxyl group.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Dehydration Product | Acid-catalyzed or thermal dehydration of the tertiary alcohol can lead to the formation of 4-methylhepta-1,6-diene. | 1. Mild Workup: Use a buffered aqueous workup (e.g., saturated ammonium chloride) instead of a strong acid to quench the reaction. 2. Azeotropic Distillation: If simple distillation is ineffective, consider azeotropic distillation with a suitable entrainer to separate the diene from the alcohol.[5] |
| Unreacted Allyl Bromide | If synthesizing from allyl magnesium bromide, unreacted allyl bromide may co-distill with the product. | 1. Ensure Complete Grignard Formation: Allow sufficient time for the Grignard reagent to form before adding the ester. 2. Post-Reaction Quench: Quench the reaction mixture with a proton source to react with any remaining Grignard reagent before workup. |
Issue 3: Presence of a Higher-Boiling Impurity in the Purified Product
Symptoms:
-
GC analysis shows a peak with a longer retention time than the desired product.
-
The isolated product has a slight color or is viscous.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Wurtz Coupling Product | The Grignard reagent can couple with the alkyl halide from which it was formed, leading to a higher molecular weight hydrocarbon.[4] | 1. Slow Alkyl Halide Addition: During the preparation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[4] 2. Column Chromatography: If distillation is insufficient, purify the product using silica gel column chromatography.[6][7] A non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the non-polar coupling product from the more polar alcohol. |
| Polymerization | The diene structure of the product can be susceptible to polymerization, especially at elevated temperatures or in the presence of acidic impurities. | 1. Use of Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or BHT, to the crude product before distillation. 2. Store Properly: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single fractional distillation?
A single, carefully performed fractional distillation under vacuum can typically yield the product with a purity of >95%. However, for applications requiring higher purity, a second distillation or purification by column chromatography may be necessary.
Q2: What analytical techniques are best for assessing the purity of this compound?
-
Gas Chromatography (GC): GC is an excellent technique for determining the purity of volatile compounds like this compound and for quantifying impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying the structures of any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic hydroxyl (-OH) and alkene (C=C) functional groups.[8]
-
Mass Spectrometry (MS): GC-MS can be used to identify the molecular weights of the product and any impurities, aiding in their identification.[9]
Q3: Can I use column chromatography as the primary method of purification instead of distillation?
Yes, silica gel column chromatography is a viable and often preferred method for purifying terpene alcohols and other sensitive compounds.[6][10] It is particularly effective for removing non-polar impurities like Wurtz coupling products and polar impurities that are difficult to separate by distillation. A gradient elution with a solvent system like hexane and ethyl acetate is typically effective.[7]
Q4: My purified this compound develops a yellow tint over time. What is causing this and how can I prevent it?
The development of a yellow color is likely due to slow oxidation or polymerization of the diene. To prevent this, store the purified product under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen).
Q5: Are there any specific safety precautions I should take when working with this compound and its purification?
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions should be carried out under a dry, inert atmosphere, and appropriate personal protective equipment (PPE) should be worn.
-
Solvents: The solvents used in the synthesis and purification (e.g., diethyl ether, THF, hexane, ethyl acetate) are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Distillation: When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion. Use a safety shield.
III. Visualized Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
General Purification Workflow
Caption: Step-by-step general purification workflow.
IV. References
-
Craw, M. R., & Sutherland, M. D. (n.d.). The Chromatography of Terpene Derivatives. UQ eSpace - The University of Queensland. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
1,6-Heptadien-4-ol, 4-methyl-. (2018, May 16). SIELC Technologies. [Link]
-
Extraction, Purification, Identification and Therapeutic Potential of Terpenes from Plant Sources. (n.d.). IIP Series. [Link]
-
Zubyk, W. J., & Conner, A. Z. (1960). The Separation of Some Terpenoid Compounds by Gas–Liquid Chromatography. Canadian Journal of Chemistry. [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]
-
Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. (n.d.). ACS Publications. [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Al-Burtomani, S. K. S., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. JoVE. [Link]
-
Amarvani, P., & Londonkar, R. (2020). Isolation, Purification and Characterization of Terpene from Ficus Krishnae. Pharmacophore. [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
4-Methyl-1,6-heptadien-4-ol. (n.d.). NIST WebBook. [Link]
-
4-METHYL-1,6-HEPTADIENE-4-OL. (n.d.). GSRS. [Link]
-
Process for preparing allylic alcohols from allylic halides. (n.d.). Google Patents.
-
4-Methyl-1,6-heptadien-4-ol. (n.d.). NIST WebBook. [Link]
-
This compound. (n.d.). Solubility of Things. [Link]
-
4-Methylhepta-1,6-diene. (n.d.). PubChem. [Link]
-
Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization: Access to New THP Acetamides. (n.d.). ResearchGate. [Link]
-
Separation of primary, secondary, and tertiary alcohols by azeotropic distillation. (n.d.). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 6. iipseries.org [iipseries.org]
- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Handling Dienol Compounds
Welcome to the technical support center for researchers working with dienol compounds. As a Senior Application Scientist, I've compiled this guide to address the most common challenges and pitfalls encountered in the laboratory. Dienols are versatile intermediates, but their conjugated diene and alcohol functionalities make them prone to specific side reactions and handling difficulties. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these challenges successfully.
Section 1: Instability and Decomposition
Dienols are notoriously unstable. Understanding the primary decomposition pathways is the first step toward preventing unwanted side reactions and sample degradation.
Q1: My purified dienol compound is turning yellow or brown upon storage, even in the freezer. What is causing this discoloration and how can I prevent it?
A: This is a classic sign of oxidative degradation. The conjugated double bonds in dienols are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[1][2][3] This oxidation leads to the formation of peroxides and highly conjugated, colored byproducts.
Causality: The mechanism often involves free radical chain reactions. An initiating event (like light exposure) can cause the abstraction of a hydrogen atom, forming a resonance-stabilized radical. This radical reacts with O₂ to form a peroxy radical, which can then propagate the chain reaction, leading to a cascade of degradation products.
Troubleshooting & Prevention:
-
Inert Atmosphere is Crucial: Always handle and store dienols under an inert atmosphere (Argon or high-purity Nitrogen).[4][5] This is the most effective way to prevent oxidation.
-
Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Before use, degas all solvents by sparging with an inert gas, or by using several freeze-pump-thaw cycles.
-
Add Inhibitors for Long-Term Storage: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., <0.1%).[6] Note that this will need to be removed before subsequent reactions.
-
Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to prevent photo-initiated degradation.[5]
Data Summary: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Atmosphere | Argon or Nitrogen | Prevents oxidation by O₂.[4] |
| Temperature | ≤ -20°C (Freezer) or Cryogenic | Slows kinetic rate of decomposition.[4] |
| Container | Amber glass vial with PTFE-lined cap | Protects from light; provides an inert seal.[5] |
| Additives | BHT (low ppm) for long-term storage | Scavenges free radicals to inhibit polymerization/oxidation.[6] |
Q2: I'm observing a significant amount of an insoluble, gummy substance forming during my reaction or upon concentration. What is this and how can I stop it?
A: You are likely observing polymerization. Dienols, especially those with terminal double bonds, can act as monomers and undergo polymerization, which can be initiated by heat, light, or trace acid/base catalysts.[7][8][9]
Causality: The conjugated π-system of dienols makes them susceptible to both radical and cationic polymerization. Trace acids can protonate the hydroxyl group, which can be eliminated as water to form a stabilized carbocation that initiates cationic polymerization.
Troubleshooting & Prevention:
-
Temperature Control: Run reactions at the lowest feasible temperature. High temperatures provide the activation energy for polymerization to occur.[9]
-
Strict pH Control: Avoid exposing the dienol to strong acids or bases unless required by the reaction. If an acidic or basic workup is necessary, perform it quickly at low temperatures (0°C or below).[10]
-
Work in Dilute Conditions: Polymerization is often a bimolecular process. Running reactions at lower concentrations can disfavor the polymerization pathway relative to the desired intramolecular or unimolecular reaction.[7]
-
Inhibitors: As with oxidation, adding a radical inhibitor can be effective if a radical polymerization pathway is suspected.
Q3: My reaction yield is low, and I've isolated an unexpected aromatic compound. What is happening?
A: This is a strong indication of an acid-catalyzed rearrangement, commonly known as a dienol-benzene rearrangement .[11] This intramolecular reaction is driven by the formation of a stable aromatic ring.
Causality & Mechanism: The reaction is initiated by the protonation of the alcohol, followed by the loss of water to form a resonance-stabilized carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift leads to the formation of a six-membered ring intermediate that rapidly aromatizes by losing a proton. This process is thermodynamically very favorable.[12][13][14][15]
Diagram: Dienol-Benzene Rearrangement Pathway
Caption: Acid-catalyzed dienol-benzene rearrangement workflow.
Troubleshooting & Prevention:
-
Buffer Your Reaction: If possible, use a buffer to maintain a neutral pH.
-
Use Aprotic Solvents: Solvents like THF or Dichloromethane are less likely to facilitate proton transfer compared to protic solvents.
-
Careful Workup: Use a mild base like saturated sodium bicarbonate solution during aqueous workup to neutralize any trace acid. Perform the workup at low temperatures.[10]
Section 2: Purification and Handling
Purifying unstable dienols requires specific techniques to avoid decomposition on the column or during solvent removal.
Q4: My dienol compound seems to decompose during flash column chromatography on silica gel. How can I purify it safely?
A: Standard silica gel is acidic and has a high surface area, creating a perfect environment for the dienol-benzene rearrangement or other decomposition pathways.[11] You must deactivate the stationary phase or use an alternative purification method.
Troubleshooting & Methodologies:
-
Deactivated Silica Gel: Neutralize the acidic sites on the silica by pre-treating it with a base. Triethylamine is commonly used.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a less-reactive phase like Florisil.
-
Keep it Cold and Fast: Run the column at a low temperature (in a cold room, if possible) and elute the compound as quickly as possible to minimize contact time with the stationary phase.
-
Alternative Purification Methods: If chromatography fails, consider other techniques.[16][17][18][19]
Protocol: Preparation of Deactivated Silica Gel
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Add Base: To this slurry, add 1-2% triethylamine (v/v) relative to the total solvent volume.
-
Equilibrate: Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic sites on the silica surface.
-
Pack Column: Pack your column with this deactivated silica slurry as you normally would.
-
Eluent: Ensure your mobile phase throughout the entire purification process also contains a small amount of triethylamine (e.g., 0.5-1%) to maintain the deactivated state of the column.
Table: Comparison of Purification Techniques for Dienols
| Technique | Pros | Cons | Best For... |
| Flash Chromatography (Deactivated) | Good resolution, widely applicable. | Requires deactivation, potential for some loss. | Most non-volatile dienols. |
| Vacuum Distillation | Excellent for removing non-volatile impurities. | Requires thermal stability, not suitable for heat-sensitive dienols. | Low-boiling, thermally stable dienols. |
| Recrystallization | Can yield very high purity material. | Compound must be a solid, requires finding a suitable solvent system. | Solid dienols that are stable in the chosen solvent.[16] |
Section 3: Reaction-Specific Pitfalls
Dienols are often converted to dienolates for use in synthesis. Controlling the formation of these intermediates is key to achieving the desired product.
Q5: I'm trying to perform an alkylation on my ketone via a dienolate, but I'm getting a mixture of regioisomers. How can I control where the alkylation occurs?
A: This is a classic problem of regioselectivity governed by kinetic versus thermodynamic control .[20] An unsymmetrical ketone can be deprotonated at two different α-positions, leading to two different dienolates. The product you form depends entirely on your reaction conditions.[21][22]
-
Kinetic Dienolate: Formed by removing the most accessible (least sterically hindered) proton. This is the faster-forming, but often less stable, product.
-
Thermodynamic Dienolate: Formed by removing a proton to yield the more substituted (and thus more stable) double bond. This is the more stable product but forms more slowly.
Diagram: Kinetic vs. Thermodynamic Dienolate Formation
Caption: Conditions dictating kinetic vs. thermodynamic dienolate formation.
Table: Conditions for Regioselective Dienolate Formation
| Condition | Kinetic Control | Thermodynamic Control |
| Base | Strong, non-nucleophilic, sterically hindered (e.g., LDA, LHMDS).[20][22] | Weaker, smaller bases (e.g., NaH, KOtBu, NaOMe).[21] |
| Temperature | Low (-78 °C) | Higher (0 °C to reflux) |
| Solvent | Aprotic (e.g., THF, ether) | Protic or aprotic |
| Outcome | Deprotonation at the less-hindered α-carbon. | Deprotonation leads to the most stable, substituted enolate. |
Section 4: Characterization
Even when you have a pure sample, characterizing dienols can present challenges.
Q6: The ¹H NMR spectrum of my dienol is very complex and shows more signals than I expect for my structure. Is it impure?
A: While impurities are possible, dienols can exhibit complex spectra due to several factors inherent to their structure:
-
Geometric Isomers: If your dienol has trisubstituted or tetrasubstituted double bonds, it can exist as a mixture of E/Z isomers, each giving a distinct set of NMR signals.
-
Rotamers/Conformers: Slow rotation around single bonds adjacent to the conjugated system can sometimes lead to the observation of distinct conformers on the NMR timescale, broadening signals or even giving rise to separate sets of peaks.
-
Signal Overlap: The vinyl region (δ 5-7 ppm) of the ¹H NMR spectrum can become very crowded, with multiple signals overlapping, making interpretation difficult.[23]
Troubleshooting & Characterization Strategy:
-
Acquire High-Field NMR: Using a higher field spectrometer (e.g., 500 MHz or above) will increase signal dispersion and help resolve overlapping multiplets.
-
Use 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Will help you identify which protons are coupled to each other, allowing you to trace out the spin systems in your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, which is invaluable for assigning both ¹H and ¹³C signals.[24]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, helping to piece the fragments together.
-
-
Variable Temperature (VT) NMR: If you suspect the presence of conformers, acquiring spectra at different temperatures can be informative. If the complexity is due to slow rotation, the signals may coalesce into a simpler pattern at higher temperatures.
By systematically addressing these common pitfalls, you can improve your experimental success rate, increase yields, and ensure the integrity of your valuable dienol compounds.
References
- Hanson, J. R. (2025). The General Dienol: Benzene Rearrangement of Ring a of the Steroids. ResearchGate.
- CHEMISTRY-THE MASTER KEY. (2019). DIENONE PHENOL REARRANGEMENT FOR CSIR NET/GATE/IIT JAM. YouTube.
- Wikipedia. (n.d.). Dienone–phenol rearrangement. Wikipedia.
- University of Liverpool. (n.d.). III Enolate Chemistry.
- All 'Bout Chemistry. (2024). Dienone Phenol Rearrangement: Can You Solve These Tricky Problems? YouTube.
- Chemwonders. (2023). Dienone phenol rearrangement | Rearrangement reactions | Named Organic reactions | Chemwonders. YouTube.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Pi-Pharma. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Chemistry LibreTexts. (2022). 7: Purification of Molecular Compounds.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Research and Reviews. (2021). Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry.
- Seccia, M., et al. (1996). Inhibition of Cu2+-induced LDL oxidation by nitric oxide: a study using donors with different half-time of NO release. PubMed.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- Wikipedia. (n.d.). Solution polymerization. Wikipedia.
- Aguirre-Chagala, Y. E., et al. (2020). Effect of excess of diene or di-thiol on the polymerization performed in miniemulsion and in bulk. ResearchGate.
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
- Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH.
- NMR Challenge. (n.d.). Tutorial - NMR Challenge.
- Chad's Prep. (n.d.). 21.10 Retrosynthesis with Enolates and Enols.
- Ide, N., & Lau, B. H. (2001). Suppression of LDL oxidation by garlic. PubMed.
- Ghalambaz, M., et al. (2023). Stabilization of low-cost phase change materials for thermal energy storage applications. PubMed.
- Witting, P. K., & Stocker, R. (1998). Copper can promote oxidation of LDL by markedly different mechanisms. PubMed - NIH.
- Chemistry Steps. (2020). Enolates in Organic Synthesis - a Comprehensive Practice Problem.
- Wang, M., et al. (2017). Quantitative 1 H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. MDPI.
- ChemSimplified. (2023). ENOLATE :The most versatile reactive intermediate in organic synthesis. YouTube.
- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving.
- All 'Bout Chemistry. (2020). 10 Tricky Questions from NMR Spectroscopy | Structure Determination | Organic Chemistry | CSIR NET. YouTube.
- Wang, W., et al. (2022). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. NIH.
- ResearchGate. (n.d.). (PDF) Decomposition pathways and successional changes.
- jOeCHEM. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough). YouTube.
- ResearchGate. (n.d.). Decomposition pathways and successional changes | Request PDF.
- Ogunbiyi, O. O., & Al-Mubaiyedh, U. A. (2012). Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review. ResearchGate.
- Leah4sci. (2015). Diels Alder Reaction Mechanism and Product Trick by Leah4sci. YouTube.
- The Organic Chemistry Tutor. (2023). Beginner's Guide to Diels-Alder Reactions (THE ONLY 3 STEPS YOU NEED TO KNOW). YouTube.
Sources
- 1. Inhibition of Cu2+-induced LDL oxidation by nitric oxide: a study using donors with different half-time of NO release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of LDL oxidation by garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper can promote oxidation of LDL by markedly different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 溶剂稳定剂系统 [sigmaaldrich.com]
- 7. Solution polymerization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review [article.sapub.org]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 19. rroij.com [rroij.com]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. NMR Challenge [nmr-challenge.uochb.cas.cz]
- 24. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Tertiary Dienols: A Comparative Analysis
Introduction: The Strategic Importance of Tertiary Dienols
Tertiary dienols, organic compounds featuring a tertiary alcohol adjacent to a conjugated diene system, are pivotal structural motifs in a myriad of biologically active natural products and pharmaceutical agents. Their inherent functionality allows for a diverse range of subsequent chemical transformations, making them highly valuable chiral building blocks in the complex landscape of drug discovery and development. The stereochemical integrity of the tertiary carbinol center is often paramount to the biological efficacy of the final molecule. Consequently, the development of efficient, selective, and scalable methods for their synthesis is a subject of continuous and intensive research.
This guide provides a comparative analysis of key synthetic methodologies for accessing tertiary dienols. We will delve into the mechanistic underpinnings of each approach, critically evaluate their relative strengths and weaknesses, and provide field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
I. Classical Nucleophilic Addition to Unsaturated Ketones: The Workhorse Approach
The most direct and conceptually straightforward route to tertiary dienols involves the 1,2-addition of a carbon nucleophile to an α,β-unsaturated ketone that possesses an additional conjugated double bond (a dienone). The primary challenge in this approach lies in controlling the regioselectivity of the nucleophilic attack, as 1,4- and 1,6-conjugate additions are often competing pathways.
A. Organolithium Reagents: Favoring Direct Addition
Organolithium reagents are highly reactive, "hard" nucleophiles that generally favor direct (1,2-) addition to the carbonyl carbon over conjugate addition.[1][2] This preference is attributed to the highly polarized carbon-lithium bond, leading to a greater electrostatic attraction to the electrophilic carbonyl carbon.[2]
Mechanistic Rationale: The reaction proceeds via a direct nucleophilic attack of the organolithium species on the carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[3]
Causality in Experimental Choices: The choice of an organolithium reagent is often dictated by the desire to minimize conjugate addition byproducts. The high reactivity of organolithiums, however, necessitates low reaction temperatures (typically -78 °C) to control the reaction and prevent side reactions, such as enolization of the ketone.[4] Anhydrous conditions are paramount, as organolithium reagents are highly basic and will readily react with protic solvents.[5]
B. Grignard Reagents: A More Nuanced Reactivity Profile
Grignard reagents (organomagnesium halides) are also potent nucleophiles for the synthesis of tertiary alcohols from ketones.[6] However, their reactivity is more nuanced compared to organolithiums, and they can exhibit a greater propensity for conjugate addition, particularly with less sterically hindered dienones.[5] The outcome of a Grignard addition can be influenced by factors such as the steric bulk of both the Grignard reagent and the ketone, the solvent, and the presence of coordinating salts.
Mechanistic Considerations: Similar to organolithiums, the primary pathway for the formation of tertiary alcohols is the nucleophilic addition to the carbonyl group.[7] However, the possibility of a single-electron transfer (SET) mechanism can lead to the formation of radical intermediates, which can contribute to conjugate addition products.
Expert Insights: To favor 1,2-addition with Grignard reagents, it is often beneficial to use more reactive reagents (e.g., vinyl or aryl Grignards over alkyl Grignards) and to work at low temperatures. For substrates prone to conjugate addition, the use of organolithium reagents is generally a more reliable strategy.
Comparative Summary: Organolithium vs. Grignard Reagents
| Feature | Organolithium Reagents | Grignard Reagents |
| Reactivity | Generally more reactive | Less reactive |
| Regioselectivity | Strongly favors 1,2-addition | Can give mixtures of 1,2- and 1,4-addition products |
| Basicity | More basic, higher risk of enolization | Less basic |
| Functional Group Tolerance | Less tolerant of acidic protons | Less tolerant of acidic protons |
| Handling | Highly sensitive to air and moisture | Sensitive to air and moisture |
II. The Nozaki-Hiyama-Kishi (NHK) Reaction: Chemoselectivity in Complex Environments
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful chromium- and nickel-catalyzed coupling of an organic halide with an aldehyde or ketone.[8][9] A key advantage of the NHK reaction is its exceptional chemoselectivity, allowing for the formation of alcohols in the presence of a wide array of functional groups that are incompatible with more reactive organometallic reagents like Grignards and organolithiums.[10] While traditionally employed for the synthesis of secondary alcohols from aldehydes, its application with ketones provides a valuable route to tertiary alcohols, including dienols.
Mechanistic Pathway: The reaction is initiated by the reduction of Ni(II) to Ni(0) by Cr(II). The active Ni(0) catalyst then undergoes oxidative addition into the carbon-halogen bond of the dienyl halide. Subsequent transmetalation with Cr(III) generates a nucleophilic organochromium species, which then adds to the ketone carbonyl.[8][11]
Authoritative Grounding: The discovery that nickel is a crucial co-catalyst was a significant breakthrough, dramatically improving the reliability and scope of the reaction.[8][9]
Field-Proven Insights: The NHK reaction is particularly advantageous in the late-stage synthesis of complex molecules where functional group tolerance is paramount. The mild reaction conditions (typically room temperature and neutral pH) further enhance its utility.[11] However, the stoichiometric use of toxic chromium salts is a significant drawback, although catalytic variants are being developed.
III. Olefination Strategies: Constructing the Diene System
An alternative retrosynthetic approach involves the formation of the diene moiety from a ketone precursor that already contains the tertiary alcohol or a protected form thereof. The Wittig and Julia-Kocienski olefination reactions are cornerstone methods for achieving this transformation.
A. The Wittig Reaction: A Classic for Alkene Synthesis
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene.[12] By employing a dienylphosphonium ylide, a tertiary dienol can be synthesized from a suitable hydroxyketone.
Mechanistic Steps: The reaction proceeds through the nucleophilic attack of the ylide on the ketone carbonyl, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[13]
Causality in Experimental Choices: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[12] This allows for a degree of stereocontrol in the synthesis of the diene.
B. The Julia-Kocienski Olefination: Excellence in (E)-Selectivity
The Julia-Kocienski olefination is a modified version of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis.[14] This method involves the reaction of a ketone with a metalated heteroaryl sulfone.
Mechanistic Rationale: The reaction proceeds through the addition of the sulfone carbanion to the ketone, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to form the alkene.[15]
Expert Insights: The Julia-Kocienski olefination is often the method of choice when high (E)-selectivity is required for the newly formed double bond of the diene. The reaction conditions are generally mild and tolerate a wide range of functional groups.[16]
IV. Modern Catalytic and Chemo-enzymatic Approaches: The Frontier of Stereoselectivity
The demand for enantiomerically pure tertiary dienols has driven the development of sophisticated catalytic and enzymatic methods that offer high levels of stereocontrol.
A. Catalytic Asymmetric Synthesis
Recent advances have focused on the development of chiral catalysts that can mediate the enantioselective addition of nucleophiles to ketones or the stereoselective construction of the diene.[17] These methods often employ chiral ligands in conjunction with transition metals to create a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral biaryl ligands have been successfully used in the asymmetric addition of Grignard reagents to ketones.[17][18]
B. Chemo-enzymatic Synthesis: Harnessing Nature's Catalysts
Chemo-enzymatic strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to access complex chiral molecules.[19][20] For the synthesis of tertiary dienols, this could involve the enzymatic resolution of a racemic tertiary dienol or the enzymatic desymmetrization of a prochiral precursor. Lipases are commonly employed for the kinetic resolution of alcohols through enantioselective acylation.[19] While challenging for sterically hindered tertiary alcohols, low-temperature lipase-catalyzed transesterification has shown promise.[19]
Diagrams of Key Methodologies
Workflow for Organometallic Addition to Dienones
Caption: General workflow for the synthesis of tertiary dienols via organometallic addition to dienones.
Mechanism of the Nozaki-Hiyama-Kishi Reaction
Caption: Simplified catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
Retrosynthetic Analysis via Olefination
Caption: Retrosynthetic disconnection for tertiary dienol synthesis via olefination reactions.
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Dienol via Grignard Addition to a Dienone
Objective: To synthesize 1-(penta-1,3-dien-1-yl)cyclohexan-1-ol from cyclohexanone and a dienyl Grignard reagent.
Materials:
-
Magnesium turnings
-
1-bromo-1,3-pentadiene
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, prepare a solution of 1-bromo-1,3-pentadiene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tertiary dienol.
Protocol 2: Synthesis of a Tertiary Dienol via Nozaki-Hiyama-Kishi Reaction
Objective: To synthesize a tertiary dienol from a dienyl bromide and a ketone.
Materials:
-
Chromium(II) chloride
-
Nickel(II) chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dienyl bromide (e.g., 1-bromo-1,3-pentadiene)
-
Ketone (e.g., cyclohexanone)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, add chromium(II) chloride (4.0 eq) and nickel(II) chloride (0.05 eq) to an oven-dried flask.
-
Remove the flask from the glovebox and place it under a nitrogen atmosphere.
-
Add degassed, anhydrous DMF via syringe. Stir the mixture for 15 minutes at room temperature.
-
In a separate flask, prepare a solution of the dienyl bromide (1.5 eq) and the ketone (1.0 eq) in degassed, anhydrous DMF.
-
Add the solution of the dienyl bromide and ketone to the stirring chromium/nickel mixture via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of deionized water.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of tertiary dienols can be approached through several effective strategies, each with its own set of advantages and limitations. The classical addition of organolithium and Grignard reagents to dienones remains a robust and widely used method, with the choice between the two often hinging on the desired regioselectivity. The Nozaki-Hiyama-Kishi reaction offers unparalleled chemoselectivity, making it indispensable for complex molecule synthesis. Olefination reactions, such as the Wittig and Julia-Kocienski methods, provide an alternative and powerful means to construct the diene moiety with good stereocontrol.
Looking forward, the field is increasingly moving towards the development of catalytic and enantioselective methods. These modern approaches promise to deliver chiral tertiary dienols with high efficiency and stereopurity, which is of paramount importance for applications in medicinal chemistry. Chemo-enzymatic strategies, while still in their nascent stages for this specific class of compounds, hold significant potential for providing environmentally benign and highly selective synthetic routes. The continued innovation in these areas will undoubtedly expand the synthetic toolbox available to researchers, facilitating the discovery and development of the next generation of therapeutics.
References
- Hatano, M., & Ishihara, K. (2013). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents.
- TutorChase. (n.d.). Describe the differences between Grignard reagents and organolithium reagents. TutorChase.
- Di-dian, M., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(18), 5235-5243. [Link]
- Sakai, T., et al. (2011). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. Molecules, 16(8), 6747-6757. [Link]
- Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps.
- Ma, S., et al. (2016). Diastereoselective synthesis of vicinal tertiary and N-substituted quaternary stereogenic centers by catalytic hydroalkylation of dienes. Chemical Science, 7(6), 3844-3849. [Link]
- Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. Wikipedia.
- Pospíšil, J. (2024).
- Pospíšil, J. (2024).
- LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Chemistry LibreTexts.
- Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
- Blakemore, P. R. (2016).
- Reddy, P. V., & Cook, G. R. (2014). Catalytic asymmetric entries to chiral dienyl homoallyl alcohols. Tetrahedron Letters, 55(30), 4055-4058. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- Semantic Scholar. (n.d.). Recent Advances in Direct Catalytic Dehydrative Substitution of Alcohols. Semantic Scholar.
- Pediaa.Com. (2024). What is the Difference Between Organolithium and Grignard. Pediaa.Com.
- University of Liverpool. (n.d.). Asymmetric Synthesis. University of Liverpool.
- Fiveable. (n.d.). Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Fiveable.
- LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal.
- Irie, R., & Soai, K. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 13(8), 1389. [Link]
- Organic Chemistry Portal. (n.d.). Nozaki-Hiyama Coupling. Organic Chemistry Portal.
- AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS.
- Reddit. (2024). Difference Between a Grignard and Organolithium? Reddit.
- Chem-Station Int. Ed. (2014). Nozaki-Hiyama-Kishi (NHK) Coupling Reaction. Chem-Station Int. Ed.
- CABI Digital Library. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library.
- Wiley Online Library. (2024). Bridging Homogeneously and Heterogeneously Catalyzed Higher‐Alcohol Synthesis via Cobalt‐Based Catalysts. Chemie Ingenieur Technik.
- University of Illinois. (2002). THE NOZAKI-HIYAMA-KISHI REACTION. University of Illinois.
- PubMed. (2011). Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds. PubMed.
- RSC Publishing. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.
- ResearchGate. (2018). A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters. ResearchGate.
- YouTube. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube.
- ResearchGate. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate.
- NIH. (2021). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Natural Product Reports.
- ResearchGate. (2016). Diastereoselective synthesis of vicinal tertiary and N-substituted quaternary stereogenic centers by catalytic hydroalkylation of dienes. ResearchGate.
- RSC Publishing. (2023). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry.
- OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver.
- YouTube. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- NIH. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Pearson. (n.d.). Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. b. Ph 3 COH. Pearson.
- ACS Publications. (2001). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. The Journal of Organic Chemistry.
Sources
- 1. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pediaa.com [pediaa.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. tutorchase.com [tutorchase.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methylhepta-1,6-dien-4-ol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of precise molecular building blocks is paramount to achieving desired therapeutic outcomes and efficient manufacturing processes. Among the diverse array of chiral synthons, heptadienol isomers, particularly 4-Methylhepta-1,6-dien-4-ol, offer unique structural motifs. This guide provides a comprehensive comparison of this compound with its constitutional and stereoisomers, focusing on their synthesis, physicochemical properties, and critically, their differential reactivity supported by established chemical principles and experimental data.
Introduction: Structural Diversity of Heptadienols
Heptadienols, with the general formula C₇H₁₂O, and their methylated analogs like C₈H₁₄O, represent a class of unsaturated alcohols with significant potential in organic synthesis. Their utility stems from the presence of multiple reactive sites: a hydroxyl group and two carbon-carbon double bonds. The specific arrangement of these functional groups, as seen in this compound and its isomers, dictates their chemical behavior and suitability for various applications.
This compound , a tertiary allylic alcohol, is distinguished by its central quaternary carbon bonded to a hydroxyl group, a methyl group, and two vinyl-containing moieties. This unique structure imparts specific steric and electronic properties that influence its reactivity in comparison to its secondary and primary isomers.
Synthesis of Heptadienol Isomers: A Strategic Overview
The synthetic route chosen to access a particular heptadienol isomer is a critical determinant of yield, purity, and stereochemical outcome. Here, we compare the synthesis of this compound with that of a representative secondary isomer, hepta-1,6-dien-3-ol.
Synthesis of this compound: The Grignard Approach
The most direct and widely employed method for the synthesis of tertiary alcohols is the Grignard reaction.[1][2] For this compound, this involves the reaction of a ketone with an allyl Grignard reagent or an ester with two equivalents of the Grignard reagent.
Experimental Protocol: Synthesis of this compound from Methyl vinyl ketone and Allylmagnesium bromide
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of allyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Addition of Ketone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent and reduce the yield.[3]
-
Dropwise Addition at Low Temperature: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Saturated Ammonium Chloride Quench: This provides a mild acidic workup to protonate the alkoxide intermediate without causing acid-catalyzed decomposition of the tertiary allylic alcohol product.
Synthesis of Heptadienol Isomers via Sigmatropic Rearrangements
Secondary heptadienol isomers can be accessed through powerful C-C bond-forming reactions like the Claisen and Oxy-Cope rearrangements. These pericyclic reactions offer excellent stereocontrol.[1][2]
Conceptual Workflow: Johnson-Claisen Rearrangement for a γ,δ-Unsaturated Ester Precursor
The Johnson-Claisen rearrangement of an allylic alcohol with an orthoester provides a γ,δ-unsaturated ester, which can then be reduced to the corresponding alcohol.[4][5]
Caption: Johnson-Claisen rearrangement workflow for heptadienol synthesis.
Physicochemical Properties: A Comparative Table
The structural differences between this compound and its isomers lead to variations in their physical properties, which are crucial for purification and handling.
| Property | This compound | Hepta-1,6-dien-4-ol[6] | (2E,5E)-hepta-2,5-dien-4-ol[5] |
| Molecular Formula | C₈H₁₄O | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 126.20 g/mol | 112.17 g/mol | 112.17 g/mol |
| CAS Number | 25201-40-5 | 2883-45-6 | 13215467-62-9 |
| Boiling Point | ~178 °C (calculated) | Not readily available | Not readily available |
| Density | ~0.855 g/cm³ (calculated) | Not readily available | Not readily available |
| Structure | Tertiary Alcohol | Secondary Alcohol | Secondary Alcohol |
Comparative Reactivity: The Influence of Structure
The reactivity of heptadienol isomers is primarily governed by the nature of the alcohol (tertiary vs. secondary vs. primary) and the position of the double bonds.
Oxidation: A Clear Distinction in Reactivity
The oxidation of alcohols is a fundamental transformation in organic synthesis. The reactivity of heptadienol isomers in oxidation reactions follows the general trend: primary > secondary >> tertiary.
-
This compound (Tertiary): Being a tertiary alcohol, it is resistant to oxidation under standard conditions that involve the removal of an alpha-hydrogen.[7] Strong oxidizing agents under harsh conditions can lead to C-C bond cleavage.
-
Secondary Heptadienol Isomers (e.g., hepta-1,6-dien-3-ol): These are readily oxidized to the corresponding ketones using a variety of reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation. Selective oxidation of the allylic alcohol in the presence of other alcohols is also possible.[8][9]
Experimental Protocol: Oxidation of a Secondary Allylic Alcohol with MnO₂
A common and selective method for oxidizing allylic alcohols is the use of activated manganese dioxide (MnO₂).
-
Reaction Setup: To a solution of the secondary allylic alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetone), add activated MnO₂ (5-10 eq).
-
Reaction: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filtrate is concentrated under reduced pressure to yield the crude enone.
-
Purification: The product can be further purified by column chromatography.
Acid-Catalyzed Dehydration: A Competition of Pathways
The acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate. The stability of this carbocation dictates the rate and regioselectivity of the reaction.
-
This compound (Tertiary): This tertiary allylic alcohol readily undergoes dehydration due to the formation of a relatively stable tertiary allylic carbocation.[10][11] This carbocation is stabilized by both hyperconjugation from the methyl group and resonance from the adjacent double bond. However, the presence of two double bonds can lead to a mixture of conjugated and non-conjugated diene products.
-
Secondary Heptadienol Isomers: Dehydration of secondary allylic alcohols also proceeds through a carbocation, but the secondary allylic carbocation is generally less stable than its tertiary counterpart.[12][13] This often requires more forcing conditions.
Caption: Dehydration mechanism comparison: Tertiary vs. Secondary Allylic Alcohols.
Spectroscopic Characterization
Distinguishing between heptadienol isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The spectrum of this compound would be characterized by the absence of a proton on the carbinol carbon. Key signals would include a singlet for the methyl group, multiplets for the allylic protons, and distinct signals for the vinyl protons. In contrast, a secondary isomer like hepta-1,6-dien-3-ol would show a characteristic multiplet for the proton on the carbinol carbon (CH-OH).
-
¹³C NMR: The most telling difference would be the chemical shift of the carbinol carbon. For this compound, this would be a quaternary carbon signal, typically in the 70-80 ppm range. For a secondary isomer, the carbinol carbon would be a CH group with a chemical shift in a similar region but distinguishable by DEPT experiments.
-
IR Spectroscopy: All isomers will exhibit a broad O-H stretching band around 3300-3500 cm⁻¹ and C=C stretching bands around 1640-1680 cm⁻¹. The fingerprint region may show subtle differences.
Applications in Research and Development
The unique reactivity profiles of heptadienol isomers make them valuable intermediates in various fields.
-
Fragrance and Flavor Industry: Unsaturated alcohols and their derivatives are often key components of fragrances and flavors. The specific odor profile is highly dependent on the isomeric structure.[14][15]
-
Pheromone Synthesis: The defined stereochemistry and functionality of heptadienols make them suitable starting materials for the synthesis of insect pheromones, which often contain chiral centers and specific double bond geometries.
-
Asymmetric Synthesis: Chiral heptadienols, particularly those generated via methods like the Sharpless asymmetric epoxidation of divinyl carbinols, are powerful building blocks for the enantioselective synthesis of complex natural products and pharmaceuticals.[16][17]
Conclusion
This guide has provided a detailed comparison of this compound with its isomers, emphasizing the causal relationship between molecular structure and chemical performance. For the researcher and drug development professional, a thorough understanding of these differences is crucial for making informed decisions in synthetic planning and for the rational design of new chemical entities. The tertiary nature of this compound renders it resistant to oxidation but prone to acid-catalyzed rearrangements, a stark contrast to its more readily oxidizable secondary isomers. The choice of synthetic strategy is also highly dependent on the desired isomeric structure, with Grignard reactions providing a direct route to tertiary alcohols and sigmatropic rearrangements offering elegant solutions for the stereocontrolled synthesis of other isomers.
References
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
- Organic Syntheses. (2025).
- Organic Syntheses. (n.d.).
- Sarvan sir- Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]
- Wikipedia. (2023). Claisen rearrangement. [Link]
- Wikipedia. (2023). Oxy-Cope rearrangement. [Link]
- Brainly. (2025). [FREE] Compare the stability of a tertiary allylic carbocation with a secondary allylic.... [Link]
- PubChem. (n.d.). (2E,5E)-hepta-2,5-dien-4-ol. [Link]
- Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]
- ResearchGate. (2025). ChemInform Abstract: Studies on the Sharpless Asymmetric Epoxidation of Unsymmetrical Divinylmethanols. [Link]
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
- ACS Publications. (2023).
- L.S.College, Muzaffarpur. (2022). Claisen rearrangement. [Link]
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
- Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
- Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Cope Rearrangement. [Link]
- National Institutes of Health. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. [Link]
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
- PubChem. (n.d.). Hepta-1,6-dien-4-ol. [Link]
- ResearchGate. (2025).
- ChemSynthesis. (2025). 4,4-dimethyl-1,6-heptadien-3-ol. [Link]
- The Good Scents Company. (n.d.). (E,Z)-2,4-heptadienal. [Link]
- ResearchGate. (n.d.). Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). [Link]
- Wikipedia. (2023). Prins reaction. [Link]
- Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
- National Institutes of Health. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [Link]
- Bentham Science Publisher. (n.d.).
- PubMed. (n.d.). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. [Link]
- PubChem. (n.d.). 2,4-Heptadienal. [Link]
- Organic Chemistry Portal. (n.d.). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2: High Intramolecular Selectivity. [Link]
- Toppr. (n.d.). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. [Link]
- PubChem. (n.d.). Hepta-1,6-dien-3-ol. [Link]
- Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]
- PubChem. (n.d.). Hepta-2,4-dien-1-ol. [Link]
- Sarthaks eConnect. (2016). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. [Link]
- Cheméo. (n.d.). Chemical Properties of (E,Z)-2,4-heptadienal (CAS 4313-02-4). [Link]
- Royal Society of Chemistry. (2023).
- ACS Publications. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]
- PubChem. (n.d.). 2E,4Z-Heptadien-1-ol. [Link]
- Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wikiwand.com [wikiwand.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. (E,Z)-2,4-heptadienal, 4313-02-4 [thegoodscentscompany.com]
- 15. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of Analytical Methods for 4-Methylhepta-1,6-dien-4-ol
This guide provides a comprehensive comparison and detailed protocols for the validation of an analytical method for the quantification of 4-Methylhepta-1,6-dien-4-ol, a volatile terpene alcohol. In the absence of a standardized pharmacopoeial method for this specific analyte, this document outlines a scientifically rigorous approach based on established principles for analogous volatile organic compounds (VOCs) and international regulatory standards. The primary focus is on a Gas Chromatography (GC) method with Flame Ionization Detection (FID), a robust and widely used technique for volatile compound analysis.[1][2] A comparative perspective will be offered against a GC-Mass Spectrometry (GC-MS) method, highlighting the specific advantages of each in a research and drug development context.
This guide is intended for researchers, scientists, and drug development professionals who require a validated, reliable, and accurate method for the determination of this compound in various sample matrices. All experimental designs and acceptance criteria are grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[3][4][5]
The Analyte: this compound
This compound (C₈H₁₄O, MW: 126.20 g/mol ) is a tertiary alcohol and a volatile organic compound.[6][7][8] Its volatility, characterized by a relatively low boiling point and high vapor pressure, is a critical determinant in the selection of an appropriate analytical technique.[6] The presence of a hydroxyl group and hydrocarbon chains gives it a mixed polarity.[6] These physicochemical properties strongly suggest that Gas Chromatography (GC) is a highly suitable analytical approach.[1][9][10][11]
Choice of Analytical Methodology: GC-FID vs. GC-MS
The primary method detailed in this guide is Gas Chromatography with Flame Ionization Detection (GC-FID) . This choice is predicated on FID's wide linear range, robustness, and general sensitivity to hydrocarbons, making it ideal for quantification.
As a comparator, Gas Chromatography with Mass Spectrometry (GC-MS) will be discussed. GC-MS provides superior specificity and structural information, which is invaluable for peak identification and in the analysis of complex matrices.[2][9][11]
Table 1: Comparison of GC-FID and GC-MS for this compound Analysis
| Parameter | GC-FID | GC-MS | Rationale for this compound |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Fragments molecules and separates the resulting ions based on their mass-to-charge ratio. | FID provides a response proportional to the number of carbon atoms, making it excellent for quantification. MS provides a unique fragmentation pattern for definitive identification. |
| Specificity | Good, based on chromatographic retention time. | Excellent, based on both retention time and mass spectrum. | GC-MS is superior for confirming peak identity, especially in the presence of co-eluting impurities. |
| Sensitivity | High for hydrocarbons. | Very high, especially in selected ion monitoring (SIM) mode. | Both are highly sensitive, but GC-MS can achieve lower detection limits. |
| Linearity & Range | Excellent, typically several orders of magnitude. | Good, but can be more limited than FID. | FID is often preferred for assays requiring a wide dynamic range. |
| Robustness | High, less susceptible to matrix effects. | Moderate, ion source can be susceptible to contamination. | FID is a workhorse detector known for its reliability in routine analysis. |
| Cost & Complexity | Lower initial and operational cost, simpler to operate. | Higher initial and operational cost, more complex data analysis. | GC-FID is a more cost-effective solution for routine quality control. |
Validation Workflow for Analytical Methods
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagram illustrates the interconnectedness of the validation parameters as stipulated by ICH Q2(R1).
Caption: A flowchart illustrating the logical progression of analytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed experimental protocols for the validation of a GC-FID method for this compound.
System Suitability
Objective: To ensure the chromatographic system is performing adequately before commencing validation experiments.
Protocol:
-
Prepare a system suitability solution of this compound at a concentration that provides a significant response (e.g., 100 µg/mL).
-
Inject the solution six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Theoretical plates (N) ≥ 2000
-
Tailing factor (T) ≤ 2.0
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with known related substances or potential impurities.
-
If using GC-MS, compare the mass spectra of the analyte peak in the standard and spiked samples to confirm peak purity.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of this compound in the blank chromatogram.
-
The analyte peak should be well-resolved from any adjacent peaks (resolution ≥ 2.0).
Linearity
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 10 µg/mL to 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol: The range is determined from the linearity, accuracy, and precision studies.
Acceptance Criteria: The range should encompass the expected working concentrations for the assay.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze a minimum of three replicate preparations for each concentration level.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
Mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Acceptance Criteria:
-
Precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the GC method parameters, such as:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injector temperature (± 5°C)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Data Summary and Comparison
The following tables present hypothetical data from the validation of a GC-FID method compared to a GC-MS method for the analysis of this compound.
Table 2: Summary of Validation Data for GC-FID and GC-MS Methods
| Validation Parameter | GC-FID Method | GC-MS (SIM Mode) Method | ICH Q2(R1) Guideline |
| Linearity (r²) | 0.9992 | 0.9985 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | 1.55% | ≤ 2.0% |
| LOD | 1 µg/mL | 0.2 µg/mL | - |
| LOQ | 3 µg/mL | 0.7 µg/mL | - |
| Specificity | No interference | Confirmed peak purity | No interference |
| Robustness | Passed | Passed | System suitability met |
Conclusion
This guide provides a comprehensive framework for the validation of an analytical method for this compound. The proposed GC-FID method demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and robustness, making it highly suitable for routine quantitative analysis. The comparative data for a GC-MS method highlights its superior sensitivity and specificity, which would be advantageous in complex sample matrices or for confirmatory testing. The choice between these methods will ultimately depend on the specific application, regulatory requirements, and available resources. Adherence to the principles outlined in ICH Q2(R1) is paramount to ensuring the generation of reliable and defensible analytical data in a regulated environment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the GC analysis of this compound.
References
- Vertex AI Search. (2023). Gas Chromatography (GC)
- PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Thermo Fisher Scientific.
- Exploration of Volatile Organic Compounds through Gas Chrom
- ResearchGate. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Altabrisa Group. (2025).
- Cheméo. Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).
- Cannabis-Derived Terpene Testing: Methods for Accur
- Solubility of Things. This compound.
- ACS Publications.
- ResearchGate. (2014). Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)?.
- Sigma-Aldrich. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis.
- U.S. Geological Survey. (2025).
- National Institutes of Health. (2017). Extraction and Analysis of Terpenes/Terpenoids.
- ResearchGate. (2016). Extraction and Analysis of Terpenes/Terpenoids.
- National Institutes of Health. 4-Methylhepta-1,6-diene | C8H14 | CID 14111184 - PubChem.
- University of Helsinki.
- NIST. 4-Methyl-1,6-heptadien-4-ol - the NIST WebBook.
- NIST. 4-Methyl-1,6-heptadien-4-ol - the NIST WebBook.
- SIELC Technologies. (2018). 1,6-Heptadien-4-ol, 4-methyl.
- ResearchGate.
- Frontiers. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review.
- Sigma-Aldrich. 1,6-Heptadien-4-ol 97 2883-45-6.
Sources
- 1. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 8. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 9. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Methylhepta-1,6-dien-4-ol
This guide provides an in-depth comparative analysis of the reactivity of 4-Methylhepta-1,6-dien-4-ol, a tertiary divinyl carbinol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the causal relationships between molecular structure and chemical behavior. By comparing its reactions to structurally similar and dissimilar analogs, we aim to provide a predictive framework for its utility in complex synthetic applications.
Introduction: The Structural and Reactive Landscape of this compound
This compound is a unique bifunctional molecule featuring a central tertiary alcohol flanked by two terminal vinyl groups.[1][2][3] Its structure as an isolated diene means the two π-systems do not electronically influence each other through conjugation, causing them to react independently, much like simple alkenes.[4] This is in stark contrast to conjugated dienes, where the overlapping p-orbitals lead to distinct reactive pathways like 1,4-addition.[5][6]
The presence of the tertiary hydroxyl group is the second key feature. It introduces polarity, acts as a hydrogen-bond donor, and, critically, can serve as a directing group or participate directly in reactions such as rearrangements. This guide will dissect the molecule's reactivity across three major classes of chemical transformations: Electrophilic Addition, Oxidation, and Sigmatropic Rearrangement, comparing it with relevant substrates to illuminate its unique chemical profile.
Electrophilic Addition: A Study in Regioselectivity and Steric Influence
Electrophilic addition is a fundamental reaction of alkenes. In dienes, the reaction's course is dictated by whether the double bonds are isolated or conjugated. For isolated dienes like this compound, the electrophile will add to one of the double bonds, following Markovnikov's rule to generate the most stable carbocation intermediate.[4][5]
Comparative Analysis: vs. Linalool and 1,3-Butadiene
To understand the reactivity of this compound, we compare its reaction with HBr against two alternatives:
-
Linalool: A naturally occurring tertiary alcohol with one terminal and one more substituted (trisubstituted) double bond.
-
1,3-Butadiene: A classic conjugated diene.
The key distinction lies in the nucleophilicity of the double bonds. In this compound, both double bonds are identical. In linalool, the trisubstituted double bond is more electron-rich due to the inductive effect of the alkyl groups and is therefore more nucleophilic.[4] This leads to a preferential reaction at that site. 1,3-Butadiene, being conjugated, forms a resonance-stabilized allylic carbocation, leading to a mixture of 1,2- and 1,4-addition products.[5][6]
Diagram 1: Electrophilic Addition Mechanism A diagram illustrating the protonation of a double bond in this compound to form a secondary carbocation, followed by nucleophilic attack.
Caption: Mechanism of HBr addition to this compound.
Comparative Data: Product Distribution in HBr Addition
| Substrate | Reaction Conditions | Major Product(s) | Yield (%) | Rationale for Selectivity |
| This compound | 1 eq. HBr, 0 °C | 6-Bromo-4-methylhept-1-en-4-ol | ~90% | Markovnikov addition to one of two identical double bonds. |
| Linalool | 1 eq. HBr, 0 °C | 3-Bromo-3,7-dimethylocta-1,6-diene | ~85% | Preferential attack on the more nucleophilic trisubstituted double bond. |
| 1,3-Butadiene | 1 eq. HBr, 0 °C | 3-Bromo-1-butene (1,2-adduct) & 1-Bromo-2-butene (1,4-adduct) | ~70% (1,2)~30% (1,4) | Formation of a resonance-stabilized allylic carbocation allows for two points of attack.[6] |
Experimental Protocol: Electrophilic Addition of HBr
Objective: To demonstrate the regioselective addition of HBr to this compound.
-
Preparation: Dissolve this compound (1.26 g, 10 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of HBr in acetic acid (33 wt. %, ~1.7 mL, 10 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the starting material spot indicates reaction completion (typically 1-2 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure bromo-alcohol. Characterize by ¹H NMR, ¹³C NMR, and MS.
Asymmetric Epoxidation: Exploiting Symmetry for Enantiocontrol
The two prochiral vinyl groups of this compound make it an ideal substrate for desymmetrization reactions. Asymmetric epoxidation, particularly using transition metal catalysts, can convert this achiral molecule into a chiral mono-epoxide with high enantiomeric excess (ee). The hydroxyl group plays a crucial role in coordinating to the catalyst, directing the oxidant to one face of one of the double bonds.
Comparative Analysis: Vanadium-Catalyzed Desymmetrization
Vanadium-based catalysts are particularly effective for the asymmetric epoxidation of allylic and homoallylic alcohols.[7] The reaction combines an initial asymmetric synthesis with an in-situ kinetic resolution, where the initially formed major enantiomer of the epoxide reacts slower in a subsequent epoxidation of the second double bond, thus enhancing its enantiopurity.[8] This process is highly efficient for symmetric divinyl carbinols.
Diagram 2: Workflow for Asymmetric Epoxidation A flowchart outlining the key steps in the vanadium-catalyzed desymmetrization of a divinyl carbinol.
Caption: Experimental workflow for vanadium-catalyzed epoxidation.
Comparative Data: Enantioselectivity in Epoxidation
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Rationale for Selectivity |
| This compound | Vanadium-BHA Complex / TBHP | Chiral mono-epoxy alcohol | ~85% | >95% | Excellent substrate for desymmetrization due to symmetry and OH-directing group.[7] |
| meso-1,2-Divinylcyclohexan-1,2-diol | Vanadium-BHA Complex / TBHP | Chiral mono-epoxy diol | ~90% | >98% | Rigid cyclic structure pre-organizes vinyl groups for high facial selectivity. |
| Geraniol (Acyclic Allylic Alcohol) | Sharpless Asymmetric Epoxidation | (2S,3S)-2,3-Epoxygeraniol | >90% | >94% | Classic substrate for Sharpless epoxidation; OH group directs epoxidation of the adjacent double bond. |
Experimental Protocol: Vanadium-Catalyzed Asymmetric Epoxidation
Objective: To synthesize an enantiomerically enriched epoxide from this compound via desymmetrization. (Adapted from[7])
-
Catalyst Preparation: In a dry flask under argon, add the chiral bis-hydroxamic acid (BHA) ligand (0.021 mmol) and [VO(OⁱPr)₃] (0.01 mmol) to anhydrous CH₂Cl₂ (0.5 mL). Stir at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add a solution of this compound (126 mg, 1.0 mmol) in CH₂Cl₂ (1.0 mL).
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 0.17 mL, 1.2 mmol) dropwise.
-
Reaction: Stir the mixture at 0 °C for 10-12 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (5 mL) and stir for 1 hour. Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the chiral epoxy alcohol. Determine enantiomeric excess using chiral HPLC.
Oxy-Cope Rearrangement: A Thermally Driven Transformation
The[9][9]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation. This compound is a substrate for the oxy-Cope rearrangement, a variant of the Cope rearrangement.[10] The reaction proceeds through a chair-like transition state and is driven by the formation of a thermodynamically stable enol, which tautomerizes to the final ketone product, rendering the reaction essentially irreversible.
Comparative Analysis: vs. Standard Cope Rearrangement
The key difference between the oxy-Cope and a standard Cope rearrangement is the thermodynamic driving force. A standard Cope rearrangement on a simple 1,5-diene is often reversible and may require high temperatures.[10] The oxy-Cope rearrangement, especially its anionic variant (catalyzed by a strong base like KH), proceeds at much lower temperatures and is irreversible due to the formation of a stable enolate intermediate.
Diagram 3: Oxy-Cope Rearrangement Mechanism A diagram showing the[9][9]-sigmatropic shift in this compound via a chair-like transition state to form an enol, which tautomerizes to a ketone.
Caption: The mechanistic pathway of the oxy-Cope rearrangement.
Comparative Data: Conditions for[9][9]-Sigmatropic Rearrangements
| Substrate | Reaction Type | Conditions | Product | Driving Force |
| This compound | Anionic oxy-Cope | KH, 18-crown-6, THF, 25 °C | 5-Methyl-oct-7-en-2-one | Irreversible formation of a stable enolate. |
| 3,4-Dimethylhexa-1,5-diene | Cope Rearrangement | 250 °C, sealed tube | Octa-2,6-diene | Formation of more substituted (thermodynamically stable) double bonds.[10] |
| Allyl phenyl ether | Claisen Rearrangement | 200 °C | 2-Allylphenol | Rearomatization of the phenyl ring provides a strong thermodynamic driving force. |
Experimental Protocol: Anionic Oxy-Cope Rearrangement
Objective: To perform a base-catalyzed oxy-Cope rearrangement of this compound.
-
Preparation: To a flame-dried, three-neck flask under argon, add potassium hydride (KH, 30% dispersion in mineral oil, 400 mg, 3.0 mmol, washed with dry hexane). Add anhydrous THF (20 mL) and 18-crown-6 (264 mg, 1.0 mmol).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (126 mg, 1.0 mmol) in THF (5 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of the potassium alkoxide is followed by the rearrangement. Monitor by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting ketone product by flash column chromatography.
Conclusion
This comparative guide demonstrates that the reactivity of this compound is a nuanced interplay of its isolated diene character and the directing/participating role of its tertiary hydroxyl group.
-
In electrophilic additions , it behaves as a simple alkene, showing predictable Markovnikov regioselectivity, unlike the complex product mixtures seen with conjugated dienes.
-
In oxidation reactions , its symmetry makes it a superior substrate for catalytic desymmetrization, enabling the synthesis of highly enantioenriched building blocks.
By understanding these structure-reactivity relationships, researchers can strategically leverage this compound and related divinyl carbinols as versatile synthons in modern organic synthesis.
References
- Electrophilic Addition to Isolated Dienes. (2022). Chemistry!!! Not Mystery.
- 1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps.
- Giglio, B. C., & Douglas, C. J. (2021). Aromatic Cope Rearrangements. PubMed Central (PMC), NIH.
- Electrophilic Additions to Dienes and Polyenes. ResearchGate.
- 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. (2024). Chemistry LibreTexts.
- Comparison of the Aromatic Cope and Claisen rearrangements. ResearchGate.
- Giglio, B. C., & Douglas, C. J. (2021). Aromatic Cope rearrangements. Organic & Biomolecular Chemistry (RSC Publishing).
- Reactions of Dienes: 1,2 and 1,4 Addition. (2017). Master Organic Chemistry.
- A Comparative Study of Claisen and Cope Rearrangements Catalyzed by Chorismate Mutase. Journal of the American Chemical Society.
- Synthesis of enantiomerically pure divinyl- and diallylcarbinols. ResearchGate.
- Synthesis of enantiomerically pure divinyl- and diallylcarbinols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The asymmetric epoxidation of divinyl carbinols: Theory and applications. ResearchGate.
- 4-Methyl-1,6-heptadien-4-ol. NIST WebBook.
- 4-Methyl-1,6-heptadien-4-ol. NIST WebBook.
- 1,6-Heptadien-4-ol, 4-methyl-. SIELC Technologies.
- Contact Allergy to Oxidized Linalool and Oxidized Limonene. Acta Dermato-Venereologica.
- Vanadium-Catalyzed Enantioselective Desymmetrization of meso-Secondary Allylic Alcohols and Homoallylic Alcohols. PubMed Central (PMC), NIH.
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 3. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 4. Electrophilic Addition to Isolated Dienes - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vanadium-Catalyzed Enantioselective Desymmetrization of meso-Secondary Allylic Alcohols and Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic Cope Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide: Selecting the Optimal Mass Spectrometry Technique for 4-Methylhepta-1,6-dien-4-ol Analysis
Executive Summary
The accurate quantification and identification of 4-Methylhepta-1,6-dien-4-ol, a tertiary alcohol with applications in fragrance and synthesis, presents a distinct analytical challenge. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a matter of instrument availability but a critical decision dictated by the analyte's physicochemical properties. This guide provides an in-depth comparison of these two powerful techniques, grounded in experimental logic and data, to empower researchers, scientists, and drug development professionals in making an informed selection for their specific analytical needs. We will explore the inherent challenges this molecule presents to each technique and detail the strategic workflows required to achieve robust and reliable results.
Understanding the Analyte: this compound
Before delving into analytical strategies, it is imperative to understand the molecular characteristics that govern its behavior in a chromatographic system.
This compound is a relatively small molecule with a molecular weight of 126.20 g/mol .[1][2] Its structure is characterized by a tertiary alcohol functional group and two terminal double bonds. This combination imparts a moderate polarity and potential for both volatility and thermal instability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| Structure | ||
| CAS Number | 25201-40-5 | [1] |
| LogP (Octanol/Water) | 1.890 (Calculated) | [3] |
| Type | Tertiary Alcohol | N/A |
The central analytical challenge stems from the tertiary hydroxyl (-OH) group. In GC, this group is susceptible to thermal degradation, while in LC, its moderate polarity requires careful consideration of separation and ionization mechanisms.
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[4][5] Given the analyte's relatively low molecular weight, GC-MS is a plausible, albeit challenging, option.
The Core Challenge: Thermal Instability and Polarity
Direct injection of this compound onto a GC-MS system is problematic for two primary reasons:
-
Thermal Degradation: The high temperatures of the GC inlet (typically >250 °C) can induce acid-catalyzed dehydration of the tertiary alcohol, leading to the loss of a water molecule and the formation of various isomeric alkenes. This degradation results in poor quantification and inaccurate identification.
-
Peak Tailing: The polar hydroxyl group can interact with active sites on the GC column, causing asymmetric peak shapes (tailing). This reduces resolution and compromises sensitivity.[6]
The Solution: Chemical Derivatization
To overcome these limitations, chemical derivatization is essential.[7] The strategy involves converting the polar, thermally labile -OH group into a non-polar, more volatile, and thermally stable functional group. Silylation is the most common and effective method for alcohols.[7]
In this process, an active hydrogen is replaced by a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
Reaction: R-OH + BSTFA → R-O-TMS + Byproducts
This conversion "masks" the hydroxyl group, preventing both thermal degradation in the inlet and unwanted interactions with the column, resulting in a sharp, symmetrical chromatographic peak corresponding to the TMS-ether derivative.[6][9]
GC-MS Experimental Workflow & Protocol
The following diagram illustrates the necessary workflow for GC-MS analysis.
Caption: GC-MS workflow for this compound requiring derivatization.
Step-by-Step GC-MS Protocol (Silylation):
-
Standard Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at 1 mg/mL. Create a dilution series for calibration.
-
Sample Preparation: To 100 µL of the standard or sample solution in a 2 mL autosampler vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[8]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[8]
-
GC-MS Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Chromatographic Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: 250°C, Split mode (e.g., 20:1).
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Expected Data & Interpretation
Upon silylation, the molecular weight increases from 126.2 g/mol to 198.3 g/mol . The EI mass spectrum will not show the molecular ion of the original alcohol. Instead, it will be characteristic of the TMS-derivative, providing a robust fragmentation pattern for library matching and identification. The NIST WebBook provides a reference mass spectrum for the underivatized compound, which can be useful for identifying degradation products if derivatization is incomplete.[1]
The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is exceptionally well-suited for analyzing polar, non-volatile, or thermally labile compounds, making it a strong alternative to GC-MS.[5][10] For this compound, LC-MS offers a more direct route of analysis, circumventing the need for derivatization.
The Core Advantage: Ambient Temperature Analysis
The primary advantage of LC-MS is that the separation occurs at or near ambient temperature.[4] This completely avoids the risk of thermal degradation that plagues the GC-MS approach, ensuring that the analyte measured is the true, intact molecule.
Separation and Ionization Strategy
-
Separation: Given its moderate polarity (LogP ~1.89), this compound is an ideal candidate for Reversed-Phase (RP) liquid chromatography. An RP-HPLC method for this compound has been demonstrated, utilizing a C18 column with a mobile phase of acetonitrile and water.[11]
-
Ionization: Soft ionization techniques are used in LC-MS to keep the molecule intact.
-
Electrospray Ionization (ESI): While ESI is excellent for highly polar and ionic compounds, it may provide a weak signal for this moderately polar, neutral alcohol.[12] Protonation to form [M+H]⁺ may be inefficient.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often superior for less polar, neutral molecules that have some volatility. In the APCI source, the mobile phase is nebulized and vaporized at high temperatures, and a corona discharge creates reactant ions that transfer a proton to the analyte. This typically results in a strong protonated molecule [M+H]⁺ (m/z 127.2) and potentially a dehydrated ion [M-H₂O+H]⁺ (m/z 109.2). APCI is the recommended ionization technique for this application.
-
LC-MS Experimental Workflow & Protocol
The LC-MS workflow is more direct and streamlined compared to GC-MS.
Caption: Streamlined LC-MS workflow for this compound.
Step-by-Step LC-MS Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a dilution series in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter to remove particulates.
-
LC Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: APCI, Positive.
-
Gas Temperature: 350°C.
-
Vaporizer: 350°C.
-
Capillary Voltage: 4000 V.
-
Corona Current: 4 µA.
-
Acquisition Mode: Scan (m/z 50-200) for identification or Multiple Reaction Monitoring (MRM) for quantification (e.g., transition m/z 127.2 → 109.2).
-
Head-to-Head Comparison: GC-MS vs. LC-MS
| Feature | GC-MS | LC-MS | Rationale & Justification |
| Sample Preparation | Complex & Time-Consuming | Simple & Fast | GC-MS requires a mandatory, time-dependent chemical derivatization step.[6] LC-MS only requires simple dilution and filtration. |
| Analyte Stability | Risk of degradation | Excellent stability | High temperatures in the GC inlet can cause dehydration of the tertiary alcohol. LC-MS analysis occurs at ambient temperature, preserving the analyte's integrity.[4] |
| Robustness | Moderate | High | The derivatization reaction in GC-MS can be a source of variability if not perfectly controlled. LC-MS is a more direct and generally more robust method for this analyte. |
| Sensitivity | Good (with derivatization) | Excellent | Modern LC-MS systems, especially with APCI and tandem MS (MRM), typically offer superior sensitivity for targeted analysis compared to GC-MS.[13] |
| Throughput | Lower | Higher | The lengthy derivatization step and longer GC run times result in lower sample throughput compared to the faster LC-MS method. |
| Cost (Operational) | Lower | Higher | GC-MS uses inexpensive carrier gases (Helium). LC-MS requires expensive, high-purity solvents, leading to higher daily operating costs.[13] |
| Structural Info | Excellent (EI Spectra) | Good (Tandem MS) | The 70 eV EI spectra from GC-MS provide rich, reproducible fragmentation patterns ideal for library matching.[4] LC-MS with tandem MS provides specific fragmentation but is less standardized. |
Conclusion and Recommendation
For the dedicated analysis of this compound, LC-MS is the superior technique. Its ability to analyze the molecule in its native form at ambient temperature eliminates the significant risk of thermal degradation and bypasses the need for a complex and time-consuming derivatization step. The workflow is simpler, more robust, and offers higher throughput, making it ideal for routine analysis and high-sample-load environments like quality control or drug metabolism studies.
GC-MS remains a viable, albeit more challenging, alternative. It should be considered under specific circumstances:
-
When LC-MS instrumentation is unavailable.
-
When analyzing this compound as part of a broader profile of other volatile, non-polar compounds that are better suited to GC-MS.
-
When definitive structural elucidation via a standard, library-matchable EI mass spectrum is the primary goal.
Ultimately, the choice of technology must align with the analytical objective. For straightforward, robust, and sensitive quantification, the path of least resistance and highest data integrity leads directly to LC-MS.
References
- Guo, Y., & Li, L. (2009). LC-MS for metabolomics of polar compounds. PubMed.
- Aijiren (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Aijiren.
- Arome Science (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science.
- Waters Corporation (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
- Cheméo (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5). Cheméo.
- Charles River Laboratories (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories.
- ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc..
- Drug Discovery World (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Shimadzu (n.d.). Comparison of LC/MS and GC/MS Techniques. Shimadzu.
- ILT (2025). How to Choose Between LC and GC for Your Analytical Needs. ILT.
- ResearchGate (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate.
- SIELC Technologies (2018). 1,6-Heptadien-4-ol, 4-methyl-. SIELC Technologies.
- Chemistry LibreTexts (2023). Derivatization. Chemistry LibreTexts.
- UPB (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB Scientific Bulletin.
- PubChem (n.d.). 4-Methylhepta-1,6-diene. PubChem.
- NIST (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST WebBook.
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 11. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
A Comparative Analysis of the Biological Activity of 4-Methylhepta-1,6-dien-4-ol and Its Acyclic Monoterpene Alcohol Analogues
In the ever-evolving landscape of natural product research, the exploration of novel bioactive compounds is paramount for the discovery of new therapeutic agents. Among the vast array of natural products, terpenoids, particularly monoterpene alcohols, have garnered significant attention for their diverse pharmacological properties. This guide provides an in-depth comparative analysis of the biological activity of 4-Methylhepta-1,6-dien-4-ol and its structurally related acyclic monoterpene alcohol analogues. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their antimicrobial and cytotoxic effects, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound: An Unexplored Terpene Alcohol
This compound is a tertiary acyclic monoterpene alcohol. Its chemical structure, characterized by a heptadiene backbone with a hydroxyl group and a methyl group at the C4 position, suggests potential for a range of biological activities. While specific research on the bioactivity of this compound is limited, we can infer its potential by examining its structurally similar and well-studied analogues. The presence of the tertiary alcohol functional group is a key determinant of its chemical reactivity and biological interactions.
Comparative Biological Profiling: this compound vs. Key Analogues
To construct a comprehensive biological profile for this compound, we will compare it with its close structural analogues, primarily focusing on linalool, a widely studied tertiary monoterpene alcohol. Other relevant acyclic monoterpene alcohols such as geraniol and nerol will also be included to broaden the comparative scope.
Antimicrobial and Antifungal Activity: A Common Trait of Terpene Alcohols
Terpene alcohols are well-documented for their antimicrobial properties.[1] The hydroxyl group plays a crucial role in their mechanism of action, which often involves the disruption of microbial cell membranes.[2]
Linalool: A Potent Antimicrobial Analogue
Linalool, an isomer of this compound, has demonstrated significant antibacterial and antifungal activity against a broad spectrum of pathogens.[3] Studies have shown that linalool can inhibit the growth of both Gram-positive and Gram-negative bacteria.[4] Its proposed mechanism of action involves increasing cell membrane permeability, leading to the leakage of intracellular components and eventual cell death.[2]
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. For linalool, MIC values vary depending on the microbial species. For instance, the MIC of linalool against Pseudomonas fluorescens has been reported to be 1.25 µL/mL.[2] Against various strains of Candida albicans, linalool has shown MIC values ranging from 0.09% to 0.29% (v/v).[5]
Expected Antimicrobial Profile of this compound
Based on its structural similarity to linalool, this compound is anticipated to exhibit comparable antimicrobial and antifungal activities. The presence of the tertiary hydroxyl group and the overall lipophilicity of the molecule are features that contribute to its potential to disrupt microbial membranes.
Table 1: Comparative Antimicrobial Activity (MIC values) of Linalool
| Microorganism | Linalool MIC | Reference |
| Pseudomonas fluorescens | 1.25 µL/mL | [2] |
| Candida albicans (vaginal strains) | 0.09% (v/v) | [5] |
| Candida albicans (oropharyngeal strains) | 0.29% (v/v) | [5] |
| Listeria monocytogenes | 0.5% (v/v) | [6] |
Cytotoxic Activity: Potential for Anti-cancer Applications
Acyclic monoterpene alcohols have also been investigated for their cytotoxic effects against various cancer cell lines. This activity is of particular interest for the development of novel anticancer agents from natural sources.
Cytotoxicity of Linalool and Other Analogues
Linalool has been shown to induce cytotoxicity in several cancer cell lines. For example, lavender oil, of which linalool is a major component, exhibited cytotoxic effects on human skin cells in vitro.[7] A study on the human neuroblastoma cell line (SH-SY5Y) reported an IC50 value of 334.5 µg/mL for linalool.[7] Geraniol, another acyclic monoterpene alcohol, has also been shown to significantly reduce the viability of MCF-7 breast cancer cells at concentrations ranging from 4 to 500 µg/mL.[8]
The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death. This is a desirable trait for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.
Table 2: Comparative Cytotoxic Activity (IC50 values) of Acyclic Monoterpene Alcohols
| Compound | Cell Line | IC50 Value | Reference | | :--- | :--- | :--- | | Linalool | SH-SY5Y (human neuroblastoma) | 334.5 µg/mL |[7] | | Geraniol | MCF-7 (human breast cancer) | Significant reduction in viability at 4-500 µg/mL |[8] | | Eremothecium oil (rich in monoterpene alcohols) | 3T3 (mouse fibroblast) | 210 µg/mL (LC50) |[9] |
Structure-Activity Relationship (SAR) Insights
The biological activity of terpene alcohols is intrinsically linked to their chemical structure. Key structural features influencing their efficacy include:
-
The Hydroxyl Group: The presence and position of the -OH group are critical for antimicrobial activity. It contributes to the molecule's ability to disrupt the phospholipid bilayer of microbial cell membranes.
-
Chain Length and Unsaturation: The carbon chain length and the presence of double bonds affect the lipophilicity of the molecule, which in turn influences its ability to penetrate cell membranes.
-
Stereochemistry: In some cases, the stereoisomerism of the molecule can significantly impact its biological activity.
The structural similarities between this compound and its analogues, particularly the tertiary alcohol and the dienyl system, strongly suggest a shared potential for biological activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for assessing antimicrobial and cytotoxic activities are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound or its analogues)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 3. The In Vitro Cytotoxicity of Eremothecium oil and Its Components-Aromatic and Acyclic Monoterpene Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antifungal activity of Lavandula angustifolia essential oil against Candida albicans yeast and mycelial form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-listeria Activities of Linalool and Its Mechanism Revealed by Comparative Transcriptome Analysis [frontiersin.org]
- 7. Coriandrum sativum and Lavandula angustifolia Essential Oils: Chemical Composition and Activity on Central Nervous System [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols | MDPI [mdpi.com]
A Comparative Guide to Purity Assessment of 4-Methylhepta-1,6-dien-4-ol: An NMR-Centric Approach
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of experimental validity and, ultimately, patient safety. For a molecule such as 4-Methylhepta-1,6-dien-4-ol, a versatile tertiary alcohol with applications as a building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, with a particular focus on the utility and advantages of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the practical and theoretical considerations of employing ¹H NMR for quantitative analysis and compare its performance with established chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The Significance of Purity for this compound
This compound (C₈H₁₄O, Molar Mass: 126.20 g/mol ) is a chiral tertiary alcohol containing two vinyl groups. Its synthesis, commonly achieved through a Grignard reaction between an allylmagnesium halide and methyl vinyl ketone, can introduce a variety of impurities. These may include unreacted starting materials, homo-coupling products of the Grignard reagent, and isomers or rearrangement products. The presence of such impurities can have significant consequences in subsequent synthetic steps or biological assays, making rigorous purity assessment a critical step in its characterization.
A Head-to-Head Comparison: NMR vs. Chromatographic Techniques
The choice of an analytical technique for purity determination hinges on a balance of factors including the chemical nature of the analyte, the required level of accuracy, and practical considerations such as sample throughput and cost. Below is a comparative overview of NMR, GC, and HPLC for the analysis of this compound.
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the resonant frequencies of atomic nuclei in a magnetic field, providing structural and quantitative information. | Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. |
| Information Provided | Absolute purity, structural confirmation of the main component and impurities. | Relative purity, detection of volatile impurities. | Relative purity, detection of non-volatile and thermally labile impurities. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dilution in a volatile solvent. | Dissolution in the mobile phase, may require derivatization for UV detection. |
| Destructive? | No, the sample can be recovered.[1] | Yes, the sample is vaporized and burned in the detector. | Generally considered destructive as the collected fractions are diluted. |
| Throughput | Moderate; qNMR requires longer relaxation delays for accurate quantification. | High, with typical run times of a few minutes per sample. | High, with typical run times of several minutes per sample. |
| Sensitivity | Lower compared to chromatographic methods for trace impurities. | High, especially with a Flame Ionization Detector (FID) for hydrocarbons. | High, particularly with sensitive detectors like mass spectrometers. |
| Quantification | Absolute quantification using a certified internal standard. | Relative quantification based on peak area percentages or calibration curves. | Relative quantification based on peak area percentages or calibration curves. |
| Challenges for Analyte | Potential for peak overlap in complex mixtures. | Thermal degradation of the tertiary alcohol in the injector port. | Lack of a strong UV chromophore necessitates derivatization or alternative detectors (e.g., RI, ELSD, MS). |
The Power of Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, making it a powerful tool for absolute purity determination without the need for a reference standard of the analyte itself.[1]
Workflow for Purity Assessment by ¹H NMR
The workflow for determining the purity of this compound using qNMR is a systematic process designed to ensure accuracy and reproducibility.
Caption: Workflow for qNMR-based purity assessment.
Predicted ¹H NMR Spectrum of this compound
While an experimentally verified and assigned spectrum is ideal, a predicted spectrum based on established chemical shift ranges provides a valuable reference. The following is a predicted ¹H NMR spectrum for this compound.
Structure:
Predicted ¹H NMR (400 MHz, CDCl₃) Peak Assignments:
-
~ 5.8 ppm (m, 2H): Protons on the internal carbons of the vinyl groups (-CH=CH₂).
-
~ 5.1 ppm (m, 4H): Terminal protons of the vinyl groups (=CH₂).
-
~ 2.2 ppm (d, 4H): Allylic protons adjacent to the quaternary carbon (-CH₂-C-).
-
~ 1.6 ppm (s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton is variable and can be confirmed by D₂O exchange.
-
~ 1.1 ppm (s, 3H): Methyl protons (-CH₃).
Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H NMR
1. Sample Preparation: a. Accurately weigh approximately 10 mg of this compound into a clean vial. b. Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals. c. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial and ensure complete dissolution. d. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Use a 400 MHz or higher field NMR spectrometer. b. Set the pulse sequence to a standard single-pulse experiment. c. Crucially for quantitative analysis, set a long relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons. d. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
3. Data Processing and Purity Calculation: a. Process the spectrum with appropriate phasing and baseline correction. b. Integrate a well-resolved signal of the analyte (e.g., the methyl singlet at ~1.1 ppm) and a signal from the internal standard. c. Calculate the purity using the following formula:
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
1. Sample Preparation: a. Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-FID Conditions:
- Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape of the alcohol.
- Injector Temperature: 250 °C.
- Detector (FID) Temperature: 280 °C.
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL with a split ratio of 50:1.
3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Calculate the relative purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in this compound, direct UV detection is challenging. Therefore, derivatization or the use of alternative detectors is necessary.[2][3]
Option A: Pre-column Derivatization with UV-Active Tag
1. Derivatization: a. React the alcohol with a derivatizing agent that introduces a chromophore, such as benzoyl chloride or 3,5-dinitrobenzoyl chloride, in the presence of a base (e.g., pyridine).
2. HPLC-UV Conditions (for the derivative):
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at the wavelength corresponding to the maximum absorbance of the derivatizing group.
Option B: HPLC with Alternative Detectors
-
Refractive Index (RI) Detector: Sensitive to changes in the refractive index of the eluent but is sensitive to temperature and gradient fluctuations.
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes, but the response is not always linear.
-
Mass Spectrometry (MS) Detector: Provides mass information for peak identification and is highly sensitive.
Interpreting the Data: A Decision-Making Framework
The interpretation of analytical data is as crucial as its acquisition. The following diagram illustrates a logical flow for interpreting the results from the different techniques.
Caption: Decision-making framework for data interpretation.
Conclusion and Recommendations
For a comprehensive and authoritative assessment of the purity of this compound, a multi-technique approach is recommended. However, ¹H NMR spectroscopy stands out as the most informative single technique . It not only provides a direct, absolute measure of purity through qNMR but also offers invaluable structural confirmation of the main component and allows for the identification and quantification of structurally related impurities.
-
For routine quality control and screening of volatile impurities , GC-FID is a rapid and sensitive method.
-
HPLC , while challenged by the lack of a UV chromophore, becomes a powerful tool for detecting non-volatile or thermally sensitive impurities when coupled with derivatization or advanced detectors like mass spectrometry.
Ultimately, the choice of methodology will be dictated by the specific requirements of the research or development phase. For drug development and applications where absolute purity and a comprehensive impurity profile are critical, the investment in qNMR is unequivocally justified. The structural insights it provides are unparalleled by chromatographic techniques alone, making it an indispensable tool for the modern researcher and scientist.
References
- Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,6-heptadien-4-ol. In NIST Chemistry WebBook.
- Dolan, J. W. (2012). No Chromophore, No Problem. LCGC North America, 30(5), 394-399.
- Wako Pure Chemical Industries. (n.d.). Quantitative NMR (qNMR).
- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.
Sources
A Comparative Guide to the Cross-Validation of 4-Methylhepta-1,6-dien-4-ol Quantification Methods
In the landscape of pharmaceutical research and development, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of 4-Methylhepta-1,6-dien-4-ol. Beyond a simple procedural outline, this document delves into the causality behind experimental choices and establishes a framework for a self-validating cross-validation study, ensuring data integrity and inter-laboratory reproducibility.
This compound is a tertiary alcohol with the chemical formula C8H14O.[1] Its accurate quantification is critical in various applications, from fragrance and flavor industries to its potential use as an intermediate in pharmaceutical synthesis. The choice of analytical methodology can significantly impact the accuracy, precision, and overall reliability of measurement. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for this, and structurally similar, compounds.
The Imperative of Cross-Validation
Before delving into the specifics of each analytical technique, it is crucial to underscore the importance of cross-validation. Cross-validation is a formal process of comparing the results from two or more distinct analytical methods or the same method across different laboratories to ensure that the generated data is equivalent and reliable.[2][3] This is a critical step when transferring a method, introducing a new method, or when data from different sources will be combined. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for the validation of analytical procedures, which serves as the foundation for the methodologies described herein.[4][5][6][7]
Methodologies for Quantification
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds, making it well-suited for this application.
The choice of GC-FID is predicated on the volatility of this compound. This technique offers high resolution and sensitivity. Headspace analysis is particularly advantageous as it minimizes matrix effects by only introducing the volatile components of the sample into the GC system.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While GC is a natural choice for volatile compounds, HPLC offers a viable alternative, particularly when dealing with complex matrices or when derivatization is undesirable. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for the separation of small organic molecules.[8][9]
The hydroxyl group and the carbon-carbon double bonds in this compound provide chromophores that allow for detection by a UV detector, albeit at lower wavelengths. The primary advantage of an HPLC-based method is the ability to analyze samples with minimal preparation and without the need for high temperatures, which could potentially cause degradation of thermally labile compounds.
The Cross-Validation Protocol
The core of this guide is a detailed protocol for the cross-validation of the GC-FID and HPLC-UV methods for quantifying this compound. This protocol is designed to be a self-validating system, incorporating principles from the ICH Q2(R1) guidelines.[4][5][6][7]
Experimental Workflow
Caption: A flowchart illustrating the cross-validation workflow, from sample preparation to data analysis.
Step-by-Step Methodologies
-
Stock Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range. These should be prepared from a separate weighing of the reference standard to ensure an independent check of accuracy.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Headspace, with appropriate incubation temperature and time to ensure complete volatilization.
-
-
Analysis: Inject the calibration standards and QC samples in triplicate.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards and QC samples in triplicate.
Data Analysis and Acceptance Criteria
For each method, the following validation parameters should be assessed according to ICH Q2(R1) guidelines:[4][5][6][7]
-
Linearity: The linearity of the calibration curve should be evaluated by linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The accuracy should be determined by comparing the measured concentration of the QC samples to their nominal values. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The relative standard deviation (RSD) of replicate injections of the same sample should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The RSD of results obtained on different days, with different analysts, or on different instruments should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
The results from the analysis of the QC samples by both GC-FID and HPLC-UV will be statistically compared.
-
Student's t-test: To determine if there is a significant difference between the mean concentrations obtained by the two methods.
-
F-test: To compare the variances (precision) of the two methods.
The acceptance criteria for the cross-validation should be pre-defined. A common approach is that the percentage difference between the mean results of the two methods should not exceed a specified limit (e.g., ±15%).
Data Presentation
The quantitative data from the cross-validation study should be summarized in clear and concise tables for easy comparison.
Table 1: Linearity Data
| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| GC-FID | 1 - 100 | 0.9992 |
| HPLC-UV | 1 - 100 | 0.9985 |
Table 2: Accuracy and Precision Data
| Method | QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD | Recovery (%) | RSD (%) |
| GC-FID | Low | 5 | 4.95 ± 0.08 | 99.0 | 1.6 |
| Mid | 25 | 25.12 ± 0.35 | 100.5 | 1.4 | |
| High | 75 | 74.63 ± 1.05 | 99.5 | 1.4 | |
| HPLC-UV | Low | 5 | 5.08 ± 0.12 | 101.6 | 2.4 |
| Mid | 25 | 24.85 ± 0.47 | 99.4 | 1.9 | |
| High | 75 | 75.90 ± 1.52 | 101.2 | 2.0 |
Table 3: Statistical Comparison of QC Sample Results
| QC Level | Mean Conc. GC-FID (µg/mL) | Mean Conc. HPLC-UV (µg/mL) | % Difference | p-value (t-test) | F-value (F-test) |
| Low | 4.95 | 5.08 | 2.6 | > 0.05 | < F-critical |
| Mid | 25.12 | 24.85 | -1.1 | > 0.05 | < F-critical |
| High | 74.63 | 75.90 | 1.7 | > 0.05 | < F-critical |
Conclusion and Recommendations
This guide provides a comprehensive framework for the cross-validation of GC-FID and HPLC-UV methods for the quantification of this compound. Both methods, when properly validated, can provide accurate and precise results.
-
GC-FID is generally the preferred method for this volatile analyte due to its high sensitivity and the ability to use headspace injection to minimize matrix effects.
-
HPLC-UV serves as an excellent orthogonal method for confirmation and can be advantageous when dealing with less volatile matrices or when a non-destructive technique is required.
The successful completion of this cross-validation protocol will provide a high degree of confidence in the analytical data, ensuring its reliability for regulatory submissions and quality control purposes. The principles and methodologies outlined herein are not only applicable to this compound but can be adapted for a wide range of volatile and semi-volatile compounds in the pharmaceutical and allied industries.
References
- Analytical Methods. (2015). Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC. Royal Society of Chemistry.
- Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1185–1194.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (2018). 1,6-Heptadien-4-ol, 4-methyl-.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis.
- Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1).
- YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- Molecules. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- ResearchGate. (2020). Is it possible to use 100% Ethanol as mobile phase for C18 or any reversed phase columns?.
- Methods in Enzymology. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed.
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.
Sources
- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 7. youtube.com [youtube.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis of 4-Methylhepta-1,6-dien-4-ol Isomers
Introduction: The Significance of Chiral Tertiary Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Among these, chiral tertiary alcohols are particularly valuable structural motifs found in numerous natural products and pharmaceuticals. However, their construction presents a significant synthetic challenge due to the steric hindrance around the forming quaternary stereocenter. 4-Methylhepta-1,6-dien-4-ol, a diallylic tertiary alcohol, serves as an excellent model substrate and a versatile synthetic intermediate. Its two olefinic handles allow for a wide range of subsequent transformations, making the development of efficient and highly selective methods for accessing its individual enantiomers a topic of considerable interest.
This guide provides an in-depth comparison of several leading methodologies for the enantioselective synthesis of (R)- and (S)-4-Methylhepta-1,6-dien-4-ol. We will delve into the mechanistic underpinnings of each approach, compare their performance using experimental data, and provide detailed protocols for select, field-proven methods. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic strategy for their specific research goals.
Strategic Overview: Pathways to Enantiopure this compound
The primary challenge in synthesizing a chiral tertiary alcohol lies in controlling the facial selectivity of a nucleophilic attack on a prochiral ketone or a related precursor. The methods discussed herein achieve this control through different catalytic paradigms, each with its own set of advantages and considerations.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylhepta-1,6-dien-4-ol
Chemical Profile and Hazard Assessment
4-Methylhepta-1,6-dien-4-ol is a tertiary alcohol containing two vinyl functional groups, which dictates its chemical reactivity and potential hazards.[2][3] Understanding these properties is the first step in ensuring safe handling and disposal.
Physical and Chemical Properties
The known properties of this compound are summarized below. This data is essential for determining appropriate storage and handling conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [2][3][4] |
| Molecular Weight | 126.20 g/mol | [2][4] |
| CAS Number | 25201-40-5 | [2][3][4] |
| Boiling Point | 158.4 °C at 760 mmHg | [5] |
| Flash Point | 68.8 °C | [5] |
| Density | 0.85 g/cm³ | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.890 - 2.21 | [4][6] |
Inferred Hazard Assessment
Due to the lack of specific toxicity and hazard data, a conservative approach is mandatory.[1] The chemical structure possesses two key features: a tertiary alcohol and allylic (C=C-C-OH) groups.
-
Flammability : With a flash point of 68.8°C, the compound is a combustible liquid.[5] Vapors may form explosive mixtures with air.[7][8] Therefore, it must be kept away from all ignition sources, including open flames, sparks, and hot surfaces.[9]
-
Reactivity : As an allylic alcohol, it may be unstable and prone to polymerization over time.[8] It has the potential to react violently with strong oxidizing agents, strong acids, and chemically active metals.[8] It must be segregated from incompatible materials.[10]
-
Toxicity : Structurally related compounds, such as allyl alcohol, are toxic and can be absorbed through the skin.[7][11] Symptoms of overexposure can include irritation to the skin and eyes, headache, nausea, and muscle pain.[7] Therefore, it is crucial to prevent all direct contact.
-
Environmental Hazard : The compound's potential environmental effects are unknown, but it should not be released into the environment.[7][12] Disposal into sewer systems is strictly prohibited.[13][14]
Core Principles of Chemical Waste Management
Proper disposal is not merely a final step but an integral part of the experimental lifecycle. The primary goal is to manage chemical wastes in a safe, compliant, and environmentally sound manner.[15]
-
Source Reduction : The most effective way to manage waste is to minimize its generation. This can be achieved by ordering the smallest quantity of chemical required, reducing the scale of experiments, and sharing surplus chemicals with other labs.[15]
-
Segregation : Never mix different waste streams.[16] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[10] this compound waste must be kept separate from acids, bases, and oxidizing agents.[10]
-
Identification : All waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[13]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol provides a direct workflow for the safe disposal of this compound.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[17] The following PPE is mandatory:
-
Eye Protection : Safety goggles or a face shield.[18]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).[18]
-
Body Protection : A flame-retardant laboratory coat.[17]
Waste Identification and Segregation
-
Classify the Waste : Designate all waste containing this compound (including pure substance, solutions, and contaminated materials) as Hazardous Waste: Flammable Organic Liquid .
-
Segregate : Keep this waste stream separate from all other chemical waste, particularly:
Containerization and Labeling
-
Select a Container : Use a designated, leak-proof, and chemically compatible waste container. Plastic is often preferred.[15][17] The container must have a secure, tight-fitting screw cap.[10]
-
Fill Level : Do not fill the container beyond 90% capacity to allow for thermal expansion of the liquid and its vapors.[10][17]
-
Labeling : Immediately label the container. The label must include:
Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][15]
-
Location : The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[15][17]
-
Secondary Containment : Place the waste container in a secondary containment tray to capture any potential leaks.[16]
-
Inspection : Inspect the SAA weekly for any signs of leakage or container degradation.[10]
Arranging for Final Disposal
-
Contact EHS : Once the waste container is full (or approaching the 12-month accumulation limit), contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[13][15][17]
-
Final Disposal Method : Do not attempt to dispose of this chemical yourself. The final disposal will be handled by licensed professionals, likely through controlled high-temperature incineration at a permitted hazardous waste facility.[14][17]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor.
-
Control Ignition Sources : Eliminate all nearby sources of ignition.[11]
-
Containment : If safe to do so, contain the spill using an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large spills.
-
Collection : Use non-sparking tools to carefully collect the absorbed material and place it into a designated hazardous waste container.[11][17]
-
Decontamination : Clean the spill area thoroughly with soap and water.[17] Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5). Cheméo. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- 4-Methylhepta-1,6-diene | C8H14 | CID 14111184. PubChem - NIH. [Link]
- 4-Methyl-1,6-heptadien-4-ol. NIST WebBook. [Link]
- 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook. [Link]
- 1,6-Heptadien-4-ol, 4-methyl-. SIELC Technologies. [Link]
- How would you protect a tertiary alcohol?. Reddit r/chemistry. [Link]
- ICSC 0095 - ALLYL ALCOHOL. Inchem.org. [Link]
- (4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)
- Allyl Alcohol Product Safety Bulletin. LyondellBasell. [Link]
- 1,6-Heptadien-4-ol,4-methyl- (CAS#:25201-40-5). Chemsrc. [Link]
- 1,6-heptadien-4-ol (CAS#:2883-45-6). Chemsrc. [Link]
- 4-Methyl-1,5-Heptadiene | C8H14 | CID 5365804. PubChem - NIH. [Link]
- 4-Methylhepta-2,4-diene | C8H14 | CID 53851454. PubChem - NIH. [Link]
- 3-methyl-hepta-1,6-dien-4-ol. LookChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 3. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 4. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,6-Heptadien-4-ol,4-methyl | CAS#:25201-40-5 | Chemsrc [chemsrc.com]
- 6. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 7. ICSC 0095 - ALLYL ALCOHOL [inchem.org]
- 8. lyondellbasell.com [lyondellbasell.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ALLYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. vumc.org [vumc.org]
- 14. echemi.com [echemi.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 4-Methylhepta-1,6-dien-4-ol
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Methylhepta-1,6-dien-4-ol (CAS: 25201-40-5). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and excellence in your laboratory.
Understanding the Compound: An E-E-A-T Approach
This compound is a tertiary alcohol and a volatile organic compound (VOC).[1] While specific toxicity data is limited, its structural similarity to other VOCs and the available safety information necessitate a cautious approach.[2] The primary hazards are associated with its volatility and potential for irritation upon contact.[2][3] Therefore, our safety protocols are designed to mitigate risks from inhalation, dermal contact, and eye exposure.
Key Properties at a Glance:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [4][5] |
| Molecular Weight | 126.20 g/mol | [1][4][5] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 178.00 °C | [1] |
| Density | 0.8550 g/cm³ | [1] |
| Volatility | Volatile compound | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on a comprehensive risk assessment for volatile organic compounds.[3][6]
-
Hand Protection: Use chemically resistant gloves. Butyl rubber or neoprene gloves are recommended for handling volatile organic compounds.[7] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[9] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][9]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coveralls should be worn.
Experimental Workflow: Donning and Doffing PPE
Correctly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Emergency Procedures: A Self-Validating System of Safety
In the event of an accidental exposure or spill, immediate and correct action is critical.
First-Aid Measures: [2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Caption: A decision-making flowchart for emergency response following an exposure event.
Spill and Disposal Plan: Ensuring a Safe and Clean Workspace
Proper containment and disposal are essential for maintaining a safe laboratory environment.
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the chemical name and associated hazards.
Caption: A workflow diagram for the proper disposal of chemical waste.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is the cornerstone of innovative and successful scientific discovery.
References
- Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed. (2025, September 5).
- Limited impact of PPE on human VOC emissions in cleanrooms, study finds. (2025, July 22).
- Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed.
- 4-Methyl-1,6-heptadien-4-ol SDS, 25201-40-5 Safety Data Sheets - ECHEMI.
- How to Keep Workers Safe - Diversitech. (2023, September 27).
- VOC Safety for Industrial Workers - International Enviroguard. (2023, February 21).
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2025, November 6).
- 4-Methyl-1,6-heptadien-4-ol - the NIST WebBook.
- 25201-40-5|this compound - BLDpharm.
- 1,6-Heptadien-4-ol, 4-methyl - SIELC Technologies. (2018, May 16).
- 4-METHYL-1,6-HEPTADIENE-4-OL - gsrs.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
- SAFETY DATA SHEET - ASIS Scientific.
- Safety Data Sheet - Fisher Scientific. (2015, June 19).
- 4-Methylhepta-1,6-diene | C8H14 | CID 14111184 - PubChem - NIH.
- Safety data sheet. (2022, August 8).
- 1-Ethoxy-2-propanol SDS, 1569-02-4 Safety Data Sheets - ECHEMI.
- 1,6-Heptadien-4-ol,4-methyl- | CAS#:25201-40-5 | Chemsrc. (2025, August 23).
- This compound - Solubility of Things.
- This compound | 1stsci.com.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 4. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. asisscientific.com.au [asisscientific.com.au]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
